molecular formula C10H14O B1668589 Carvacrol CAS No. 499-75-2

Carvacrol

Cat. No.: B1668589
CAS No.: 499-75-2
M. Wt: 150.22 g/mol
InChI Key: RECUKUPTGUEGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvacrol (CAS 499-75-2) is a monoterpenoid phenol and a primary component of essential oils from oregano and thyme . This compound is recognized for its broad spectrum of biological activities, making it a valuable subject for scientific investigation. Its primary research applications include antimicrobial studies, food science and agriculture, and pharmacological research. This compound exhibits strong antimicrobial efficacy against a range of bacteria and fungi . Its mechanism of action is attributed to the disruption of microbial cytoplasmic membranes. Research shows it increases membrane permeability to protons (H+) and potassium ions (K+), dissipating the membrane potential and pH gradient, which leads to ATP depletion and ultimately cell death . In food and agricultural research, this compound is explored as a natural preservative to control food-borne pathogens like Bacillus cereus and postharvest rot caused by fungi such as Aspergillus niger . Studies also indicate it can improve growth performance and gut health in animal models . In biomedical research, this compound demonstrates antioxidant, anti-inflammatory, and anticancer properties . Its therapeutic potential is linked to the ability to modulate cellular signaling pathways and reduce levels of pro-inflammatory cytokines . Note that challenges such as high volatility and low water solubility can be addressed using nano-encapsulation techniques to enhance stability and bioavailability for experimental purposes . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECUKUPTGUEGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042074
Record name Isopropyl-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour
Record name Carvacrol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 5-Isopropyl-2-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Carvacrol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 5-Isopropyl-2-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

100 °C
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 5-Isopropyl-2-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Carvacrol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976 @ 20 °C/4 °C, 0.974-0.979
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvacrol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID

CAS No.

499-75-2
Record name Carvacrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvacrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvacrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARVACROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methyl-5-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carvacrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVACROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1J4V995Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 5-Isopropyl-2-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

1 °C, 3.5 °C
Record name CARVACROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 5-Isopropyl-2-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Carvacrol Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique double-membrane structure of these bacteria, particularly the outer membrane, acts as a highly effective barrier against many conventional antibiotics. Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has emerged as a promising natural antimicrobial agent with significant activity against a broad spectrum of Gram-negative pathogens. This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound overcomes the formidable defenses of Gram-negative bacteria, leading to their inactivation and death. We will delve into its disruptive effects on bacterial membranes, its impact on cellular energy homeostasis, and its ability to counteract resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Disruption of the Gram-Negative Bacterial Cell Envelope

The primary and most well-documented mode of action of this compound against Gram-negative bacteria is the disruption of their complex cell envelope, which comprises an outer membrane and an inner (cytoplasmic) membrane.

Destabilization of the Outer Membrane

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet composed primarily of lipopolysaccharide (LPS). This LPS layer is crucial for maintaining the structural integrity of the membrane and acts as a barrier to hydrophobic compounds.

This compound, owing to its hydrophobic nature, is able to traverse this protective layer.[1] It is proposed that this compound initially interacts with the LPS, causing localized disorganization. This initial interaction is facilitated by this compound's ability to chelate divalent cations like Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS molecules by cross-linking adjacent phosphate (B84403) groups. The removal of these cations weakens the LPS layer, increasing its permeability to this compound and other molecules.[1] This disruptive effect on the outer membrane is a critical first step, allowing this compound to access the periplasmic space and the inner membrane.

Compromising the Cytoplasmic Membrane Integrity

Once this compound crosses the outer membrane, it partitions into the cytoplasmic membrane's lipid bilayer. Its hydroxyl group is oriented towards the polar head groups of the phospholipids, while the hydrophobic hydrocarbon ring aligns with the fatty acid tails. This integration of this compound molecules into the membrane disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[2]

This increased permeability has several detrimental consequences for the bacterial cell:

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential small molecules and ions from the cytoplasm, including potassium ions (K⁺) and inorganic phosphate.

  • Dissipation of Ion Gradients: The uncontrolled movement of ions across the membrane dissipates the crucial ion gradients that are vital for various cellular processes.

The structural damage to the cytoplasmic membrane is a key factor leading to the bactericidal effect of this compound.

Disruption of Cellular Energy Metabolism

This compound's attack on the cytoplasmic membrane directly impacts the cell's energy-generating processes, leading to a rapid decline in cellular viability.

Depletion of the Proton Motive Force (PMF)

The cytoplasmic membrane is the site of the electron transport chain, which generates the proton motive force (PMF). The PMF is an electrochemical gradient of protons (H⁺) across the membrane, composed of two components: the electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). This energy is essential for ATP synthesis, active transport of nutrients, and flagellar motility.

This compound acts as a protonophore, increasing the permeability of the cytoplasmic membrane to protons. This leads to an influx of protons into the cytoplasm, neutralizing the pH gradient and collapsing the membrane potential.[3] The dissipation of the PMF effectively shuts down cellular energy production.

ATP Leakage and Depletion

The increased membrane permeability caused by this compound also leads to the leakage of larger molecules, including adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[4][5] The combination of inhibited ATP synthesis due to PMF collapse and the direct leakage of existing ATP pools results in a rapid and severe energy crisis within the bacterial cell, ultimately leading to cell death.

Inhibition of Efflux Pumps

Many Gram-negative bacteria possess efflux pumps, which are membrane-spanning protein complexes that actively extrude a wide range of toxic compounds, including antibiotics and antimicrobial agents like this compound. These pumps are a significant contributor to intrinsic and acquired antibiotic resistance.

This compound has been shown to act as an efflux pump inhibitor (EPI).[6][7] By interfering with the function of these pumps, this compound can increase its own intracellular concentration, as well as the concentration of other co-administered antibiotics, thereby enhancing their efficacy. The exact mechanism of efflux pump inhibition by this compound is still under investigation but may involve disruption of the pump's structure or interference with its energy source, the proton motive force.

Intracellular Targets

While the primary targets of this compound are the bacterial membranes, there is evidence to suggest that it may also have intracellular effects, including the inhibition of certain enzymes and interference with nucleic acid synthesis. However, these effects are generally considered secondary to the profound and rapid damage inflicted on the cell envelope and energy metabolism.

Summary of Mechanisms

The multifaceted mechanism of action of this compound against Gram-negative bacteria can be summarized in the following logical sequence:

Carvacrol_Mechanism This compound This compound OM Outer Membrane (LPS) This compound->OM 1. Initial Interaction CM Cytoplasmic Membrane This compound->CM 2. Partitioning into Efflux_Pumps Efflux Pumps This compound->Efflux_Pumps 3. Interaction with Chelation Chelation of Divalent Cations (Mg²⁺, Ca²⁺) OM->Chelation Leads to OM_Permeability Increased Outer Membrane Permeability Chelation->OM_Permeability Causes OM_Permeability->CM Allows Access to CM_Disruption Disruption of Lipid Bilayer CM->CM_Disruption Leads to CM_Permeability Increased Cytoplasmic Membrane Permeability CM_Disruption->CM_Permeability Leakage Leakage of Ions (K⁺) and Small Molecules CM_Permeability->Leakage PMF_Dissipation Dissipation of Proton Motive Force (PMF) CM_Permeability->PMF_Dissipation as a protonophore ATP_Leakage ATP Leakage CM_Permeability->ATP_Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Contribute to ATP_Depletion ATP Depletion PMF_Dissipation->ATP_Depletion Inhibits ATP Synthesis ATP_Leakage->ATP_Depletion ATP_Depletion->Cell_Death Contribute to EPI Inhibition of Efflux Pumps Efflux_Pumps->EPI EPI->Cell_Death Contribute to

Caption: Sequential mechanism of this compound against Gram-negative bacteria.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial activity of this compound against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922200[3]
Escherichia coliO157:H7150 - 450[8][9]
Escherichia coliESBL isolate450[10][11]
Pseudomonas aeruginosaATCC 27853>10,000[12][13]
Pseudomonas aeruginosaClinical Isolate1000[14]
Pseudomonas aeruginosaPAO15000[15]
Salmonella entericaserovar Typhimurium312[16]
Salmonella entericaserovar Tennessee200[4][17]
Klebsiella pneumoniaeKPC-producing130 - 260
Enterobacter cloacaeClinical Isolate125 - 250[14]

Table 2: Effects of this compound on Membrane Integrity and Energy Metabolism

ParameterBacterial SpeciesThis compound ConcentrationObserved EffectReference
Membrane Depolarization Escherichia coli200 µg/mLRatio of red/green fluorescence decreased from 0.42 to 0.08[3]
Escherichia coli450 µg/mL (MIC)Significant reduction in rhodamine 123 fluorescence[10]
ATP Leakage Salmonella enterica serovar Tennessee400 µg/mL (2x MIC)~60% reduction in intracellular ATP[4][17]
Escherichia coliSub-inhibitory9-fold greater extracellular ATP than control[5]
Efflux Pump Inhibition Salmonella enteritidis190 µg/mLIC₅₀ for ethidium (B1194527) bromide efflux[7]
Pseudomonas aeruginosa>10 mg/mLMIC reduced >80-fold with EPI[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Solvent control

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Resazurin (B115843) solution (optional, as a growth indicator)

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control well, and the solvent control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

  • (Optional) Add a growth indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Turbidity (or use indicator) Incubate->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria, leading to the uptake of the hydrophobic fluorescent probe NPN.

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

  • This compound solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes in the dark.

  • Transfer the bacterial suspension with NPN to a cuvette or a 96-well black microplate.

  • Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add this compound to the desired final concentration and immediately start recording the fluorescence intensity over time.

  • An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Protocol 3: Cytoplasmic Membrane Depolarization Assay using DiSC₃(5)

This assay measures the dissipation of the membrane potential of the cytoplasmic membrane using the fluorescent probe DiSC₃(5).

Materials:

  • Bacterial culture in logarithmic growth phase

  • Buffer (e.g., PBS with glucose)

  • DiSC₃(5) stock solution (in DMSO)

  • This compound solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with the assay buffer.

  • Resuspend the cells in the buffer to a standardized optical density.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark until a stable, quenched fluorescence signal is obtained (indicating dye uptake into polarized cells).

  • Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Add this compound to the desired final concentration and monitor the increase in fluorescence over time.

  • An increase in fluorescence indicates the release of the dye from the depolarized cells.

Protocol 4: ATP Leakage Assay

This bioluminescence-based assay quantifies the release of intracellular ATP into the extracellular medium upon treatment with this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Buffer (e.g., PBS)

  • This compound solution

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash, and resuspend in buffer.

  • Treat the bacterial suspension with this compound at the desired concentration for a specific time.

  • Centrifuge the treated suspension to pellet the cells.

  • Collect the supernatant, which contains the extracellular ATP.

  • In a luminometer-compatible plate, mix the supernatant with the ATP assay reagent (luciferase/luciferin).

  • Immediately measure the luminescence. The light output is proportional to the concentration of ATP in the supernatant.

  • A control of untreated cells is used to measure baseline extracellular ATP. To determine the total cellular ATP, a sample of untreated cells can be lysed, and the luminescence measured.

Protocol 5: Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)

This assay assesses the ability of this compound to inhibit efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Buffer (e.g., PBS with glucose)

  • Ethidium bromide (EtBr) solution

  • This compound solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells, wash, and resuspend in buffer.

  • Incubate the bacterial suspension with a sub-inhibitory concentration of this compound for a defined period.

  • Add EtBr to the this compound-treated and untreated (control) cell suspensions.

  • Immediately measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time.

  • An increased rate and level of fluorescence in the this compound-treated cells compared to the control indicates inhibition of EtBr efflux and, therefore, efflux pump inhibition.

Conclusion

This compound exhibits a potent and multi-targeted mechanism of action against Gram-negative bacteria. Its ability to disrupt both the outer and inner membranes, leading to a cascade of events including the dissipation of the proton motive force, depletion of ATP, and leakage of cellular contents, makes it an effective bactericidal agent. Furthermore, its capacity to inhibit efflux pumps suggests its potential use as an adjuvant to enhance the efficacy of conventional antibiotics. The comprehensive understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the rational design and development of new therapeutic strategies to combat the growing threat of multidrug-resistant Gram-negative pathogens. Further research focusing on in vivo efficacy, safety, and formulation development will be critical in translating the promising in vitro activity of this compound into clinical applications.

References

The Carvacrol Biosynthetic Pathway in Origanum vulgare: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies underlying the production of a pharmacologically significant monoterpenoid.

This technical guide provides a comprehensive overview of the carvacrol biosynthetic pathway in Origanum vulgare (oregano), a plant renowned for its production of this medicinally valuable phenolic monoterpenoid. This compound exhibits a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of significant interest for the pharmaceutical and biotechnology industries. This document delves into the core biochemical steps of this compound synthesis, presents quantitative data on metabolite distribution, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the key processes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Origanum vulgare is a multi-step process that originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For monoterpenoids like this compound, the MEP pathway is the primary source of IPP and DMAPP.

The key stages of the this compound biosynthetic pathway are as follows:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). This reaction is a critical entry point for monoterpenoid biosynthesis.

  • Cyclization to γ-Terpinene: GPP is then cyclized by a specific monoterpene synthase, γ-terpinene synthase (OvTPS2) , to produce the cyclic monoterpene γ-terpinene.[1] This is a pivotal step that directs the metabolic flux towards the "cymyl" backbone of this compound.

  • Aromatization to p-Cymene: Subsequently, γ-terpinene is aromatized to form p-cymene. While once thought to be a direct enzymatic conversion, recent evidence suggests this may occur non-enzymatically or as a byproduct of subsequent reactions.

  • Hydroxylation of γ-Terpinene: The key step leading to the phenolic nature of this compound is the hydroxylation of γ-terpinene. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP71D subfamily.[1] Specifically, hydroxylation at the C-3 position of the γ-terpinene ring is a critical determinant for this compound formation.

  • Oxidation and Tautomerization: The hydroxylated intermediate undergoes further oxidation, a step mediated by a short-chain dehydrogenase/reductase (SDR) . This leads to the formation of an unstable ketone intermediate which then tautomerizes to the stable aromatic phenol, this compound.[1]

Quantitative Data on this compound and Precursor Distribution

The accumulation of this compound and its precursors varies significantly across different tissues of the Origanum vulgare plant. This tissue-specific distribution is a crucial consideration for both research and commercial production. The following tables summarize quantitative data on the relative abundance of key compounds in different plant organs.

TissueThis compound (%)p-Cymene (%)γ-Terpinene (%)Reference
Sepals96.92 ± 0.85--[2]
Bracts96.07 ± 0.67--[2]
Petals94.40 ± 1.23--[2]
Leaves84.71 ± 1.59--[2]
Stems13.06 ± 6.7465.44 ± 5.77-[2]

Table 1: Relative percentage of major volatile organic compounds in different tissues of Origanum vulgare 'Hot and Spicy'. Data is presented as the mean relative peak area ± standard deviation from SPME-GC/MS analysis.

Genotype/ChemotypeThis compound (%)p-Cymene (%)γ-Terpinene (%)Reference
This compound Chemotype (Hybrid)35.59-16.75
Thymol Chemotype (O. heracleoticum)--10.87[3]
Wild Oregano (Central Italy)19.2-17.3
Commercial Oregano Oil-10.455.69[4]

Table 2: Variation in the relative percentage of this compound and its precursors in different Origanum vulgare genotypes and commercial oils.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Metabolite Profiling using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used for the identification and quantification of volatile organic compounds, including this compound and its precursors, in plant tissues.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., leaves, flowers) is collected and immediately frozen in liquid nitrogen or used fresh. A known weight of the tissue is placed in a sealed vial.

  • SPME: A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial containing the plant material for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: A typical temperature program involves an initial hold at a low temperature (e.g., 40-60°C) followed by a gradual increase in temperature to a final temperature of 250-300°C.

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, which provides mass spectra that can be used for compound identification by comparison to spectral libraries (e.g., NIST, Wiley).

  • Quantification: Relative quantification is often performed by comparing the peak areas of the identified compounds. For absolute quantification, a calibration curve with authentic standards is required.

Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify the transcript levels of genes involved in the this compound biosynthetic pathway.

Methodology:

  • RNA Extraction: Total RNA is extracted from different plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target genes (e.g., OvTPS2, CYP71D members) and a reference gene (e.g., actin, ubiquitin) are designed using appropriate software and validated for their specificity and efficiency.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based or probe-based detection method. The reaction mixture typically contains cDNA, gene-specific primers, and a master mix with DNA polymerase and dNTPs.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Heterologous Expression and Enzyme Assays of Terpene Synthases

This approach is used to functionally characterize the enzymes of the this compound pathway.

Methodology:

  • Gene Cloning and Expression: The full-length coding sequence of the target terpene synthase gene (e.g., OvTPS2) is amplified by PCR and cloned into an expression vector (e.g., pET vectors for E. coli). The recombinant plasmid is then transformed into a suitable expression host like E. coli.

  • Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG), and the cells are harvested. The protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with the substrate (GPP) in a suitable buffer. The reaction products (monoterpenes) are typically collected by overlaying the reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane).

  • Product Analysis: The collected organic layer is then analyzed by GC-MS to identify and quantify the enzymatic products.

Cytochrome P450 Enzyme Assays

Assaying the activity of CYPs involved in this compound biosynthesis can be challenging due to their membrane-bound nature.

Methodology:

  • Microsome Isolation: Microsomal fractions containing the CYPs are isolated from plant tissues or from a heterologous expression system (e.g., yeast or insect cells) by differential centrifugation.

  • Enzyme Assay: The assay is typically performed by incubating the microsomal fraction with the substrate (γ-terpinene) and a source of reducing equivalents (NADPH) and an NADPH-cytochrome P450 reductase.

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent and analyzed by GC-MS or HPLC to identify the hydroxylated intermediates.

  • In Vivo Assays: Co-expression of the CYP and a γ-terpinene synthase in a heterologous host like Nicotiana benthamiana can also be used to demonstrate in vivo activity.[1]

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Carvacrol_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP_path ... Pyruvate->MEP_path G3P Glyceraldehyde-3-Phosphate G3P->MEP_path IPP_MEP IPP MEP_path->IPP_MEP DMAPP_MEP DMAPP MEP_path->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP GPPS DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA MVA_path ... AcetylCoA->MVA_path IPP_MVA IPP MVA_path->IPP_MVA gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase (OvTPS2) p_Cymene p-Cymene gamma_Terpinene->p_Cymene Aromatization Hydroxylated_Intermediate Hydroxylated Intermediate gamma_Terpinene->Hydroxylated_Intermediate Cytochrome P450 (CYP71D) This compound This compound Hydroxylated_Intermediate->this compound Short-Chain Dehydrogenase/Reductase (SDR) + Tautomerization

Caption: The biosynthetic pathway of this compound in Origanum vulgare.

Experimental Workflow for this compound Pathway Analysis

Experimental_Workflow cluster_Metabolite Metabolite Analysis cluster_Gene_Expression Gene Expression Analysis cluster_Enzyme_Function Enzyme Functional Analysis Plant_Material Origanum vulgare Plant Material (Leaves, Flowers, etc.) SPME Solid-Phase Microextraction (SPME) Plant_Material->SPME RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Gene_Cloning Gene Cloning (e.g., OvTPS2, CYPs) Plant_Material->Gene_Cloning GCMS_Metabolite GC-MS Analysis SPME->GCMS_Metabolite Metabolite_Quantification Quantification of this compound, p-Cymene, γ-Terpinene GCMS_Metabolite->Metabolite_Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qRT_PCR Gene_Expression_Profile Expression Profile of Biosynthesis Genes qRT_PCR->Gene_Expression_Profile Heterologous_Expression Heterologous Expression (e.g., in E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (GC-MS) Enzyme_Assay->Product_Identification

Caption: A typical experimental workflow for the comprehensive analysis of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The production of this compound in Origanum vulgare is a tightly regulated process, influenced by both developmental and environmental factors.

  • Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. Studies have shown that the transcript levels of terpene synthase genes are often correlated with the essential oil composition.[5] Transcription factors, such as those from the bZIP and bHLH families, are implicated in the regulation of this compound biosynthesis genes.[2]

  • Tissue and Developmental Specificity: As indicated by the quantitative data, this compound accumulation is highly tissue-specific, with the highest concentrations typically found in the glandular trichomes of the leaves and flowers. The expression of biosynthetic genes is also spatially and temporally regulated, with higher expression often observed in tissues with high this compound content.[2]

  • Environmental Factors: Abiotic and biotic stresses can influence the production of this compound. For instance, herbivory has been shown to induce the biosynthesis of terpenoids, including this compound, as a defense mechanism. Light intensity and quality, as well as nutrient availability, are also known to affect essential oil yield and composition.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Origanum vulgare has provided a solid foundation for understanding the production of this important medicinal compound. The identification of key enzymes and regulatory factors opens up new avenues for metabolic engineering and crop improvement. Future research should focus on the fine-tuned regulatory networks, including the role of specific transcription factors and signaling pathways, that govern this compound biosynthesis. A deeper understanding of these mechanisms will be instrumental in developing strategies to enhance the yield of this compound in Origanum vulgare and for the potential heterologous production of this valuable natural product in microbial systems. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this compound.

References

The In Vitro Antioxidant Properties of Carvacrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its potent antioxidant properties are of particular interest to the scientific and drug development communities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound's capacity to mitigate oxidative damage positions it as a promising candidate for therapeutic development.[2][3]

This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data from various antioxidant assays, and a visualization of the key signaling pathways involved in its antioxidant action.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays. These assays measure different aspects of antioxidant activity, such as radical scavenging, reducing power, and metal chelation. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity. The following tables summarize the quantitative data for this compound in several key antioxidant assays.

AssayIC50 Value (µg/mL)Reference(s)
DPPH Radical Scavenging Activity249.09 ± 9.04[4]
ABTS Radical Scavenging Activity107.88 ± 4.46[4]
Oxygen Radical Absorbance Capacity (ORAC)3.535 ± 0.127 (mmol TE/g)[4]

Table 1: Radical Scavenging and Oxygen Radical Absorbance Capacity of this compound

AssayIC50 Value (µL/mL)Reference(s)
Metal Chelating Activity (MCA)50.29[5][6]
Nitric Oxide Scavenging Activity (NOSA)127.61[5][6]

Table 2: Metal Chelating and Nitric Oxide Scavenging Activities of this compound

Experimental Protocols for In Vitro Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is paramount in research and drug development. This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

dot graph TD; A[Prepare 0.1 mM DPPH solution in methanol] --> B[Prepare serial dilutions of this compound]; B --> C{Mix DPPH solution with this compound dilutions}; A --> D{Prepare Blank (DPPH + Methanol)}; C --> E[Incubate in dark for 30 min]; D --> E; E --> F[Measure absorbance at 517 nm]; F --> G[Calculate % inhibition and IC50]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#FBBC05", fontcolor="#202124"] D[fillcolor="#FBBC05", fontcolor="#202124"] E[fillcolor="#EA4335", fontcolor="#FFFFFF"] F[fillcolor="#4285F4", fontcolor="#FFFFFF"] G[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by the antioxidant results in a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the positive control, use Trolox at various concentrations.

    • For the blank, use 10 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the concentration-inhibition curve.

dot graph TD; A[Prepare ABTS and Potassium Persulfate solutions] --> B[Mix and incubate to generate ABTS radical]; B --> C[Dilute ABTS radical solution to working concentration]; D[Prepare serial dilutions of this compound] --> E{Mix ABTS working solution with this compound dilutions}; C --> E; C --> F{Prepare Blank (ABTS working solution + Solvent)}; E --> G[Incubate for 6 min]; F --> G; G --> H[Measure absorbance at 734 nm]; H --> I[Calculate % inhibition and IC50]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#F1F3F4", fontcolor="#202124"] D[fillcolor="#F1F3F4", fontcolor="#202124"] E[fillcolor="#FBBC05", fontcolor="#202124"] F[fillcolor="#FBBC05", fontcolor="#202124"] G[fillcolor="#EA4335", fontcolor="#FFFFFF"] H[fillcolor="#4285F4", fontcolor="#FFFFFF"] I[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

ABTS Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (or test compound)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O or Trolox.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solution or standard to the wells.

    • For the blank, use 20 µL of solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

dot graph TD; A[Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3)] --> B{Pre-warm FRAP reagent to 37°C}; C[Prepare serial dilutions of this compound and Standard] --> D{Mix FRAP reagent with this compound/Standard}; B --> D; B --> E{Prepare Blank (FRAP reagent + Solvent)}; D --> F[Incubate at 37°C for 4 min]; E --> F; F --> G[Measure absorbance at 593 nm]; G --> H[Calculate Ferric Reducing Antioxidant Power]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#F1F3F4", fontcolor="#202124"] D[fillcolor="#FBBC05", fontcolor="#202124"] E[fillcolor="#FBBC05", fontcolor="#202124"] F[fillcolor="#EA4335", fontcolor="#FFFFFF"] G[fillcolor="#4285F4", fontcolor="#FFFFFF"] H[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

FRAP Assay Workflow.

Ferrous Ion Chelating (FIC) Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of ferrozine (B1204870), Fe²⁺ forms a colored complex. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the color intensity, which is measured spectrophotometrically.

Materials:

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • This compound (or test compound)

  • Positive control (e.g., EDTA)

  • Methanol or water

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • To 1 mL of different concentrations of this compound, add 50 µL of 2 mM FeCl₂.

    • Initiate the reaction by adding 200 µL of 5 mM ferrozine.

  • Incubation and Measurement:

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm.

  • Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of this compound. The IC50 value is then determined.

Nitric Oxide (NO) Radical Scavenging Assay

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions, which can be estimated using the Griess reagent.

Materials:

  • Sodium nitroprusside solution (10 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • This compound (or test compound)

  • Positive control (e.g., Curcumin or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture:

    • Mix 1 mL of 10 mM sodium nitroprusside with 1 mL of different concentrations of this compound solution.

    • Incubate the mixture at 25°C for 150 minutes.

  • Color Development:

    • After incubation, add 1 mL of Griess reagent to the reaction mixture.

  • Measurement:

    • Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. The IC50 value is subsequently calculated.

Signaling Pathways in this compound's Antioxidant Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[10] The activation of the Nrf2 pathway by this compound enhances the cell's intrinsic antioxidant defense mechanisms, providing a more sustained protection against oxidative damage.[11]

Nrf2_Pathway

This compound-mediated activation of the Nrf2-ARE pathway.

Conclusion

This compound exhibits significant in vitro antioxidant activity through multiple mechanisms, including direct radical scavenging, metal chelation, and the modulation of key cellular antioxidant pathways like Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the consistent and reliable evaluation of this compound's antioxidant potential. For professionals in drug development, a thorough understanding of these properties is crucial for exploring this compound as a lead compound for the treatment of diseases associated with oxidative stress. Further research into its in vivo efficacy, bioavailability, and safety profile will be essential in translating its promising in vitro antioxidant activity into therapeutic applications.

References

Carvacrol's Anti-Inflammatory Effects on Macrophage Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol, a phenolic monoterpene found in the essential oils of oregano and thyme, has demonstrated significant anti-inflammatory properties. In macrophage cell lines, which are pivotal mediators of the inflammatory response, this compound effectively suppresses the production of key pro-inflammatory molecules. This technical guide delineates the molecular mechanisms underlying this compound's effects, presents quantitative data on its efficacy, provides detailed experimental protocols for in-vitro validation, and visualizes the involved signaling pathways and experimental workflows. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Introduction

Macrophages are key players in the innate immune system, responsible for recognizing and responding to pathogens and cellular debris. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate an inflammatory cascade, releasing a host of signaling molecules to recruit other immune cells and combat the insult. While this response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases.

This compound (CAR), a major component of essential oils from the Lamiaceae family, has emerged as a promising natural compound with potent anti-inflammatory activities.[1] In-vitro studies utilizing macrophage cell lines such as RAW 264.7 have been instrumental in elucidating the cellular and molecular targets of this compound in mitigating the inflammatory response. This guide provides an in-depth overview of these findings for researchers and professionals in drug development.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects on macrophages primarily by modulating key signaling pathways that are activated by inflammatory stimuli like LPS.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting macrophages, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (predominantly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated RAW 264.7 macrophages.[2] This inhibitory action prevents the transcription of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induction

This compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Pathway

The MAPK family, including Extracellular signal-Regulated Kinases (ERK1/2), p38, and c-Jun N-terminal Kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. In macrophages, LPS activates these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory genes.

Studies have shown that this compound can prevent the phosphorylation of ERK1/2 in LPS-stimulated RAW 264.7 macrophages.[2] However, its effects on p38 and JNK activation appear to be less pronounced or absent in some contexts.[2] The inhibition of ERK1/2 phosphorylation contributes to the overall anti-inflammatory effect of this compound by dampening a key signaling cascade for inflammatory gene expression.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK12 ERK1/2 MAPKK->ERK12 Phosphorylation pERK12 p-ERK1/2 TranscriptionFactors Transcription Factors (e.g., AP-1) pERK12->TranscriptionFactors Activation This compound This compound This compound->MAPKK Inhibition of Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induction

This compound's modulation of the MAPK (ERK1/2) pathway.
Other Potential Mechanisms

  • PPARγ Activation: this compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] PPARγ activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB, contributing to the suppression of inflammatory responses.

  • Wnt Signaling Pathway: More recent research suggests that this compound may also exert its anti-inflammatory effects by activating the Wnt signaling pathway, which can modulate macrophage polarization away from a pro-inflammatory M1 phenotype.

Quantitative Data on Anti-Inflammatory Effects

The efficacy of this compound in suppressing inflammatory markers in macrophage cell lines is dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorMacrophage Cell LineThis compound Concentration% Inhibition / EffectReference
Nitric Oxide (NO)Murine Peritoneal1, 10, 100 µg/mLSignificant reduction (p < 0.001)[1]
Nitric Oxide (NO)RAW 264.7100 µMInhibition of LPS-induced production[2]
Prostaglandin (B15479496) E2 (PGE2)Human ChondrocytesNot specifiedInhibition of IL-1β-induced production
TNF-αRAW 264.7100 µMInhibition of LPS-elicited release[2]
IL-1βRAW 264.7100 µMInhibition of LPS-elicited release[2]
IL-6Human ChondrocytesNot specifiedSuppression of expression

Table 2: IC50 Values of this compound for Cyclooxygenase (COX) Enzymes

EnzymeIC50 Value (µM)NoteReference
COX-10.7Suggests non-selective inhibition[4]
COX-20.8Comparable to standard inhibitors like indomethacin[4][5]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the anti-inflammatory effects of this compound on macrophage cell lines.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound on macrophages.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response cluster_data Data Interpretation A Culture RAW 264.7 Macrophages B Seed cells in multi-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Collect Supernatant D->E F Lyse Cells D->F J MTT Assay for Cell Viability D->J G Griess Assay for Nitric Oxide E->G H ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->H I Western Blot for Signaling Proteins (p-ERK, p-p65, iNOS, COX-2) F->I K Quantify and Analyze Data G->K H->K I->K J->K L Determine Dose-Response and IC50 Values K->L

A typical experimental workflow for assessing this compound's effects.
RAW 264.7 Cell Culture and LPS Stimulation

  • Cell Culture:

    • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate cells in a humidified atmosphere at 37°C with 5% CO2.

  • LPS Stimulation Protocol:

    • Seed RAW 264.7 cells in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for NO/cytokine assays, 6-well for Western blotting) at a density that allows for 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

    • Following pre-treatment, add LPS (from E. coli serotype O111:B4 or similar) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Measurement (Griess Assay)
  • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's protocol precisely for each kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance and calculating the cytokine concentrations based on a standard curve.

Western Blotting for Signaling Proteins
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, phospho-p65, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound consistently demonstrates potent anti-inflammatory effects in macrophage cell lines by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

  • Elucidating the precise molecular interactions of this compound with upstream signaling components like IKK and MAPKK.

  • Exploring the role of other signaling pathways, such as Nrf2 and Wnt, in a more comprehensive manner.

  • Validating these in-vitro findings in more complex co-culture systems and in-vivo models of inflammatory diseases.

  • Investigating the potential for synergistic effects when combined with other anti-inflammatory agents.

The continued study of this compound's effects on macrophages holds significant promise for the development of novel, natural-product-based therapeutic strategies for a variety of inflammatory disorders.

References

Carvacrol: A Technical Guide to its Application as a Natural Antimicrobial Agent in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing consumer demand for natural and minimally processed foods has driven significant research into natural antimicrobial agents as alternatives to synthetic preservatives. Carvacrol, a phenolic monoterpenoid found abundantly in the essential oils of oregano and thyme, has emerged as a potent natural antimicrobial with a broad spectrum of activity against common foodborne pathogens and spoilage microorganisms. Its generally recognized as safe (GRAS) status further enhances its appeal for food applications. This technical guide provides an in-depth overview of this compound's antimicrobial properties, mechanisms of action, and practical applications in food preservation, tailored for professionals in research and development.

Antimicrobial Spectrum and Efficacy

This compound exhibits significant inhibitory and bactericidal/fungicidal activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. Its efficacy is attributed to its chemical structure, particularly the presence of a hydroxyl group and a delocalized electron system.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key parameters to quantify the antimicrobial efficacy of a compound. The following tables summarize the reported MIC and MBC values for this compound against various foodborne microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Bacteria

Bacterial SpeciesStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 33591 (MRSA)0.31[2]
Staphylococcus aureus-15.0[3]
Escherichia coliO157:H716.0[3]
Listeria monocytogenes-0.25[4]
Salmonella Typhimurium-0.6
Bacillus cereus->1 (bactericidal above 1 mM)
Pseudomonas fluorescensATCC 135250.5[4]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Bacteria

Bacterial SpeciesStrainMBC (mg/mL)Reference
Staphylococcus aureus-20.0[3]
Escherichia coliO157:H732.0[3]
Listeria monocytogenes-0.25 - 0.5

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through a multi-targeted approach, primarily focused on the disruption of microbial cell structure and function.

Disruption of Cell Membrane Integrity

The primary target of this compound is the bacterial cell membrane. As a hydrophobic molecule, it partitions into the lipid bilayer, leading to:

  • Increased Membrane Permeability: this compound disrupts the phospholipid bilayer, increasing its permeability to ions such as H+ and K+.[5] This leads to the dissipation of the proton motive force (PMF), which is crucial for ATP synthesis, nutrient transport, and motility.

  • Membrane Depolarization: The increased ion permeability causes depolarization of the cell membrane.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, including ATP, ions, and genetic material.[6]

cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Leakage Leakage of Intracellular Components (ATP, Ions) Membrane->Leakage Increases Permeability PMF_Dissipation Proton Motive Force Dissipation Membrane->PMF_Dissipation Disrupts Gradient Porins Porins This compound This compound This compound->Membrane Partitions into Cell_Death Cell Death Leakage->Cell_Death PMF_Dissipation->Cell_Death

This compound's primary mechanism of action: disruption of the bacterial cell membrane.
Inhibition of Cellular Processes

Beyond membrane damage, this compound interferes with critical cellular functions:

  • ATP Depletion: By disrupting the proton motive force, this compound inhibits ATP synthesis, leading to a rapid depletion of the intracellular ATP pool.[5]

  • Inhibition of Efflux Pumps: this compound can inhibit bacterial efflux pumps, which are responsible for extruding antimicrobial compounds from the cell. This action can enhance the efficacy of this compound and other co-administered antimicrobials.[5]

  • Generation of Reactive Oxygen Species (ROS): this compound can induce the production of reactive oxygen species within the microbial cell, leading to oxidative stress and damage to cellular components.[5]

cluster_cellular_effects Intracellular Effects This compound This compound ATP_Depletion ATP Depletion This compound->ATP_Depletion Inhibits Synthesis Efflux_Pump_Inhibition Efflux Pump Inhibition This compound->Efflux_Pump_Inhibition Blocks Activity ROS_Generation ROS Generation This compound->ROS_Generation Induces Production Cellular_Damage Cellular Damage & Inhibition of Growth ATP_Depletion->Cellular_Damage Efflux_Pump_Inhibition->Cellular_Damage ROS_Generation->Cellular_Damage cluster_qs Quorum Sensing System This compound This compound ahyI ahyI gene This compound->ahyI Down-regulates ahyR ahyR gene This compound->ahyR Down-regulates AHL AHL Signal Molecule ahyI->AHL Synthesizes AHL_AhyR_Complex AHL-AhyR Complex AHL->AHL_AhyR_Complex AhyR_Receptor AhyR Receptor ahyR->AhyR_Receptor Synthesizes AhyR_Receptor->AHL_AhyR_Complex Virulence_Expression Virulence Factor Expression & Biofilm Formation AHL_AhyR_Complex->Virulence_Expression Induces Start Select Food Product & Target Microorganism Formulation Develop this compound-Incorporated Packaging Material (e.g., Edible Coating, Film) Start->Formulation Application Apply Active Packaging to Food Product Formulation->Application Storage Store Packaged Food under Controlled Conditions (Temperature, Humidity) Application->Storage Evaluation Evaluate Antimicrobial Efficacy (Microbial Counts) & Food Quality (Sensory, Physicochemical) Storage->Evaluation End Determine Shelf-Life Extension Evaluation->End

References

Solubility of Carvacrol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carvacrol, a phenolic monoterpenoid with significant therapeutic potential, in various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require a thorough understanding of this compound's physicochemical properties.

Quantitative Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Water1.25 g/L[1]Slightly soluble[1][2]25[1]
EthanolMiscible[1]Soluble[1][2][3][4][5][6]Not Specified
60% Ethanol1 mL in 4 mL-Not Specified
Ether-Soluble[1][2][3][4]Not Specified
Acetone-Very Soluble[1][4]Not Specified
Methanol-Soluble[3]Not Specified
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL-Not Specified
Chloroform-SolubleNot Specified
Carbon Tetrachloride-SolubleNot Specified
Propylene Glycol-SolubleNot Specified
OilsMiscible[1]-Not Specified

Note: "Miscible" indicates that the substances are completely soluble in each other at all proportions. The lack of specific quantitative data in g/100mL or molarity for many common organic solvents highlights a gap in the current scientific literature.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

2.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

  • Analytical balance

2.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration, indicating saturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. To ensure complete separation of the solid phase from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Sample Analysis: Analyze both the standard solutions and the filtered sample from the solubility experiment using a validated HPLC or GC-MS method.

    • Concentration Determination: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

2.3. Data Analysis

The solubility is typically expressed in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results, and the final solubility should be reported as the mean ± standard deviation.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, including its anticancer properties, through the modulation of key cellular signaling pathways. Notably, it has been demonstrated to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[7][8][9][10][11][12][13][14]

Carvacrol_Signaling_Pathway This compound This compound TRPM7 TRPM7 This compound->TRPM7 Inhibits PI3K PI3K TRPM7->PI3K MEK MEK TRPM7->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Migration Cell Migration Akt->Migration Promotes Invasion Cell Invasion Akt->Invasion Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Migration Promotes ERK->Invasion Promotes Solubility_Workflow Start Start Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate (24-48h) with Shaking Add_Excess->Equilibrate Centrifuge Centrifuge for Phase Separation Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze by HPLC/GC-MS Filter->Analyze Quantify Quantify using Standard Curve Analyze->Quantify End End Quantify->End

References

The Phenolic Powerhouse: A Technical Guide to the Natural Sources and Extraction of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a monoterpenoid phenol, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries due to its potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed examination of the conventional and modern methods employed for its extraction.

Natural Abundance of this compound

This compound is predominantly found in the essential oils of various aromatic plants, primarily within the Lamiaceae and Verbenaceae families.[1][2] The concentration of this compound can vary significantly depending on the plant species, subspecies, geographical location, and harvesting time.[3]

Key botanical sources rich in this compound include:

  • Oregano (Origanum spp.) : Species such as Origanum vulgare, Origanum onites, and Origanum majorana are among the most abundant sources, with this compound content in their essential oils ranging from 50% to over 80%.[1][4] Some cultivars, like Origanum vulgare 'Hot & Spicy', have been found to contain this compound levels as high as 84.38%.[5]

  • Thyme (Thymus spp.) : Various thyme species, including Thymus vulgaris and Thymus glandulosus, contain significant amounts of this compound, with concentrations varying from 5% to 75%.[4][6]

  • Savory (Satureja spp.) : The essential oils of savory subspecies can have a this compound content ranging from 1% to 45%.[4]

  • Other Notable Sources : this compound is also present in pepperwort (Lepidium flavum), wild bergamot (Monarda fistulosa), and black cumin (Nigella sativa).[4][6][7]

Extraction Methodologies for this compound

The extraction of this compound from its natural botanical sources is a critical step that influences the yield, purity, and ultimately the biological activity of the final product. A range of techniques, from traditional distillation to advanced green technologies, are employed.

Conventional Extraction Methods

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It involves the direct contact of the plant material with boiling water.

Experimental Protocol:

  • Preparation of Plant Material: The aerial parts of the plant (leaves, flowers, and stems) are harvested and typically air-dried in the shade to reduce moisture content. The dried material is then ground into a powder.

  • Distillation: A specific quantity of the powdered plant material (e.g., 100 g) is placed in a distillation flask with a larger volume of distilled water (e.g., 1000 mL).[5]

  • Heating: The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, passes through a condenser.

  • Condensation and Separation: The steam condenses back into a liquid, which is collected in a receiving vessel. Due to the immiscibility of the essential oil with water, it forms a separate layer and can be collected. The aqueous layer is known as a hydrosol.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.[5]

Similar to hydrodistillation, steam distillation utilizes steam to vaporize the volatile compounds. However, in this method, the steam is generated in a separate vessel and then passed through the plant material.

Experimental Protocol:

  • Plant Material Preparation: The plant material is prepared in the same manner as for hydrodistillation.

  • Apparatus Setup: The ground plant material is packed into a still. A separate boiler generates steam, which is then injected into the bottom of the still and permeates through the plant material.

  • Vaporization and Condensation: The hot steam causes the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then passed through a condenser.

  • Collection and Separation: The condensate is collected, and the essential oil is separated from the aqueous layer.[8]

Modern Extraction Methods

Modern extraction techniques offer several advantages over conventional methods, including higher efficiency, shorter extraction times, and reduced use of organic solvents, aligning with the principles of green chemistry.

Supercritical fluid extraction, most commonly employing carbon dioxide (CO₂), is a highly efficient and environmentally friendly method for extracting bioactive compounds.[9] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Experimental Protocol:

  • System Preparation: A supercritical fluid extraction system is used. The ground plant material is loaded into an extraction vessel.

  • Parameter Setting: Carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the pressure and temperature. Optimal conditions for this compound extraction from Origanum vulgare have been reported as a pressure of 217 bar and a temperature of 54°C.[10][11]

  • Extraction: The supercritical CO₂ passes through the plant material, dissolving the this compound and other essential oil components.

  • Separation: The pressure is then reduced in a separator, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil. A modifier, such as ethanol (B145695) (e.g., 14% concentration), can be added to the CO₂ to enhance the extraction of more polar compounds.[10][11]

  • Collection: The solvent-free extract is collected.

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Experimental Protocol:

  • Sample Preparation: The powdered plant material is placed in a microwave-transparent vessel with a suitable solvent (e.g., ethanol-water mixtures).

  • Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a set power and for a specific duration. The microwave energy directly heats the solvent, causing the plant cells to rupture and release their contents.

  • Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid plant residue by filtration.

  • Solvent Evaporation: The solvent is then evaporated under reduced pressure to obtain the concentrated extract.

Ultrasound-assisted extraction, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, enhancing cell disruption and mass transfer.

Experimental Protocol:

  • Mixture Preparation: The ground plant material is suspended in a solvent in an extraction vessel.

  • Ultrasonic Treatment: An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture for a defined period and at a specific amplitude. For Origanum dubium, optimal conditions were found to be an extraction time of 26 minutes at 70°C with a 60% ethanol-water solvent and 100% power amplitude in pulse mode.[12]

  • Separation: The extract is separated from the plant debris by centrifugation or filtration.

  • Concentration: The solvent is removed from the extract to yield the final product.

Quantitative Data on this compound Extraction

The choice of extraction method significantly impacts the yield and this compound content of the resulting essential oil. The following tables summarize quantitative data from various studies.

Table 1: this compound Content and Yield from Various Natural Sources and Extraction Methods

Plant SourceExtraction MethodThis compound Content (%)Essential Oil Yield (%)Reference
Origanum bilgeriHydrodistillation84.30.54[13]
Origanum bilgeriSolvent-Free Microwave Extraction90.20.57[13]
Origanum vulgareSupercritical CO₂ Extraction41.785 (mg/g)1.136[10][11]
Lippia graveolensSteam Distillation-4.1[14]
Lippia graveolensSupercritical Fluid Extraction-2.8[14]
Origanum vulgare 'Hot & Spicy'Steam Distillation84.38-[5]
Origanum compactumHydrodistillation>50-[1]

Table 2: Comparison of Supercritical Fluid Extraction (SFE) and Hydrodistillation of Oregano

ParameterSFE Terpene FractionHydrodistillation
Relative UV Purity of this compound & Thymol 97.5%97.0%
This compound to Thymol Ratio 5.7:15.2:1
Reference

Visualizing Extraction Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key experimental workflows.

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_distill Distillation Process cluster_collect Collection and Purification Harvest Harvest Aerial Parts Dry Air Dry Harvest->Dry Grind Grind to Powder Dry->Grind Mix Mix with Water in Flask Grind->Mix Boil Heat to Boiling Mix->Boil Condense Condense Steam Boil->Condense Separate Separate Oil Layer Condense->Separate DryOil Dry with Na2SO4 Separate->DryOil FinalProduct This compound-Rich Essential Oil DryOil->FinalProduct SFE_Workflow cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation and Collection PlantMat Ground Plant Material Extractor Extraction Vessel PlantMat->Extractor CO2 CO2 Tank Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator (Pressure Reduction) Extractor->Separator Collection Solvent-Free Extract Collection Separator->Collection Recycle Gaseous CO2 Recycled Separator->Recycle

References

Carvacrol and its Isomer Thymol: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol and its structural isomer, thymol (B1683141), are phenolic monoterpenoids predominantly found in the essential oils of various aromatic plants, including those of the Lamiaceae family such as oregano and thyme.[1] Both compounds are recognized for a wide spectrum of biological activities, making them subjects of intense research for potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound and thymol, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities: A Comparative Overview

This compound and thymol exhibit a range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3] While structurally similar, subtle differences in the position of the hydroxyl group on the phenolic ring can influence their biological efficacy.

Antimicrobial Activity

Both this compound and thymol are potent antimicrobial agents effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Their primary mechanism of action involves disrupting the bacterial cell membrane's integrity, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Thymol against various microorganisms.

MicroorganismThis compound MIC (µg/mL)Thymol MIC (µg/mL)Reference
Escherichia coli125125[4]
Staphylococcus aureus125250[4]
Candida albicans250≥ 2000[4]
Candida glabrata250≥ 2000[4]
Candida tropicalis500≥ 2000[4]
Candida krusei500≥ 2000[4]

Note: MIC values can vary depending on the specific strain and the experimental conditions. A review of literature from 2005 onwards suggests a common MIC range for both compounds against some bacterial species to be between 150-400 mg/L.[1][6]

Antioxidant Activity

This compound and thymol possess significant antioxidant properties, primarily attributed to their phenolic structure, which enables them to act as hydrogen donors and scavenge free radicals.[7]

Table 2: Comparative Antioxidant Activity (IC50) of this compound and Thymol.

AssayThis compound IC50 (µg/mL)Thymol IC50 (µg/mL)Reference
DPPH Radical Scavenging249.09 ± 9.04161.02 ± 6.89[8]
ABTS Radical Scavenging107.88 ± 4.46125.31 ± 6.25[8]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Both isomers exhibit anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[9][10] They have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12]

Table 3: Comparative Anti-inflammatory Activity (IC50) of this compound and Thymol.

EnzymeThis compound IC50 (µg/mL)Thymol IC50 (µg/mL)Reference
5-LOX--[11][13]
COX-170.53 ± 0.7529.74 ± 1.09[8]
COX-224.63 ± 2.5626.54 ± 3.21[8]

Note: An equimolar mixture of this compound and thymol showed stronger inhibition of 5-LOX (IC50 = 8.46 ± 0.92 µg/mL), COX-1 (IC50 = 15.23 ± 2.34 µg/mL), and COX-2 (IC50 = 14.53 ± 2.42 µg/mL).[11][13]

Anticancer Activity

This compound and thymol have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[3][9] Their anticancer mechanisms involve inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[3][9][14][15] In vitro studies suggest that this compound may be more potent than thymol in some cancer cell lines.[14]

Table 4: Comparative Cytotoxicity (IC50) of this compound and Thymol against Cancer Cell Lines.

Cell LineThis compound IC50 (µM)Thymol IC50 (µM)Reference
MCF-7 (Breast Cancer)2.48 (hybrid)-[2]
PC-3 (Prostate Cancer)9.40 (hybrid)-[2]
HT-29 (Colon Cancer)12.01 (hybrid)-[2]
KLN 205 (Lung Cancer)-421 (48h), 229.68 (72h)[14]

Note: The presented IC50 values for this compound and thymol hybrids demonstrate the potential for synthetic modifications to enhance their anticancer activity. A combination of this compound and thymol has been shown to have strong cytotoxic effects, suggesting a synergistic action.[16]

Key Signaling Pathways Modulated by this compound and Thymol

This compound and thymol exert their biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell survival, proliferation, and growth. Both this compound and thymol have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[9][17] They can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals.[9][17]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Thymol Thymol Thymol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

This compound and Thymol Inhibition of the PI3K/Akt/mTOR Pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. This compound and thymol have been reported to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[9] Thymol has been shown to activate JNK and p38 MAPK while inhibiting the ERK pathway.[9]

MAPK_ERK_Pathway This compound This compound MEK1_2 MEK1/2 This compound->MEK1_2 inhibits Thymol Thymol ERK1_2 ERK1/2 Thymol->ERK1_2 inhibits JNK JNK Thymol->JNK activates p38 p38 Thymol->p38 activates MEK1_2->ERK1_2 activates Proliferation Proliferation ERK1_2->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis promotes p38->Apoptosis promotes

Modulation of the MAPK/ERK Pathway by this compound and Thymol.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and the immune response. Both this compound and thymol can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[10][18] This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Thymol Thymol Thymol->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB activates IkBa->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

Inhibition of the NF-κB Pathway by this compound and Thymol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and thymol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Workflow:

References

A Comprehensive Technical Guide on the Cytotoxic Effects of Carvacrol on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant attention for its diverse pharmacological properties, including potent anticancer activities.[1][2] This technical guide provides an in-depth analysis of the cytotoxic effects of this compound against a range of human cancer cell lines. It synthesizes quantitative data from multiple studies, details key experimental protocols for assessing its efficacy, and visually elucidates the molecular signaling pathways implicated in its mechanism of action. This compound has been shown to induce cytotoxicity, apoptosis, and cell cycle arrest by modulating critical signaling cascades such as PI3K/Akt/mTOR, MAPK, and Notch.[1][3] This document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel chemotherapeutic agents.

Quantitative Analysis of this compound's Cytotoxicity

The efficacy of this compound as a cytotoxic agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound vary depending on the cancer cell line, exposure time, and assay conditions.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cancer TypeCell LineIC50 ValueExposure TimeReference
Breast CancerMDA-MB-231154.2 µM48 h[4]
Breast CancerMCF-7200 µM24 h & 48 h[5][6]
Prostate CancerDU145~84.39 µM24 h[7]
Hepatocellular CarcinomaHepG-2~400 µM (0.4 mmol/L)24 h[8]
Hepatocellular CarcinomaHepG-2~319 µM (48 mg/L)Not Specified[7]
Cervical CancerHeLa~333 µM (50 mg/L)48 h[9]
Cervical CancerSiHa~333 µM (50 mg/L)48 h[9]
Table 2: Modulatory Effect of this compound on Topotecan (TOPO) IC50 Values

This table demonstrates this compound's ability to synergistically enhance or antagonize the effects of existing chemotherapy drugs. A fixed concentration of this compound (166 µM) was used in combination with the chemotherapeutic agent Topotecan (TOPO).[10]

Cell LineCancer TypeTOPO IC50 (µM)TOPO + this compound IC50 (µM)Fold ChangeEffectReference
HeLaCervical26.573.457.70-fold reductionSynergistic[10]
HCT116Colon15.882.785.71-fold reductionSynergistic[10]
MCF-7Breast12.6518.911.49-fold increaseAntagonistic[10]
HepG2Hepatocellular5.507.351.33-fold increaseAntagonistic[10]
SKOV3Ovarian32.5048.831.50-fold increaseAntagonistic[10]
A549Lung10.6313.391.26-fold increaseAntagonistic[10]

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key cell survival pathways.

Induction of Apoptosis

This compound promotes apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial stress.[1][3] This results in the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[3][11] Activated caspase-3 cleaves essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][8] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[4][11][12]

G cluster_0 This compound-Induced Apoptosis Pathway This compound This compound ROS ROS Generation This compound->ROS Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio This compound->Bcl2_Bax Mito Mitochondrial Stress ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Bcl2_Bax->MMP Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Fig. 1: this compound's induction of the intrinsic apoptosis pathway.
Modulation of Cell Survival Signaling Pathways

This compound has been shown to inhibit critical signaling pathways that promote cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. This compound treatment significantly inhibits the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the pathway.[5][6][11] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[5][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is crucial for cell growth. This compound has been observed to reduce the phosphorylation of ERK1/2 while activating p38 phosphorylation, a combination that halts cancer cell proliferation.[3]

G cluster_1 Inhibition of Pro-Survival Signaling This compound This compound PI3K PI3K This compound->PI3K ERK p-ERK1/2 This compound->ERK p38 p-p38 This compound->p38 Akt p-Akt PI3K->Akt Inhibit mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation p38->Proliferation

Fig. 2: this compound's modulation of PI3K/Akt and MAPK pathways.
Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. In breast cancer cells (MCF-7), this compound treatment leads to an accumulation of cells in the G0/G1 phase.[5] This arrest is associated with a significant decrease in the protein expression of key cell cycle regulators, including cyclin D1, cyclin-dependent kinases (CDK4, CDK6), and phosphorylated retinoblastoma protein (p-Rb).[5][6] In colon cancer cell lines, this compound has been reported to induce arrest at the G2/M phase by reducing cyclin B1 levels.[3][11]

G cluster_2 This compound-Induced G0/G1 Cell Cycle Arrest This compound This compound CDK ↓ Cyclin D1 ↓ CDK4/CDK6 This compound->CDK pRb ↓ p-Rb CDK->pRb Inhibit E2F E2F Inactivation pRb->E2F Inhibit G1_S G1/S Transition Blocked E2F->G1_S Arrest G0/G1 Arrest G1_S->Arrest

Fig. 3: Mechanism of this compound-induced G0/G1 cell cycle arrest.

Detailed Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the cytotoxic effects of compounds like this compound. The following sections detail the protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT reagent to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle (e.g., DMSO) control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13][15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 545-570 nm.[13][15]

G A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (570nm) F->G

Fig. 4: Standard workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Flow Cytometry

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain. PI cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[16][17][18]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the desired concentrations of this compound.[16]

  • Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same flask.[16][17]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A 1. Treat & Harvest Cells B 2. Wash with PBS A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & PI C->D E 5. Incubate (15 min, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Fig. 5: Workflow for apoptosis detection via Annexin V/PI staining.
Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane, which is probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[19]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[20]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the Bradford or BCA assay.[20]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, β-actin) overnight at 4°C, with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[8][20]

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer to Membrane (PVDF) B->C D 4. Blocking (e.g., 5% Milk) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G

Fig. 6: Key steps in the Western Blotting protocol.

Conclusion and Future Directions

The evidence compiled in this guide strongly supports the potential of this compound as a cytotoxic agent against a variety of human cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key oncogenic signaling pathways highlights its promise as a candidate for further investigation in cancer therapy.[1][3] While in vitro studies have demonstrated significant efficacy, more robust in vivo research is required to determine its therapeutic window, assess potential toxicity, and elucidate its exact mechanisms of action in a complex biological system.[3][11] Future studies should focus on optimizing delivery systems to enhance bioavailability and exploring synergistic combinations with established chemotherapeutic drugs to improve treatment outcomes and potentially overcome drug resistance.

References

Carvacrol: A Promising Neuroprotective Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in essential oils of oregano, thyme, and other aromatic plants, has emerged as a compelling candidate for neuroprotective therapies.[1][2] Extensive preclinical evidence demonstrates its ability to counteract a spectrum of pathological processes underlying various neurodegenerative diseases and acute brain injuries.[3][4] This technical guide provides an in-depth overview of this compound's neuroprotective potential, focusing on its multifaceted mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental protocols for key in vivo and in vitro models are provided to facilitate further research and development in this promising area.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][5] It modulates several key signaling pathways implicated in neuronal survival and death.

Antioxidant Activity

This compound's phenolic structure underpins its strong antioxidant capacity. It directly scavenges free radicals and enhances the endogenous antioxidant defense system.[2] This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (ARE).[6][7]

Signaling Pathway: Nrf2/ARE Activation by this compound

Nrf2_Activation cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Nucleus Nucleus

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Quantitative Data on Antioxidant Effects

ParameterModelThis compound DoseEffectReference
Superoxide Dismutase (SOD) ActivityIschemia/Reperfusion (Rat)50 mg/kgIncreased activity in ischemic cortical tissues[8]
Catalase (CAT) ActivityIschemia/Reperfusion (Rat)Not specifiedRestored activity[9]
Glutathione Peroxidase (GPx) ActivityWeaning-induced intestinal dysfunction (Piglets)Not specifiedSignificantly elevated activity[10]
Malondialdehyde (MDA) LevelIschemia/Reperfusion (Rat)50 mg/kgDecreased level in ischemic cortical tissues[8]
Thiol ContentLPS-challenged rats100 mg/kgIncreased thiol content in the brain[11]
Anti-inflammatory Action

Neuroinflammation is a critical contributor to the pathogenesis of neurodegenerative diseases. This compound effectively suppresses neuroinflammatory responses by inhibiting key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[8][11]

Signaling Pathway: NF-κB Inhibition by this compound

NFkB_Inhibition cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Fe2+) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_n->Proinflammatory_Genes Upregulates transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Nucleus Nucleus

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

ParameterModelThis compound DoseEffectReference
TNF-α LevelLPS-challenged rats25, 50, 100 mg/kgDecreased levels in brain tissue[11]
IL-1β ExpressionLPS-induced memory impairment (Rat)25, 50, 100 mg/kgAttenuated expression in the brain[5]
COX-2 ExpressionLPS-induced memory impairment (Rat)100 mg/kgSignificantly rescued levels in hippocampus and prefrontal cortex[5]
NF-κB p65 (nuclear)Ischemia/Reperfusion (Rat)Not specifiedSuppressed ischemia/reperfusion-induced increase[8]
NO MetabolitesLPS-challenged rats25, 50, 100 mg/kgLowered concentration in brain tissue[11]
Anti-Apoptotic and Pro-Survival Signaling

This compound has been shown to mitigate neuronal apoptosis by modulating the expression of key apoptosis-related proteins and activating pro-survival signaling cascades such as the PI3K/Akt pathway.[9][12]

Signaling Pathway: PI3K/Akt Activation and Anti-Apoptotic Effects of this compound

PI3K_Akt_Apoptosis This compound This compound PI3K PI3K This compound->PI3K Activates Neurotoxic_Insult Neurotoxic Insult Bcl2 Bcl-2 Neurotoxic_Insult->Bcl2 Downregulates Bax Bax Neurotoxic_Insult->Bax Upregulates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt pAkt->Bcl2 Upregulates pAkt->Bax Downregulates Bcl2->Bax Inhibits Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in the PI3K/Akt pathway and apoptosis regulation.

Quantitative Data on Anti-Apoptotic Effects

ParameterModelThis compound DoseEffectReference
Cleaved Caspase-3Fe2+-induced apoptosis in SH-SY5Y cells333 µmol/LSignificantly downregulated elevated protein expression[1]
Bax/Bcl-2 ratioIschemia/Reperfusion (Rat)Not specifiedDownregulated Bax and upregulated Bcl-2 expression[9]
TUNEL-positive cellsIschemia/Reperfusion (Rat)Not specifiedReduced number of apoptotic cells[9]
Cell Viability6-OHDA-induced toxicity in PC12 cellsNot specifiedIncreased cell viability in a dose-dependent manner[13]
Modulation of Other Signaling Pathways

This compound's neuroprotective effects are also attributed to its influence on other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is associated with neuronal death.[1][14]

Experimental Protocols

The following are detailed methodologies for key experimental models used to evaluate the neuroprotective potential of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is widely used to mimic focal cerebral ischemia.

  • Animals: Male ICR mice (23-28 g).[15][16]

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane). Body temperature is maintained at 36.5–37.5°C.[15][16]

  • Surgical Procedure: A midline neck incision is made, and the common and external carotid arteries are isolated and ligated. A 6-0 nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is maintained for a specified period (e.g., 75 minutes) before the filament is withdrawn to allow for reperfusion.[15][16]

  • This compound Administration: this compound (e.g., 5, 25, 50 mg/kg) is administered intraperitoneally (i.p.) at a specified time before or after the induction of ischemia.[15][16]

  • Assessment:

    • Neurological Deficit Scoring: Evaluated at 24 hours post-reperfusion on a scale of 0-4 (0 = no deficit, 4 = severe deficit).[15][16]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[15][16]

    • Biochemical Analysis: Western blot for proteins such as cleaved caspase-3 and phosphorylated Akt.[15][16]

Scopolamine-Induced Amnesia Model in Rats

This model is used to assess the effects of compounds on learning and memory impairment.

  • Animals: Male Sprague-Dawley rats (200-250 g).[17][18]

  • Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce cognitive deficits.[17]

  • This compound Administration: this compound (e.g., 50, 100, 200 mg/kg, i.p.) is administered for a specified duration (e.g., 28 days) prior to or concurrently with scopolamine.[17][18]

  • Behavioral Assessment:

    • Morris Water Maze (MWM): To evaluate spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant.[17][18]

    • Y-Maze Test: To assess spatial working memory. The number of entries into each arm and the percentage of spontaneous alternations are recorded.[18]

  • Biochemical Analysis: Measurement of antioxidant enzyme levels (GSH, GST, CAT) and lipid peroxidation in the cortex and hippocampus.[17][18]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This model is employed to study the anti-inflammatory effects of compounds in the central nervous system.

  • Animals: Male Sprague-Dawley or Wistar rats.[5][11][19]

  • Induction of Neuroinflammation: LPS (e.g., 1 mg/kg, i.p. or intracerebroventricularly) is administered to induce an inflammatory response in the brain.[5][19]

  • This compound Administration: this compound (e.g., 25, 50, 100 mg/kg, i.p.) is administered for a specified period before or after LPS injection.[5][11]

  • Behavioral Assessment:

    • Forced Swim Test (FST): To assess depressive-like behavior by measuring immobility time.[11]

    • Elevated Plus Maze (EPM): To evaluate anxiety-like behavior by measuring time spent in and entries into the open and closed arms.[11]

  • Biochemical Analysis: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), COX-2, and NO metabolites in brain tissue homogenates using ELISA or other immunoassays.[5][11]

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats

This model is used to investigate the neuroprotective effects of compounds against dopaminergic neurodegeneration.

  • Animals: Male Wistar or Sprague-Dawley rats.[13][20][21]

  • Induction of Parkinsonism: Unilateral microinjection of 6-OHDA into the medial forebrain bundle or striatum to induce degeneration of dopaminergic neurons.[20][21]

  • This compound Administration: this compound (e.g., 10, 25, 50, 100 mg/kg, i.p.) is administered for a specified duration following the 6-OHDA lesion.[20][21]

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: To assess the extent of the dopaminergic lesion.[13]

    • Passive Avoidance Test: To evaluate learning and memory.[20]

  • Immunohistochemistry and Molecular Analysis: Staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra and striatum. Western blot analysis for proteins like caspase-3.[13][21]

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of this compound as a neuroprotective agent. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptotic cell death through the modulation of key signaling pathways makes it a highly attractive candidate for the development of novel therapies for a range of neurological disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic efficacy of this compound, with the ultimate goal of translating these promising preclinical findings into clinical applications. Further research should focus on optimizing delivery systems to enhance its bioavailability in the central nervous system and on conducting well-designed clinical trials to ascertain its safety and efficacy in human populations.

References

Carvacrol's Interaction with Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, exhibits potent antifungal activity against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the disruption of the fungal cell membrane, a critical barrier for cellular integrity and function. This technical guide provides an in-depth analysis of the multifaceted interactions between this compound and the fungal cell membrane, detailing the molecular mechanisms, resultant cellular consequences, and the key signaling pathways implicated. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes to facilitate further investigation and application of this compound as a potential antifungal agent.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. This compound has emerged as a promising natural compound due to its significant fungicidal effects.[1] The lipophilic nature of this compound allows it to readily partition into the lipid bilayer of the fungal cell membrane, initiating a cascade of events that ultimately lead to cell death.[2] This guide will dissect these interactions, providing a granular view of this compound's impact on membrane structure and function.

Core Mechanisms of Action at the Fungal Cell Membrane

This compound's antifungal activity is not attributed to a single mode of action but rather a combination of disruptive effects on the fungal cell membrane and its components.

Disruption of Membrane Integrity and Ergosterol (B1671047) Interaction

The primary target of this compound is the fungal cell membrane. It directly interacts with the lipid bilayer, leading to increased permeability and fluidity.[1][3] This disruption is strongly linked to this compound's interaction with ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[4][5][6] By binding to ergosterol, this compound is thought to create pores and destabilize the membrane, causing the leakage of essential intracellular components such as ions (K+, Ca2+), ATP, and proteins.[1][2] This loss of homeostasis is a critical factor in this compound-induced cell death.

The fungicidal activity of this compound appears to originate from the inhibition of ergosterol biosynthesis and the disruption of membrane integrity.[5][6][7] Studies have shown a significant impairment of ergosterol biosynthesis in the presence of this compound.[5][6]

Alteration of Ion Homeostasis

This compound disrupts ion homeostasis, particularly of calcium (Ca2+) and hydrogen (H+) ions.[8] Treatment with this compound elicits an immediate and dose-dependent increase in cytosolic Ca2+ levels.[8][9] This influx of Ca2+ acts as a stress signal, triggering downstream cellular stress responses. Furthermore, this compound causes an alkalinization of the vacuole and acidification of the cytosol, indicating a leakage of protons from the vacuole.[10] This disruption of pH gradients across internal membranes further compromises cellular function.

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound against various fungal species has been quantified through several standard assays. The following tables summarize the reported Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and EC50 values.

Fungal SpeciesStrainMIC (μg/mL)Reference
Candida albicansATCC 40042256[4]
Candida albicansStrain 13256[4]
Candida albicansSC5314247[11]
Cryptococcus neoformansMultiple Strains25 - 81[1]
Saccharomyces cerevisiae-79.8[8]
Fungal SpeciesStrainMFC (μg/mL)Reference
Candida albicansATCC 40042512[4]
Candida albicansStrain 13512[4]
Cryptococcus neoformansMultiple Strains25 - 102[1]
Fungal SpeciesEC50 (mg/L)Reference
Neopestalotiopsis ellipsospora24.40[12]
Fungal SpeciesEC50 (µL/mL)Reference
Neopestalotiopsis ellipsospora20.57 (indirect contact)[12]
Aspergillus flavus0.071 (gas-phase), 0.18 (liquid contact)[13]

Cellular Consequences of Membrane Interaction

The initial disruption of the cell membrane by this compound triggers a series of downstream events that contribute to its fungicidal activity.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound treatment leads to a burst of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[11][14][15] This induction of oxidative stress is a significant contributor to its antifungal mechanism. The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.[14] Specifically, this compound can induce ROS burst in Aspergillus niger by upregulating the expression of NADPH oxidase subunit genes, leading to membrane lipid peroxidation and irreversible cell membrane damage.[14][15]

Mitochondrial Dysfunction

Mitochondria are a key target of this compound-induced cellular stress. The compound causes a decrease in the mitochondrial membrane potential, indicating mitochondrial dysfunction.[11][13] This is often accompanied by an accumulation of ROS within the mitochondria.[11] The disruption of mitochondrial function impairs cellular energy metabolism, further contributing to cell death.[16]

Induction of Apoptosis

This compound has been shown to induce apoptosis, a form of programmed cell death, in several fungal species.[11][17][18] Hallmarks of apoptosis observed following this compound treatment include DNA fragmentation and the activation of metacaspases, which are caspase-like proteases in fungi.[11][18] For instance, in Candida albicans, this compound treatment significantly increases the percentage of TUNEL-positive cells (indicating DNA fragmentation) and metacaspase activity.[11]

Signaling Pathways Modulated by this compound

This compound's interaction with the fungal cell membrane activates specific signaling pathways that mediate the cellular response to stress.

The Calcineurin Signaling Pathway

The influx of cytosolic calcium triggered by this compound activates the calcineurin signaling pathway.[11][17] Calcineurin is a calcium-dependent phosphatase that plays a crucial role in stress responses. Inhibition of calcineurin has been shown to rescue the growth of this compound-treated fungal cells and inhibit metacaspase activation, indicating that this compound-induced apoptosis is mediated through the activation of the calcineurin pathway.[11][17]

Calcineurin_Pathway This compound This compound Membrane Fungal Cell Membrane This compound->Membrane disrupts Ca_channel Ca²⁺ Channels Membrane->Ca_channel activates Ca_influx Cytosolic Ca²⁺ Increase Ca_channel->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin Apoptosis Apoptosis Calcineurin->Apoptosis mediates

This compound-induced activation of the Calcineurin pathway.
The Unfolded Protein Response (UPR) Pathway

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[19] The UPR is a signaling pathway that is activated in response to an accumulation of unfolded or misfolded proteins in the ER. Fungal cells require a functional UPR pathway to tolerate this compound, as mutants in key UPR genes, such as IRE1 and HAC1, exhibit increased sensitivity to the compound.[19] this compound treatment has been shown to induce the unconventional splicing of HAC1 mRNA, a key step in UPR activation.[19]

UPR_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER induces ER_Stress ER Stress ER->ER_Stress Ire1 Ire1 Activation ER_Stress->Ire1 HAC1_splicing HAC1 mRNA Splicing Ire1->HAC1_splicing Hac1_protein Hac1 Protein (Active Transcription Factor) HAC1_splicing->Hac1_protein UPR_genes UPR Target Gene Expression Hac1_protein->UPR_genes upregulates Cell_Survival Cell Survival UPR_genes->Cell_Survival

Activation of the Unfolded Protein Response by this compound.
The Target of Rapamycin (TOR) Pathway

Transcriptional profiling of this compound-treated yeast cells reveals a response that is highly similar to that induced by rapamycin, an inhibitor of the Target of Rapamycin (TOR) signaling pathway.[8] The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. This compound treatment leads to the upregulation of genes involved in stress response, autophagy, and drug efflux, while genes related to ribosome biogenesis and RNA metabolism are repressed, mimicking the effects of TOR inhibition.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with fungal cell membranes.

Broth Microdilution Assay for Antifungal Susceptibility Testing

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sufficient growth is observed.

    • Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium without inoculum).

    • Incubate the plate at 35-37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Ergosterol Quantification Assay

Principle: This assay quantifies the amount of ergosterol in fungal cells, providing an indirect measure of fungal biomass and assessing the impact of compounds on ergosterol biosynthesis.

Protocol:

  • Sample Preparation:

    • Harvest fungal cells treated with this compound and untreated controls by centrifugation.

    • Wash the cell pellets with sterile distilled water and lyophilize them.

  • Ergosterol Extraction:

    • To the lyophilized cells, add alcoholic potassium hydroxide (B78521) solution (e.g., 25% KOH in 95% ethanol).

    • Saponify the mixture by heating at 85°C for 1-4 hours.

    • After cooling, extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent such as n-hexane or pentane. Repeat the extraction multiple times.

  • Quantification by HPLC:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Detect ergosterol by its absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.

Membrane Integrity Assay using Propidium (B1200493) Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent dye that cannot penetrate the intact cell membrane of live cells. In cells with compromised membrane integrity, PI enters and intercalates with DNA, emitting a red fluorescence.

Protocol:

  • Cell Treatment:

    • Treat fungal cells with various concentrations of this compound for a defined period. Include an untreated control.

  • Staining:

    • Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing propidium iodide (typically at a final concentration of 1-5 µg/mL).

    • Incubate in the dark at room temperature for 5-15 minutes.

  • Analysis:

    • Analyze the stained cells by fluorescence microscopy or flow cytometry.

    • For fluorescence microscopy, observe the cells under a fluorescence microscope with appropriate filters for red fluorescence.

    • For flow cytometry, quantify the percentage of PI-positive (red fluorescent) cells.

Measurement of Mitochondrial Membrane Potential (MMP)

Principle: The fluorescent dye Rhodamine 123 is a lipophilic cation that accumulates in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in MMP leads to a reduction in Rhodamine 123 accumulation and fluorescence.

Protocol:

  • Cell Treatment and Staining:

    • Treat fungal cells with this compound.

    • Harvest the cells and resuspend them in a buffer (e.g., PBS).

    • Add Rhodamine 123 to a final concentration of approximately 50 nM and incubate in the dark for 10-20 minutes at room temperature.[17]

  • Analysis:

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity of the cells using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for Rhodamine 123 (around 507 nm and 529 nm, respectively).[3]

    • A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of MMP.

Detection of Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Loading with DCFH-DA:

    • Treat fungal cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and incubate with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity of DCF using a fluorometer, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

General experimental workflow for studying this compound's effects.

Conclusion

This compound exerts its potent antifungal effects through a multi-targeted mechanism centered on the disruption of the fungal cell membrane. By interacting with ergosterol, increasing membrane permeability, and disrupting ion homeostasis, this compound initiates a cascade of events including oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death. The activation of key signaling pathways such as the calcineurin, unfolded protein response, and TOR pathways underscores the complex cellular response to this compound-induced membrane damage. The detailed understanding of these interactions, facilitated by the experimental protocols and quantitative data presented in this guide, provides a solid foundation for the development of this compound as a novel and effective antifungal therapeutic. Further research can build upon this knowledge to optimize its application and explore synergistic combinations with existing antifungal drugs.

References

Carvacrol: A Promising Phytochemical for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Metabolic syndrome represents a cluster of interconnected metabolic abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Emerging evidence highlights carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, as a potent bioactive compound with the potential to mitigate multiple facets of this syndrome. This document provides a comprehensive technical overview of the current preclinical evidence supporting this compound's therapeutic potential, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols to guide future research and development.

Introduction to Metabolic Syndrome and this compound

Metabolic syndrome is a complex public health issue driven by factors like poor diet, sedentary lifestyles, and genetic predisposition.[1] The pathophysiology is characterized by a state of chronic low-grade inflammation and oxidative stress.[1][2] this compound has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and metabolism-modulating effects that directly counteract the underlying drivers of metabolic syndrome.[3][4][5]

This compound's Impact on Key Components of Metabolic Syndrome

2.1. Obesity and Adipogenesis

Preclinical studies consistently demonstrate this compound's anti-obesity effects. In high-fat diet (HFD)-induced obese mice, this compound supplementation significantly reduces body weight gain, visceral fat accumulation, and plasma lipid levels.[2][6] The underlying mechanisms involve the modulation of genes related to adipogenesis and inflammation.[6][7] this compound has been shown to inhibit the differentiation of pre-adipocytes and reduce lipid accumulation in cell culture models.[8]

2.2. Insulin Resistance and Glucose Metabolism

This compound has shown promise in improving glycemic control. Studies in streptozotocin (B1681764) (STZ)-induced diabetic animal models reveal that this compound administration can lower blood glucose levels, reduce hepatic dysfunction, and improve glucose tolerance.[8][9][10] A key mechanism involves the enhancement of glucose metabolism by increasing the activity of crucial hepatic enzymes like hexokinase (HK) and phosphofructokinase (PFK).[9][11] Furthermore, this compound has been found to restore signaling through the PI3K/AKT pathway, which is critical for GLUT4 membrane translocation and glucose uptake into cells.[8][12][13]

2.3. Dyslipidemia

This compound positively influences lipid profiles, a key concern in metabolic syndrome. In HFD-fed mice, dietary this compound supplementation leads to a significant reduction in plasma lipid levels.[6] In diabetic rats, this compound has been observed to significantly decrease serum total cholesterol.[8][10] These effects are partly attributed to its ability to modulate genes involved in lipogenesis, such as SREBP1c and FAS, and enhance fatty acid oxidation.[14]

2.4. Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are central to the pathology of metabolic syndrome. This compound exhibits potent anti-inflammatory and antioxidant properties.[15][16] It can reduce levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various tissues.[2][4][15][17] The anti-inflammatory action is mediated, in part, by the inhibition of pathways such as NF-κB and Toll-like receptor (TLR) signaling.[3][7][18] this compound also bolsters the antioxidant defense system by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing markers of oxidative damage such as malondialdehyde (MDA).[4][16][17]

Core Mechanisms of Action: Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical cellular signaling pathways that regulate metabolism and inflammation.

3.1. AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[1] Activation of AMPK promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like lipid synthesis.[1][14] this compound has been shown to activate AMPK signaling in the liver of HFD-fed mice.[14] This activation leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC), subsequently suppressing lipogenesis and promoting fatty acid oxidation, which helps alleviate hepatic steatosis.[14]

AMPK_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates & Inhibits FattyAcid_Oxid Fatty Acid Oxidation AMPK->FattyAcid_Oxid Promotes FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Catalyzes SIRT1->LKB1 Activates

This compound activates the SIRT1/AMPK signaling pathway.

3.2. PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[19][20] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.[21] this compound has been identified as an agonist for both PPARα and PPARγ.[19][22] Activation of PPARγ, particularly in adipose tissue, improves insulin sensitivity.[21] By activating PPARα and PPARγ, this compound can influence gene expression to favor fatty acid catabolism and reduce inflammation, partly through the suppression of COX-2 expression.[19][22][23]

PPAR_Pathway cluster_0 Nucleus This compound This compound PPARg PPARγ This compound->PPARg Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds as Heterodimer COX2 COX-2 Expression PPARg->COX2 Suppresses RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Insulin_Sens Insulin Sensitivity TargetGenes->Insulin_Sens Improves Inflammation Inflammation COX2->Inflammation

This compound activates PPARγ to modulate gene expression.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in key preclinical models of metabolic syndrome.

Table 1: Effects of this compound on Body Weight and Adiposity

Animal Model Treatment Details Duration Body Weight Change Visceral Fat Weight Reference
C57BL/6N Mice (HFD) 0.1% this compound in diet 8 weeks ↓ 21% vs HFD control ↓ Epididymal & Perirenal Fat [6]

| C57BL/6N Mice (HFD) | 0.1% this compound in diet | 10 weeks | Significantly reduced gain | Not specified |[14] |

Table 2: Effects of this compound on Glucose Homeostasis

Animal Model Treatment Details Duration Fasting Blood Glucose Plasma Insulin Reference
STZ-induced Diabetic Rats 25 & 50 mg/kg/day (oral) 7 days Slight, non-significant ↓ No significant difference [10]
STZ-induced T1DM Mice 20 mg/kg/day (i.p.) 6 weeks ↓ 24% vs T1DM control Not specified [12]
db/db T2DM Mice 20 mg/kg/day (i.p.) 6 weeks ↓ 28% vs T2DM control Not specified [12]

| STZ-induced T1DM Mice | 20 mg/kg BW (i.p.) | 6 weeks | ↓ 22.7% vs diabetic control | No significant difference |[9] |

Table 3: Effects of this compound on Lipid Profile and Liver Enzymes | Animal Model | Treatment Details | Duration | Serum Total Cholesterol | Serum Triglycerides | ALT/AST | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | STZ-induced Diabetic Rats | 50 mg/kg/day (oral) | 7 days | ↓ 38% vs diabetic control | Not specified | ↓ 35% / ↓ 32% |[10] | | C57BL/6N Mice (HFD) | 0.1% this compound in diet | 10 weeks | Not specified | Not specified | ↓ Plasma ALT & AST |[14] |

Table 4: Effects of this compound on Inflammatory and Oxidative Stress Markers

Animal Model Treatment Details Duration Key Inflammatory Markers Key Oxidative Stress Markers Reference
STZ-induced Diabetic Rats 15 mg/kg/day (oral) - ↓ IL-1β, IL-6, TNF-α (liver) ↑ CAT, SOD, GPx; ↓ MDA (liver) [17]

| C57BL/6N Mice (HFD) | 0.1% this compound in diet | 10 weeks | ↓ Plasma MCP-1 & TNF-α | Not specified |[14] |

Methodologies for Key Experiments

Detailed and standardized protocols are essential for the validation and extension of these findings.

5.1. High-Fat Diet (HFD)-Induced Obesity Mouse Model

  • Objective: To induce obesity, dyslipidemia, and insulin resistance, mimicking key aspects of human metabolic syndrome.

  • Protocol:

    • Animals: Male C57BL/6 mice, 4-5 weeks old.

    • Acclimatization: House animals for 1 week under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to water and a standard chow diet.

    • Diet Induction: Divide mice into groups:

      • Control Group: Normal chow diet (e.g., 10% kcal from fat).

      • HFD Group: High-fat diet (e.g., 45-60% kcal from fat).

      • Treatment Group: HFD supplemented with a specified concentration of this compound (e.g., 0.1% w/w).

    • Duration: Maintain diets for 8-12 weeks.

    • Monitoring: Record body weight and food intake weekly.

    • Endpoint Analysis: At the end of the study period, collect blood for biochemical analysis (glucose, insulin, lipids, cytokines) and harvest tissues (liver, adipose tissue) for histological and molecular analysis (gene/protein expression).

5.2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of the body to clear a glucose load, a measure of insulin sensitivity.

  • Protocol:

    • Fasting: Fast animals overnight (typically 12-16 hours) with free access to water.

    • Baseline Sample: Collect a baseline blood sample (Time 0) from the tail vein.

    • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Blood Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) is calculated to quantify glucose tolerance.

OGTT_Workflow Start Start: Overnight Fast (12-16h) T0 Time 0 min: Collect Baseline Blood Sample Start->T0 Gavage Administer Glucose (2 g/kg) via Oral Gavage T0->Gavage T15 Time 15 min: Collect Blood Sample Gavage->T15 T30 Time 30 min: Collect Blood Sample T15->T30 T60 Time 60 min: Collect Blood Sample T30->T60 T120 Time 120 min: Collect Blood Sample T60->T120 Analysis Measure Blood Glucose & Calculate Area Under Curve (AUC) T120->Analysis

Standard workflow for an Oral Glucose Tolerance Test (OGTT).

5.3. Western Blotting for Protein Expression Analysis

  • Objective: To quantify the expression levels of specific proteins in tissue lysates (e.g., p-AMPK, total AMPK, PPARγ).

  • Protocol:

    • Protein Extraction: Homogenize harvested tissue (e.g., liver) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for metabolic syndrome. Its ability to concurrently target obesity, hyperglycemia, dyslipidemia, and inflammation through multiple mechanisms, including the activation of AMPK and PPAR pathways, makes it a compelling candidate for further development.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Long-term Safety: Conducting comprehensive long-term toxicology studies.

  • Clinical Trials: Designing and executing well-controlled clinical trials to validate these preclinical findings in human populations with metabolic syndrome.

This guide provides a foundational resource for scientists and developers aiming to harness the therapeutic potential of this compound in addressing the global challenge of metabolic syndrome.

References

The Analgesic Potential of Carvacrol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvacrol, a phenolic monoterpéne found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its analgesic properties, demonstrated across a range of preclinical animal models, present a promising avenue for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the scientific evidence investigating the analgesic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in pain research and natural product-based drug discovery.

Data Presentation: Analgesic Effects of this compound in Animal Models

The analgesic efficacy of this compound has been evaluated using various well-established animal models of nociception. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its potency and spectrum of action.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test

Animal ModelAdministration RouteDose (mg/kg)% Inhibition of WrithingReference
MiceIntraperitoneal (i.p.)25Significant reduction (p < 0.001)[3]
MiceIntraperitoneal (i.p.)50Significant reduction (p < 0.001)[3]
MiceIntraperitoneal (i.p.)100Significant reduction (p < 0.001)[3]

Table 2: Effect of this compound in the Formalin Test

Animal ModelAdministration RouteDose (mg/kg)% Inhibition (Phase 1 - Neurogenic)% Inhibition (Phase 2 - Inflammatory)Reference
MiceIntraperitoneal (i.p.)25-41.2[3]
MiceIntraperitoneal (i.p.)50-73.8[3]
MiceIntraperitoneal (i.p.)10056.899.7[3]
RatsSubcutaneous (s.c.) into paw100 µ g/paw Significant antinociceptionSignificant antinociception[1][4]
RatsSubcutaneous (s.c.) into paw300 µ g/paw Significant antinociceptionSignificant antinociception[1][4]
Mice (orofacial)Intraperitoneal (i.p.)25Effective reductionEffective reduction[5]
Mice (orofacial)Intraperitoneal (i.p.)50Effective reductionEffective reduction[5]
Mice (orofacial)Intraperitoneal (i.p.)100Effective reductionEffective reduction[5]
Rats (orofacial)Oral (p.o.)50Dose-dependent antinociceptive effectDose-dependent antinociceptive effect[6]
Rats (orofacial)Oral (p.o.)75Dose-dependent antinociceptive effectDose-dependent antinociceptive effect[6]
Rats (orofacial)Oral (p.o.)100Dose-dependent antinociceptive effectDose-dependent antinociceptive effect[6]

Table 3: Effect of this compound in Thermal Nociception Models (Hot Plate and Tail-Flick Tests)

Animal ModelTestAdministration RouteDose (mg/kg)EffectReference
MiceHot PlateIntraperitoneal (i.p.)100Significant increase in latency response (p < 0.05)[3]
RatsTail-FlickNot specified25, 50, 100No significant effect on tail flick latency[7]

Table 4: Effect of this compound in Other Nociceptive Models

Animal ModelNociceptive StimulusAdministration RouteDose (mg/kg)% Inhibition or EffectReference
MiceCapsaicin-induced painIntraperitoneal (i.p.)Not specified63.1 - 95.8 (p < 0.001)[3]
MiceGlutamate-induced painIntraperitoneal (i.p.)Not specified46.4 - 97.9 (p < 0.01)[3]
MiceCarrageenan-induced mechanical hypernociceptionIntraperitoneal (i.p.)50, 100Inhibition of hypernociception[8][9][10]
MiceTNF-α-induced mechanical hypernociceptionIntraperitoneal (i.p.)50, 100Inhibition of hypernociception[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments cited, based on the available literature.

1. Acetic Acid-Induced Writhing Test

  • Objective: To evaluate peripheral analgesic activity.

  • Animals: Male ICR mice (23 ± 3 g).[11]

  • Procedure:

    • Animals are pre-treated with this compound (25, 50, or 100 mg/kg, i.p.) or vehicle.[3]

    • After a set period (e.g., 60 minutes), a 0.5% solution of acetic acid is administered intraperitoneally (20 mL/kg).[11]

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 5 to 10 minutes) following the acetic acid injection.[11]

    • The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.

2. Formalin Test

  • Objective: To assess both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses.

  • Animals: Male Wistar rats or mice.[1]

  • Procedure:

    • Animals receive a subcutaneous injection of vehicle or this compound (e.g., 100-300 µ g/paw ) into the dorsal surface of the hind paw.[1]

    • After a pre-treatment time (e.g., 10 minutes), 1% formalin is injected into the same paw.[1]

    • Nociceptive behavior (e.g., flinching, licking of the injected paw) is observed and quantified during two distinct phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).

    • For orofacial pain models, formalin (e.g., 20 µl of 2%) is injected into the upper lip, and face-rubbing behavior is quantified.[5]

3. Hot Plate Test

  • Objective: To evaluate central analgesic activity against thermal stimuli.[12][13][14]

  • Animals: Mice.[3]

  • Procedure:

    • A baseline latency to a painful response (e.g., paw licking, jumping) is determined by placing the animal on a heated plate maintained at a constant temperature (e.g., 52°C).[15]

    • Animals are treated with this compound (e.g., 100 mg/kg, i.p.) or vehicle.[3]

    • At a specified time post-treatment, the latency to the pain response is measured again.

    • A cut-off time is established to prevent tissue damage.

4. Tail-Flick Test

  • Objective: To assess spinal reflex responses to thermal pain.[13][16]

  • Animals: Adult male Wistar rats.[7]

  • Procedure:

    • A portion of the animal's tail is exposed to a focused beam of radiant heat.[7]

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[7]

    • Measurements are taken before and after the administration of this compound or vehicle.[7]

    • A cut-off time is employed to avoid tissue injury.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Peripheral Antinociception

G This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Activates NO_Synthase Nitric Oxide Synthase (NOS) Opioid_Receptor->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Converts L-Arginine to NO L_Arginine L-Arginine L_Arginine->NO Guanylyl_Cyclase Soluble Guanylyl Cyclase (sGC) NO->Guanylyl_Cyclase Activates cGMP Cyclic GMP (cGMP) Guanylyl_Cyclase->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP K_Channels K+ Channels (ATP-sensitive, voltage-gated, Ca2+-activated) cGMP->K_Channels Activates Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Leads to Antinociception Antinociception Hyperpolarization->Antinociception Results in Naltrexone Naltrexone Naltrexone->Opioid_Receptor Inhibits L_NAME L-NAME L_NAME->NO_Synthase Inhibits ODQ ODQ ODQ->Guanylyl_Cyclase Inhibits K_Blockers K+ Channel Blockers K_Blockers->K_Channels Inhibits

Caption: Proposed signaling cascade for this compound-induced peripheral antinociception.

General Experimental Workflow for Investigating this compound's Analgesic Properties

G Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats, ICR Mice) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Grouping Randomized Grouping (Vehicle, this compound Doses, Positive Control) Baseline_Measurement->Grouping Treatment_Administration Treatment Administration (i.p., p.o., s.c.) Grouping->Treatment_Administration Nociceptive_Test Nociceptive Test (e.g., Formalin, Hot Plate) Treatment_Administration->Nociceptive_Test Data_Collection Data Collection (Licking time, Latency, etc.) Nociceptive_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, Dunnett's test) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A generalized workflow for preclinical evaluation of this compound's analgesic effects.

This compound's Anti-Inflammatory Mechanism in Analgesia

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Macrophage Macrophage Activation Inflammatory_Stimulus->Macrophage Pro_inflammatory_Mediators Pro-inflammatory Mediators Macrophage->Pro_inflammatory_Mediators This compound This compound This compound->Pro_inflammatory_Mediators Inhibits Production TNF_alpha TNF-α Pro_inflammatory_Mediators->TNF_alpha PGE2 PGE2 Pro_inflammatory_Mediators->PGE2 NO Nitric Oxide Pro_inflammatory_Mediators->NO Inflammation_Pain Inflammation & Pain Pro_inflammatory_Mediators->Inflammation_Pain

Caption: this compound's inhibitory effect on key inflammatory mediators involved in pain.

Discussion of Mechanisms

The analgesic effects of this compound are multifaceted, involving interactions with several key signaling pathways implicated in nociception.

Peripheral Mechanisms: A significant body of evidence points to a peripheral mechanism of action for this compound. Studies have demonstrated that its local administration is effective in reducing nociception in the formalin test.[1][4] This effect is, at least in part, mediated through the opioid receptor-NO-cGMP-K+ channel pathway .[1][2][4] The antinociceptive action of this compound in the formalin test was reversed by the opioid antagonist naltrexone, the nitric oxide synthase inhibitor L-NAME, the soluble guanylyl cyclase inhibitor ODQ, and various potassium channel blockers.[1][4] This suggests that this compound activates peripheral opioid receptors, leading to the production of nitric oxide and subsequent activation of the cGMP pathway, which in turn opens potassium channels, causing neuronal hyperpolarization and a reduction in nociceptive signaling.

Anti-inflammatory Effects: Inflammation is a key driver of many types of pain. This compound has demonstrated potent anti-inflammatory properties that contribute to its analgesic profile. It has been shown to inhibit the development of mechanical hypernociception and edema induced by carrageenan and TNF-α.[8][9][10] Furthermore, this compound can reduce the levels of pro-inflammatory mediators such as TNF-α and prostaglandin (B15479496) E2 (PGE2).[8][9][10] It also inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10] The inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, has also been proposed as a mechanism for this compound's anti-inflammatory and analgesic effects.[17][18]

Central Mechanisms: While peripheral mechanisms are well-supported, some evidence suggests a central component to this compound's analgesia. The positive result in the hot plate test, a model of supraspinal pain processing, indicates a potential action within the central nervous system.[3] However, the lack of effect in the tail-flick test in one study suggests that its central actions may not involve spinal reflex pathways to the same extent as classical opioids.[7] Further research is needed to fully elucidate the central targets of this compound.

Conclusion and Future Directions

The collective evidence from animal models strongly supports the analgesic properties of this compound. Its multimodal mechanism of action, encompassing the modulation of the opioid and nitrergic pathways, as well as significant anti-inflammatory effects, makes it an attractive candidate for further drug development.

For future research, it is recommended to:

  • Conduct pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and understand its metabolic fate.

  • Investigate the specific subtypes of opioid and other receptors with which this compound interacts.

  • Evaluate the efficacy of this compound in more chronic and neuropathic pain models to broaden its potential therapeutic applications.

  • Explore synergistic effects with existing analgesics to potentially enhance efficacy and reduce side effects.

This in-depth guide provides a solid foundation for researchers to build upon in the exciting field of this compound-based analgesic drug discovery. The comprehensive data, detailed protocols, and mechanistic insights presented herein are intended to facilitate the design of future studies and accelerate the translation of these promising preclinical findings.

References

Carvacrol's Role in Modulating Immune Responses: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvacrol, a phenolic monoterpenoid and a primary constituent of essential oils from oregano, thyme, and wild bergamot, has garnered significant attention for its broad spectrum of pharmacological properties.[1][2] Beyond its well-documented antimicrobial and antioxidant activities, this compound exhibits potent immunomodulatory effects, positioning it as a compound of interest for therapeutic development in inflammatory and autoimmune diseases.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action on the immune system, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and drug development professionals. This compound's ability to influence immune responses stems from its interaction with critical signaling cascades that govern inflammation, cell survival, and oxidative stress.[1][5]

Core Mechanisms of Immunomodulation: Signaling Pathways

This compound exerts its immunomodulatory effects by targeting several key intracellular signaling pathways. These pathways are central to the production of inflammatory mediators and the regulation of immune cell function. The primary pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[7]

This compound has been shown to effectively suppress this pathway. Studies demonstrate that this compound can inhibit TNF-α-induced IKK activation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[7] This inhibitory action has been observed in various cell types, including macrophages and vascular smooth muscle cells, leading to a significant reduction in the expression of NF-κB target genes.[7][8] Furthermore, this compound's modulation of the TLR4/NF-κB signaling pathway has been noted in models of diabetic vascular inflammation.[9][10]

NF_kB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα Degradation Degradation IkBa->Degradation Degradation NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) (Active) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription MAPK_Pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) p38 p38 Stimulus->p38 Activates (P) ERK ERK1/2 Stimulus->ERK Activates (P) JNK JNK Stimulus->JNK Activates (P) This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Inflammation Inflammatory Response (Cytokine Production, etc.) p38->Inflammation ERK->Inflammation JNK->Inflammation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Degradation Degradation Keap1_Nrf2->Degradation Degradation Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1_Nrf2 Disrupts Binding ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Transcription Experimental_Workflow cluster_invivo In Vivo EAE Model cluster_exvivo Ex Vivo / In Vitro Analysis start Induce EAE in Mice/Rats treat Administer this compound (e.g., 25 mg/kg, i.p.) start->treat monitor Daily Clinical Scoring treat->monitor end Sacrifice & Collect Tissues (Day 21) monitor->end spleen Isolate Splenocytes end->spleen spinal Collect Spinal Cord end->spinal culture Culture Splenocytes (with MOG stimulation) spleen->culture histo Histology (H&E) for Inflammation spinal->histo qpcr Gene Expression (RT-qPCR) spinal->qpcr elisa Measure Cytokines (ELISA) culture->elisa

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Carvacrol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of carvacrol, a phenolic monoterpenoid with well-documented antimicrobial properties. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against a variety of microbial species.

Introduction

This compound is a major constituent of the essential oils of oregano and thyme and has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its hydrophobic nature necessitates specific considerations in susceptibility testing to ensure accurate and reproducible results. This application note details the widely accepted broth microdilution method, adapted for essential oils, and provides a summary of reported MIC values for this compound against various microorganisms.

Data Presentation: MIC of this compound Against Various Microorganisms

The following table summarizes the MIC values of this compound against a range of bacteria and fungi as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and the solvent or emulsifier used.[1]

MicroorganismTypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive bacteria125 - 4000[1][2]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive bacteria64 - 4000[1][2]
Escherichia coliGram-negative bacteria125 - 250[3]
Salmonella TyphimuriumGram-negative bacteria194 (median)[4]
Candida albicansFungus (Yeast)250 - 500[3]
Candida glabrataFungus (Yeast)250
Candida tropicalisFungus (Yeast)500
Candida kruseiFungus (Yeast)500

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for the testing of hydrophobic compounds like this compound.

Materials:

  • This compound (high purity)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol)

  • Emulsifying agent (e.g., Tween 80)

  • Sterile 96-well microtiter plates

  • Microbial culture in the logarithmic growth phase

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its hydrophobicity, this compound must be dissolved in a suitable solvent. Prepare a stock solution of this compound in DMSO or ethanol (B145695) at a concentration 100-fold higher than the highest desired test concentration to minimize the final solvent concentration in the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well to maintain a final volume of 100 µL in each well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth + inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation of the volatile this compound.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Considerations for this compound's Hydrophobicity:

To ensure proper dispersion of this compound in the aqueous broth, an emulsifying agent such as Tween 80 can be added to the medium at a low, non-inhibitory concentration (e.g., 0.5% v/v). It is crucial to include a control with the emulsifier alone to confirm it does not affect microbial growth.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution prep_plate Prepare 96-Well Plate (Broth Addition) prep_plate->serial_dilution inoculation Inoculate Plate with Microbial Suspension serial_dilution->inoculation prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate Plate (16-20h at 37°C) inoculation->incubation read_results Determine MIC (Visual or OD Reading) incubation->read_results

Caption: Workflow for determining the MIC of this compound.

G cluster_mechanism Antimicrobial Mechanism of Action of this compound This compound This compound membrane Bacterial Cell Membrane This compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage inhibition Inhibition of Cellular Processes leakage->inhibition death Bacterial Cell Death inhibition->death

Caption: Antimicrobial action of this compound on bacterial cells.

References

Application Notes and Protocols for Checkerboard Assay: Investigating Carvacrol's Synergistic Activity with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to evaluate the synergistic potential of carvacrol, a phenolic monoterpenoid from essential oils, with conventional antibiotics. This information is intended to guide researchers in the setup, execution, and interpretation of in vitro synergy studies, which are crucial in the development of novel antimicrobial strategies to combat antibiotic resistance.

Introduction

The rise of multidrug-resistant bacteria poses a significant global health threat. A promising strategy to overcome this challenge is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy. This compound has demonstrated broad-spectrum antimicrobial properties and has been shown to act synergistically with various antibiotics against both Gram-positive and Gram-negative bacteria.[1][2]

The checkerboard assay is a robust in vitro method used to systematically test numerous concentration combinations of two antimicrobial agents, allowing for the determination of their interactive effects.[3][4] The outcome of this assay is typically quantified by the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[3]

Quantitative Data Summary

The following tables summarize the synergistic interactions of this compound with various antibiotics against different bacterial strains, as determined by the checkerboard assay in several studies.

Table 1: Synergistic Effects of this compound with Various Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticBacterial StrainMIC of this compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInteractionReference
MinocyclineMRSA (ATCC-33591)4000250Not explicitly statedNot explicitly stated<0.5Synergy[1][2]
TrimethoprimMRSA (ATCC-33591)4000Not explicitly statedNot explicitly statedNot explicitly stated<0.5Synergy[1][2]
LinezolidMRSA (ATCC-33591)4000250Not explicitly statedNot explicitly stated0.5-1.0Additive[1][2]
OxacillinMRSA (Clinical Strains)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedSynergy in 7/10 strainsSynergy[1][2]

Table 2: Synergistic Effects of this compound with Other Antibiotics against Various Bacteria

AntibioticBacterial StrainMIC of this compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)FICIInteractionReference
ErythromycinGroup A Streptococci (Erythromycin-resistant)64 - 256Not explicitly stated≤0.5 (in 21/32 strains)Synergy[3][4]
Cefixime (B193813)Escherichia coli250Not explicitly stated0.5Synergy[5]
ItraconazolePythium insidiosumNot explicitly statedNot explicitly statedMean FICI indicated 96% synergySynergy[6]
ClarithromycinPythium insidiosumNot explicitly statedNot explicitly statedMean FICI indicated 88% synergySynergy[6]
MinocyclinePythium insidiosumNot explicitly statedNot explicitly statedMean FICI indicated 80% synergySynergy[6]
AzithromycinPythium insidiosumNot explicitly statedNot explicitly statedMean FICI indicated 76% synergySynergy[6]
TigecyclinePythium insidiosumNot explicitly statedNot explicitly statedMean FICI indicated 64% synergySynergy[6]
ChloramphenicolStaphylococcus aureusNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]
GentamicinStaphylococcus aureusNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]
StreptomycinStaphylococcus aureusNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]
ChloramphenicolAcinetobacter baumanniiNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]
GentamicinAcinetobacter baumanniiNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]
StreptomycinAcinetobacter baumanniiNot explicitly statedNot explicitly stated0.25 - 0.5Synergy[7]

Experimental Protocols

Materials
  • 96-well microtiter plates

  • This compound stock solution

  • Antibiotic stock solution

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Solvent for this compound and antibiotics (e.g., DMSO:PBS in a 1:1 ratio)[1][2]

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Preliminary Minimum Inhibitory Concentration (MIC) Determination

Before performing the checkerboard assay, the MIC of this compound and each antibiotic must be determined individually for the target bacterial strain(s). This is typically done using a standard broth microdilution method.

Checkerboard Assay Protocol

The following protocol outlines the steps for setting up a checkerboard assay in a 96-well plate.

Checkerboard_Workflow Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare this compound & Antibiotic Stock Solutions E Create Serial Dilutions of this compound (Rows) A->E F Create Serial Dilutions of Antibiotic (Columns) A->F B Prepare Bacterial Inoculum (0.5 McFarland) G Inoculate Wells with Standardized Bacteria B->G C Determine Individual MICs C->E C->F D Dispense Broth Medium into 96-well Plate D->E D->F E->G F->G H Incubate Plate at 37°C for 24 hours G->H I Visually Inspect for Turbidity (Growth) H->I J Determine MIC of Each Agent in Combination I->J K Calculate FICI J->K L Interpret Interaction (Synergy, Additive, etc.) K->L

Caption: Workflow for the checkerboard synergy assay.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO:PBS 1:1) at a concentration at least double the highest concentration to be tested.[1][2]

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][8]

  • Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.[8]

    • Along the y-axis (rows), create serial twofold dilutions of this compound. For example, add 50 µL of the this compound stock solution to the first well of each column and then perform serial dilutions down the rows.

    • Along the x-axis (columns), create serial twofold dilutions of the antibiotic. For example, add 50 µL of the antibiotic stock solution to the first well of each row and then perform serial dilutions across the columns.

    • The result is a matrix of wells containing various combinations of this compound and antibiotic concentrations.[9]

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the standardized bacterial suspension (final volume in each well will be 200 µL).[1][2][5]

    • Include appropriate controls:

      • Growth control: Broth and inoculum only.

      • Sterility control: Broth only.

      • This compound control: Broth, inoculum, and serial dilutions of this compound only.

      • Antibiotic control: Broth, inoculum, and serial dilutions of the antibiotic only.

      • Solvent control: Broth, inoculum, and the highest concentration of the solvent used.

    • Incubate the plate at 37°C for 18-24 hours.[1][2]

  • Data Analysis and Interpretation:

    • After incubation, visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

    • The MIC of each agent in combination is determined from the first clear well in each row and column.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FICI using the following formulas:[3]

      • FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic (FICB) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FICI = FICA + FICB

    • Interpret the FICI value to determine the nature of the interaction:[1][2][3]

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Potential Signaling Pathways and Mechanisms of Synergy

While the precise mechanisms of synergy are multifaceted and can vary between different antibiotics and bacterial species, several hypotheses have been proposed for this compound's synergistic action.

Signaling_Pathways Proposed Mechanisms of this compound Synergy cluster_this compound This compound Action cluster_antibiotic Antibiotic Action cluster_synergy Synergistic Outcome This compound This compound Membrane Bacterial Cell Membrane Disruption This compound->Membrane Efflux Inhibition of Efflux Pumps This compound->Efflux Permeability Increased Membrane Permeability Membrane->Permeability Antibiotic Antibiotic Permeability->Antibiotic Increased uptake Efflux->Antibiotic Reduced efflux Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic->Target Synergy Enhanced Antibacterial Effect Target->Synergy

Caption: Mechanisms of this compound's synergistic action.

This compound is known to disrupt the integrity of the bacterial cell membrane. This disruption can lead to increased permeability, allowing for enhanced uptake of the co-administered antibiotic, thereby increasing its concentration at the intracellular target site. Additionally, this compound may inhibit bacterial efflux pumps, which are responsible for actively removing antibiotics from the cell, further contributing to the accumulation of the antibiotic inside the bacterium.[10]

Conclusion

The checkerboard assay is a valuable tool for screening and quantifying the synergistic interactions between this compound and conventional antibiotics. The data presented in these application notes and the detailed protocol provide a solid foundation for researchers to explore novel combination therapies. Such studies are pivotal in the development of effective strategies to combat the growing threat of antibiotic-resistant infections. Further in vivo studies are warranted to validate the in vitro findings and to assess the clinical potential of this compound-antibiotic combinations.

References

Application Notes and Protocols for Encapsulating Carvacrol in Chitosan Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the encapsulation of carvacrol, a potent antimicrobial and antioxidant compound, into chitosan (B1678972) nanoparticles. The protocol detailed below is primarily based on the widely used ionic gelation method, which offers a simple, mild, and controllable process for nanoparticle formation.[1][2][3] These nanoparticles are of significant interest for various applications, including drug delivery, food preservation, and agriculture, due to their biocompatibility, biodegradability, and ability to enhance the stability and bioavailability of encapsulated compounds like this compound.[4][5][6]

Introduction to this compound Encapsulation

This compound, a major phenolic monoterpenoid in the essential oils of oregano and thyme, exhibits a broad spectrum of biological activities.[5][6] However, its practical application is often limited by its poor water solubility, high volatility, and potential for degradation.[4] Encapsulation within chitosan nanoparticles can overcome these limitations by protecting this compound from environmental factors, improving its dispersibility in aqueous media, and providing controlled release.[4][7]

Chitosan, a natural polysaccharide derived from chitin, is an ideal carrier material due to its biocompatibility, biodegradability, low toxicity, and cationic nature.[5][6] The positive charge of chitosan allows for ionic interactions with anionic cross-linkers, such as sodium tripolyphosphate (TPP), leading to the spontaneous formation of nanoparticles in a process known as ionic gelation.[2][3]

Experimental Protocol: Ionic Gelation Method

This protocol outlines the step-by-step procedure for preparing this compound-loaded chitosan nanoparticles using the ionic gelation technique.

2.1. Materials and Reagents

  • Chitosan (low to medium molecular weight, degree of deacetylation > 75%)

  • This compound (≥98% purity)

  • Acetic acid (glacial, analytical grade)

  • Sodium tripolyphosphate (TPP, analytical grade)

  • Tween 80 (or other suitable surfactant)

  • Deionized water

2.2. Equipment

  • Magnetic stirrer with heating plate

  • Homogenizer (e.g., Ultra-Turrax) or sonicator

  • Centrifuge

  • pH meter

  • Standard laboratory glassware

2.3. Step-by-Step Procedure

  • Preparation of Chitosan Solution:

    • Prepare a 1% (v/v) acetic acid solution in deionized water.

    • Dissolve chitosan powder in the acetic acid solution to a final concentration of 1 to 2 mg/mL.[4]

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.

  • Preparation of this compound Emulsion:

    • To the chitosan solution, add a surfactant such as Tween 80 (e.g., at 1% v/v).[4]

    • Add the desired amount of this compound to the chitosan-surfactant mixture. The ratio of chitosan to this compound can be varied to optimize loading (e.g., 1:0.25, 1:0.5, 1:1 w/w).[8]

    • Homogenize the mixture using a high-speed homogenizer or sonicator for 5-15 minutes to form a stable oil-in-water emulsion.[4][7]

  • Nanoparticle Formation by Ionic Gelation:

    • Prepare a fresh aqueous solution of sodium tripolyphosphate (TPP) at a concentration of approximately 1 mg/mL.

    • While stirring the this compound-chitosan emulsion at a constant speed, add the TPP solution dropwise. The interaction between the positively charged amino groups of chitosan and the negatively charged phosphate (B84403) groups of TPP will induce the formation of nanoparticles.[2][3]

    • Continue stirring for an additional 10-30 minutes to allow for the stabilization of the nanoparticles.[3]

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant containing free this compound and other reagents.

    • Resuspend the nanoparticle pellet in deionized water.

    • For further purification, the washing step can be repeated.

  • Storage:

    • The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Characterization of this compound-Loaded Chitosan Nanoparticles

A thorough characterization of the nanoparticles is essential to ensure their quality and suitability for the intended application.

3.1. Physicochemical Properties

ParameterTypical RangeMethod of AnalysisSignificance
Particle Size (Hydrodynamic Diameter) 100 - 400 nm[4][5]Dynamic Light Scattering (DLS)Affects bioavailability, cellular uptake, and stability.
Polydispersity Index (PDI) < 0.5[4][5]Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle size distribution.
Zeta Potential +20 to +40 mV[4][9]Electrophoretic Light Scattering (ELS)Measures the surface charge and predicts colloidal stability.
Morphology Spherical[4][9]Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visual confirmation of nanoparticle shape and size.

3.2. Encapsulation and Loading Efficiency

ParameterTypical RangeFormula
Encapsulation Efficiency (EE%) 14 - 94%[7][9]((Total this compound - Free this compound) / Total this compound) x 100
Loading Capacity (LC%) 3 - 25.5%[5][9]((Total this compound - Free this compound) / Weight of Nanoparticles) x 100

3.3. In Vitro Drug Release

The release of this compound from the chitosan nanoparticles is typically studied using a dialysis membrane method at different pH values (e.g., 3, 7, and 11) to simulate various physiological conditions.[8][10] The release profile often shows an initial burst release followed by a sustained release phase.[7][11] For instance, one study reported a cumulative release of approximately 78% at pH 3, 66% at pH 7, and 73% at pH 11 over 24 hours.[8] Another study observed a release of 53% in an acidic buffer (pH 3) and lower release in neutral (23%) and alkaline (33%) buffers over 30 days.[9][10]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the preparation and characterization of this compound-loaded chitosan nanoparticles.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_purification Purification cluster_characterization Characterization chitosan_sol Chitosan Solution (in Acetic Acid) carvacrol_emulsion This compound Emulsion (with Tween 80) chitosan_sol->carvacrol_emulsion Add this compound & Homogenize ionic_gelation Ionic Gelation (Dropwise addition) carvacrol_emulsion->ionic_gelation tpp_sol TPP Solution tpp_sol->ionic_gelation nanoparticles Nanoparticle Suspension ionic_gelation->nanoparticles centrifugation Centrifugation nanoparticles->centrifugation resuspension Resuspension in Water centrifugation->resuspension purified_np Purified Nanoparticles resuspension->purified_np dls DLS (Size, PDI) purified_np->dls els ELS (Zeta Potential) purified_np->els tem_sem TEM/SEM (Morphology) purified_np->tem_sem ftir FTIR (Interaction) purified_np->ftir release In Vitro Release purified_np->release

Caption: Workflow for the synthesis and characterization of nanoparticles.

The following diagram illustrates the logical relationship of the components in the ionic gelation process.

ionic_gelation_process chitosan Chitosan (+ charge) nanoparticle This compound-Loaded Chitosan Nanoparticle chitosan->nanoparticle forms matrix This compound This compound (Oil) This compound->nanoparticle encapsulated tpp TPP (- charge) tpp->nanoparticle cross-links

Caption: Key components and their roles in the ionic gelation process.

References

Unlocking the Potential of Carvacrol: Application Notes and Protocols for Topical Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is emerging as a potent natural antimicrobial agent with a broad spectrum of activity against pathogenic bacteria and fungi. Its mechanism of action, primarily through the disruption of microbial cell membranes, makes it a compelling candidate for the development of novel topical antimicrobial therapies, particularly in an era of rising antibiotic resistance. This document provides detailed application notes and protocols for researchers and drug development professionals interested in harnessing the antimicrobial power of this compound in topical formulations.

Antimicrobial Spectrum and Efficacy of this compound

This compound has demonstrated significant antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 43300150[1]
Staphylococcus aureus (MRSA)ATCC 335914000[1]
Staphylococcus aureusATCC 6538125[2]
Staphylococcus aureus-380 ± 58[3]
Escherichia coliATCC 25922-[2]
Escherichia coli-370 ± 56[3]
Pseudomonas aeruginosaATCC 154425000[2]
Pseudomonas fluorescensATCC 13525500[2]
Salmonella enterica-331[4]
Salmonella TyphimuriumATCC 14028600[5]
Vibrio parahaemolyticusATCC 17802500[2]
Table 2: Antifungal Activity of this compound
MicroorganismStrainMIC (µg/mL)Reference
Candida albicans-161.3[2]
Candida auris-125-500[6]
Aspergillus flavus-50-200[2]
Botrytis cinerea-120 (µL/L)[7]
Aspergillus carbonariusA1102500 (ppm)[8]
Penicillium roquefortiPTFKK29250 (ppm)[8]
Alternaria sp.-3 (µL/plate)[9]
Fusarium sp.-2 (µL/plate)[9]

Mechanism of Action

This compound's primary antimicrobial activity stems from its ability to disrupt the cytoplasmic membrane of microorganisms.[10] This disruption leads to increased membrane permeability, leakage of intracellular components such as ions and ATP, and dissipation of the proton motive force, ultimately resulting in cell death.[11][12]

Beyond its direct antimicrobial effects, this compound also exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Furthermore, this compound has been shown to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4][13]

This compound's Dual Action Mechanism cluster_0 Antimicrobial Action cluster_1 Anti-inflammatory Action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane targets Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway activates Pro-inflammatory Mediators (COX-2, iNOS) Pro-inflammatory Mediators (COX-2, iNOS) NF-κB Pathway->Pro-inflammatory Mediators (COX-2, iNOS) upregulates Inflammation Inflammation Pro-inflammatory Mediators (COX-2, iNOS)->Inflammation Carvacrol_inflam This compound Carvacrol_inflam->NF-κB Pathway inhibits Experimental Workflow for this compound Formulation Evaluation cluster_invitro In Vitro Tests cluster_invivo In Vivo Tests cluster_safety Safety Tests Formulation Formulation In Vitro Efficacy In Vitro Efficacy Formulation->In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy Formulation->In Vivo Efficacy Safety Assessment Safety Assessment Formulation->Safety Assessment MIC Determination MIC Determination In Vitro Efficacy->MIC Determination Agar Well Diffusion Agar Well Diffusion In Vitro Efficacy->Agar Well Diffusion Checkerboard Synergy Checkerboard Synergy In Vitro Efficacy->Checkerboard Synergy Animal Infection Model Animal Infection Model In Vivo Efficacy->Animal Infection Model HET-CAM HET-CAM Safety Assessment->HET-CAM Franz Diffusion Cell Franz Diffusion Cell Safety Assessment->Franz Diffusion Cell Data Analysis Data Analysis MIC Determination->Data Analysis Agar Well Diffusion->Data Analysis Checkerboard Synergy->Data Analysis Animal Infection Model->Data Analysis HET-CAM->Data Analysis Franz Diffusion Cell->Data Analysis

References

Application Notes and Protocols for the GC-MS Analysis of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of carvacrol using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols for various sample matrices and presents key quantitative data to facilitate method development and validation.

Introduction

This compound is a naturally occurring phenolic monoterpenoid found in the essential oils of oregano, thyme, and other plants. It is well-known for its potent antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of significant interest in the pharmaceutical, food, and cosmetic industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various complex matrices due to its high sensitivity and selectivity.[1][2][3]

This document provides detailed methodologies for the GC-MS analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric detection. The protocols are designed to be adaptable for different research and quality control applications.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated GC-MS methods for this compound analysis, providing a comparative overview of their performance characteristics.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

MatrixLinearity Range (µg/kg or µg/mL)LOD (µg/kg or µg/mL)LOQ (µg/kg or µg/mL)Reference
Bee PollenLOQ - 1000 µg/kg< 15 µg/kg< 15 µg/kg[4]
Chicken Breast2 - 100 µg/L-2.7 - 4.8 µg/kg (instrumental)[5]
Honey-< 40 µg/kg< 40 µg/kg[6]
Water Samples3.5 - 70.0 µg/mL0.89 µg/mL2.96 µg/mL[7]
Plasma & Milk--0.5 ng/mL (plasma), 2.0 ng/mL (milk)[8]

Table 2: Recovery and Precision Data

MatrixSpike LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Oregano Oil & Nanocapsules-95 - 100%-[1][2]
Bee Pollen-90 - 104%< 8%[4]
Chicken Breast5, 10, 50 µg/kg80 - 102%< 15%[5]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound, from sample preparation to data acquisition.

General Sample Preparation Guidelines

The choice of sample preparation technique is critical and depends on the matrix. The goal is to extract this compound efficiently while minimizing interferences.

  • Liquid Samples (e.g., essential oils, plasma): Direct dilution with a suitable organic solvent (e.g., hexane, methanol) is often sufficient.[9] For complex aqueous samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to concentrate the analyte and remove matrix components.[4][8]

  • Solid Samples (e.g., bee pollen, chicken tissue): Solvent extraction is a common approach. For biological tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for efficient extraction and cleanup.[5] Homogenization of the sample prior to extraction is crucial for achieving good recovery.

  • Viscous Samples (e.g., honey): Headspace analysis can be a simple and effective technique that requires minimal sample preparation, involving heating the sample to partition volatile compounds like this compound into the headspace for direct injection.[6]

Detailed Protocol: Analysis of this compound in Oregano Oil

This protocol is adapted from a validated method for the quantification of this compound in oregano essential oil.[1][2]

Materials:

  • Oregano essential oil sample

  • Hexane (GC grade)

  • This compound analytical standard

  • Volumetric flasks

  • Micropipettes

  • GC-MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a small amount of oregano oil (e.g., 10 mg) into a volumetric flask (e.g., 10 mL) and dilute to volume with hexane. Further dilution may be necessary to bring the this compound concentration within the calibration range.

  • GC-MS Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS system.

GC-MS Instrumental Parameters

The following table provides a summary of typical GC-MS parameters used for this compound analysis. These parameters may require optimization based on the specific instrument and application.

Table 3: GC-MS Instrumental Parameters

ParameterSetting 1 (Oregano Oil)[1][2]Setting 2 (Bee Pollen)[4]Setting 3 (Chicken Breast)[5]
Gas Chromatograph
GC ColumnRTX-5MSZB-WAXJ&W DB5-MS+DG (30 m x 0.25 mm, 0.25 µm)
Carrier GasHeliumHeliumHelium
Flow Rate0.99 mL/min1.1 mL/min30 cm/sec (constant linear velocity)
Injection Volume1 µL1 µL1 µL
Injection ModeSplitSplitSplit (1:1)
Injector Temperature--60-200°C at 240°C/min, then 330°C
Oven ProgramTemperature program up to 31 minTemperature program up to 21 min40°C (1 min), ramp 20°C/min to 130°C (hold 7 min), ramp 40°C/min to 280°C (hold 3 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)-
Ionization Energy70 eV70 eV-
Mass Range---
Monitored Ions (m/z)---
Transfer Line Temp.---
Ion Source Temp.---

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Oregano Oil, Tissue, Honey) Extraction Extraction / Dilution (Solvent Extraction, LLE, SPME) Sample->Extraction Cleanup Clean-up (Optional) (d-SPE, Filtration) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Mass Analyzer) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum Library) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Results Reporting Quantification->Report

Caption: GC-MS workflow for this compound analysis.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement GC-MS for the analysis of this compound. The provided protocols and data serve as a valuable starting point for method development and validation in various matrices.

References

Application Note and Protocol for Carvacrol Quantification using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of carvacrol using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the analysis of this compound in various matrices, including essential oils, plant extracts, and pharmaceutical formulations.

Introduction

This compound, a monoterpenoid phenol, is a major component of the essential oils of oregano, thyme, and other plants of the Lamiaceae family. It is well-documented for its broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a precise and robust method for this purpose.

This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column is recommended. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified water)

    • Ortho-phosphoric acid (analytical grade)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or a mixture of acetonitrile and water (e.g., 80:20 v/v).[2] Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Essential Oils:

    • Accurately weigh a known amount of the essential oil (e.g., 100 mg).

    • Dissolve the oil in a suitable solvent such as methanol or acetonitrile in a volumetric flask (e.g., 10 mL).

    • Vortex or sonicate to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Plant Extracts (e.g., Tinctures):

    • Dilute the tincture with a suitable solvent (e.g., methanol or mobile phase) to bring the this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Pharmaceutical Formulations (e.g., Creams, Gels):

    • Accurately weigh a known amount of the formulation.

    • Extract the this compound using a suitable solvent (e.g., methanol) with the aid of vortexing or sonication.

    • Centrifuge the sample to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Several isocratic methods have been successfully employed for this compound quantification. Below are two examples of validated conditions:

Method 1:

ParameterCondition
Column ACE C18 (5 µm, 250 x 4.6 mm)[2][3][4]
Mobile Phase Acetonitrile:Water (50:50, v/v)[2][3][4]
Flow Rate 1.0 mL/min[2][3][4]
Injection Volume 10 µL
Column Temperature 25°C[5]
Detection Wavelength 274 nm[5]

Method 2:

ParameterCondition
Column Hypersil ODS C8 (250 x 4.6 mm)[1]
Mobile Phase Acetonitrile:Water:Orthophosphoric Acid (60:38:2, v/v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 274 nm

Data Presentation

The performance of the HPLC method for this compound quantification is summarized by its validation parameters. The following tables present a summary of quantitative data from published methods.

Table 1: HPLC Method Validation Parameters for this compound Quantification. [1][3][4]

ParameterMethod 1Method 2
Linearity Range (µg/mL) 2 - 90.5 - 100
Correlation Coefficient (r²) > 0.997> 0.997
Limit of Detection (LOD) (µg/mL) 0.60.5
Limit of Quantification (LOQ) (µg/mL) 1.81.9
Intra-day Precision (RSD %) 1.7 - 2.61.8 - 2.8
Inter-day Precision (RSD %) 3.6 - 4.73.9 - 4.3
Recovery (%) 97.697.2

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the quantification of this compound using HPLC.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis stock Prepare this compound Stock Solution working Prepare Working Standard Solutions stock->working hplc HPLC System working->hplc Inject Standards sample_prep Prepare Sample (Extract/Dilute) filter Filter through 0.45 µm filter sample_prep->filter filter->hplc Inject Sample column C18 Column hplc->column detector UV Detector (274 nm) column->detector mobile_phase Isocratic Mobile Phase chromatogram Obtain Chromatogram detector->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound in Sample chromatogram->quantification

Caption: General workflow for this compound quantification by HPLC.

G cluster_sample Sample Preparation cluster_analysis HPLC Analysis start Sample Matrix (Essential Oil, Extract, Formulation) dissolve Dissolve/Extract with Solvent start->dissolve filter Filter dissolve->filter vial HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect data Data Acquisition detect->data

Caption: Detailed sample preparation and analysis workflow.

Stability of this compound

Studies have shown that this compound is a stable compound under various stress conditions, including acidic, basic, and oxidative environments.[6][7] However, significant degradation may occur under exposure to light and heat.[6] Therefore, it is recommended to store standard solutions and samples protected from light and at a controlled room temperature or refrigerated.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in diverse sample matrices. The method is characterized by good selectivity, linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Developing a Carvacrol-Based Nanoemulsion for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing a carvacrol-based nanoemulsion for various drug delivery applications. The protocols outlined below are based on established methodologies and offer a framework for the successful formulation and evaluation of these promising delivery systems.

Introduction

This compound, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has garnered significant attention for its broad-spectrum therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4][5] However, its poor water solubility, high volatility, and potential for degradation limit its direct clinical application.[1][4][6][7][8] Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants, offer a promising strategy to overcome these limitations.[2][3]

By encapsulating this compound within the oil droplets of a nanoemulsion, it is possible to:

  • Enhance its solubility and bioavailability.[2][3]

  • Protect it from enzymatic degradation.[2][3]

  • Provide controlled and sustained release.[2][3]

  • Improve its therapeutic efficacy.[1][6][9][10]

This document details the formulation of a this compound-based nanoemulsion, methods for its physicochemical characterization, and protocols for evaluating its drug delivery potential.

Materials and Methods

Materials
  • Active Pharmaceutical Ingredient (API): this compound (≥98% purity)

  • Oil Phase: Medium-chain triglycerides (MCT) or other carrier oils like coconut oil.[11][12]

  • Surfactant: Polysorbate 80 (Tween 80®)[2][10][11][13]

  • Co-surfactant (optional): Sorbitan monooleate (Span 80®)[2][10]

  • Aqueous Phase: Deionized or distilled water

  • Other Reagents: Ethanol, phosphate-buffered saline (PBS), dialysis tubing, and reagents for specific biological assays.

Equipment
  • High-speed homogenizer or ultrasonicator[2][4][10][13]

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement[2][4][10][14]

  • UV-Vis spectrophotometer[10]

  • High-performance liquid chromatography (HPLC) system (optional)

  • Magnetic stirrer

  • pH meter

  • Centrifuge

Experimental Protocols

Preparation of this compound-Based Nanoemulsion (High-Energy Emulsification)

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the ultrasonication method.

Protocol:

  • Prepare the Oil Phase: Accurately weigh the desired amounts of this compound and MCT oil. Mix them thoroughly to ensure homogeneity.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in deionized water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer at a moderate speed for 15-30 minutes. This will form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy emulsification using an ultrasonicator.[2][4][10][13]

    • Ultrasonication Parameters:

      • Power Output: 300 W[10]

      • Time: 10-20 minutes[13]

      • Mode: Pulsed (e.g., 30 seconds on, 15 seconds off) to prevent overheating.

      • Keep the sample in an ice bath during the process to maintain a low temperature.

  • Annealing: Allow the nanoemulsion to equilibrate at room temperature for at least 30 minutes.

  • Storage: Store the prepared nanoemulsion in a sealed container at 4°C for further characterization.[10]

Diagram: Experimental Workflow for Nanoemulsion Preparation

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification Process weigh_this compound Weigh this compound mix_oil Mix Thoroughly weigh_this compound->mix_oil weigh_mct Weigh MCT Oil weigh_mct->mix_oil coarse_emulsion Form Coarse Emulsion (Magnetic Stirring) mix_oil->coarse_emulsion Add to dissolve_surfactant Dissolve Surfactant(s) in Water dissolve_surfactant->coarse_emulsion homogenization High-Energy Homogenization (Ultrasonication) coarse_emulsion->homogenization annealing Anneal at Room Temperature homogenization->annealing final_product final_product annealing->final_product Final Nanoemulsion

Caption: Workflow for preparing a this compound nanoemulsion.

Characterization of the Nanoemulsion

These parameters are crucial for predicting the stability and in vivo performance of the nanoemulsion.

Protocol:

  • Sample Preparation: Dilute the nanoemulsion sample (e.g., 1:100) with deionized water to avoid multiple scattering effects.[14] For zeta potential, dilution in 10 mM NaCl is recommended to ensure appropriate ionic strength.[15]

  • Instrument Setup:

    • Allow the DLS instrument to warm up for at least 30 minutes.[16]

    • Set the measurement temperature to 25°C.[14]

    • Select the appropriate measurement cell (e.g., disposable cuvette for size, zeta potential cell for charge).[16][17]

  • Measurement:

    • Rinse the measurement cell with the diluted sample before filling it.[16]

    • Place the cell in the instrument and allow the sample to equilibrate to the set temperature (typically 120 seconds).[16]

    • Perform the measurement in triplicate.[14]

  • Data Analysis: The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.[3]

EE determines the percentage of this compound successfully encapsulated within the nanoemulsion droplets.

Protocol (Indirect Method):

  • Separation of Free Drug:

    • Place a known amount of the nanoemulsion into a centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cutoff of 10 kDa).

    • Centrifuge at a specified speed (e.g., 4000 rpm) for a set time (e.g., 15-30 minutes) to separate the aqueous phase containing the unencapsulated this compound from the nanoemulsion.

  • Quantification of Free Drug:

    • Measure the concentration of this compound in the filtrate (aqueous phase) using a pre-established UV-Vis spectrophotometry calibration curve at approximately 276 nm or an HPLC method.[10][18]

  • Calculation:

    • Encapsulation Efficiency (%EE):

[19] * Drug Loading (%DL): %DL = [(Total amount of this compound - Amount of free this compound) / Total weight of the nanoemulsion] x 100

[19]

In Vitro Drug Release Study

This study evaluates the release profile of this compound from the nanoemulsion over time.

Protocol (Dialysis Bag Method):

  • Preparation:

    • Soak a dialysis membrane (with an appropriate molecular weight cutoff) in the release medium (e.g., PBS pH 7.4) to activate it.

    • Accurately measure a specific volume of the this compound nanoemulsion and place it inside the dialysis bag.

    • Securely seal both ends of the bag.

  • Release Study:

    • Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium (e.g., 200 mL).

    • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and gentle stirring (e.g., 50 rpm). [18]3. Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium. [18] * Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions. [18]4. Quantification:

    • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoemulsion Formulations
Formulation CodeThis compound (%)Surfactant (%)Oil (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
CV-NE13988 (Water)125.0 ± 0.80.20 ± 0.01-26.4 ± 0.699.5 ± 0.02
CV-NE25293 (Water)165.7 ± 0.50.14 ± 0.03-10.3 ± 0.584.0 ± 1.0
CV-NE34106 (MCT)105.5 ± 3.4<0.3Negative~80.0

Data compiled and adapted from multiple sources for illustrative purposes. [2][3][4][20][21]

Table 2: In Vitro Release of this compound from Nanoemulsion in PBS (pH 7.4)
Time (hours)Cumulative Release (%) - Formulation ACumulative Release (%) - Formulation B
115.2 ± 1.820.5 ± 2.1
435.8 ± 2.545.1 ± 3.0
855.1 ± 3.168.9 ± 3.5
1270.3 ± 3.685.4 ± 4.2
2488.9 ± 4.295.2 ± 4.8
4894.5 ± 4.598.1 ± 5.0

Illustrative data based on typical nanoemulsion release profiles. [22]

Applications and Biological Effects

This compound nanoemulsions have demonstrated enhanced efficacy in various therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects

This compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α, IL-6, IFN-γ, and IL-1β, and promoting anti-inflammatory mediators such as IL-10. [2][3]Nanoemulsion formulations have been shown to enhance these immunomodulatory effects. [2] Diagram: this compound's Anti-inflammatory Signaling

G cluster_pro Pro-inflammatory Cytokines cluster_anti Anti-inflammatory Cytokines CVNE This compound Nanoemulsion TNFa TNF-α CVNE->TNFa Inhibits IL6 IL-6 CVNE->IL6 Inhibits IFNg IFN-γ CVNE->IFNg Inhibits IL1b IL-1β CVNE->IL1b Inhibits IL10 IL-10 CVNE->IL10 Promotes Inflammation Inflammation TNFa->Inflammation IL6->Inflammation IFNg->Inflammation IL1b->Inflammation IL10->Inflammation

Caption: this compound's modulation of inflammatory cytokines.

Anticancer Activity

In cancer cells, this compound nanoemulsions can induce apoptosis through the generation of reactive oxygen species (ROS). This leads to the activation of key apoptotic regulators and the caspase cascade. [4] Diagram: Apoptosis Pathway Induced by this compound Nanoemulsion

G CANE This compound Nanoemulsion Mitochondrion Mitochondrion CANE->Mitochondrion ROS ROS Production Mitochondrion->ROS Induces JNK p-JNK Activation ROS->JNK Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl2 (Anti-apoptotic) ROS->Bcl2 Downregulates Apoptosis Apoptosis JNK->Apoptosis CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Caspase->Apoptosis

Caption: Mitochondrial-mediated apoptosis by this compound.

Antimicrobial Activity

This compound nanoemulsions exhibit enhanced antimicrobial activity against a range of foodborne pathogens compared to free this compound, demonstrating lower minimum inhibitory concentrations (MICs). [1][6][21][23]This is attributed to the improved interaction of the nano-sized droplets with the microbial cell membrane.

Stability Studies

The long-term stability of the nanoemulsion is critical for its viability as a drug delivery system.

Protocol:

  • Storage: Store nanoemulsion samples under different conditions (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 90 days). [2][6][10][21]2. Analysis: At regular intervals (e.g., 1, 15, 30, 60, 90 days), withdraw samples and re-characterize their particle size, PDI, and zeta potential. [2][10]3. Visual Inspection: Visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation. [10]

Conclusion

This compound-based nanoemulsions represent a versatile and effective platform for enhancing the therapeutic potential of this natural compound. The protocols and data presented in these application notes provide a solid foundation for researchers to formulate, characterize, and evaluate this compound nanoemulsions for a wide range of drug delivery applications, from treating inflammatory disorders and infections to developing novel cancer therapies. Careful optimization of the formulation and rigorous characterization are key to developing a stable and efficacious nano-drug delivery system.

References

Application Notes and Protocols for In Vitro Cell Viability Assessment of Carvacrol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvacrol, a phenolic monoterpenoid found in essential oils of oregano, thyme, and other aromatic plants, has garnered significant interest for its potential therapeutic properties, including its anticancer effects.[1][2][3] In vitro studies are crucial for elucidating the cytotoxic mechanisms of this compound and determining its efficacy against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays.

This compound has been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in a dose- and time-dependent manner across numerous cancer cell lines.[1] Its mechanisms of action involve the modulation of various signaling pathways, including MAPK, PI3K/Akt/mTOR, and the induction of reactive oxygen species (ROS).[1][4][5]

Data Presentation: this compound Cytotoxicity

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cell population. The IC50 values for this compound vary depending on the cell line, exposure time, and the assay used.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 Value
HeLaCervical CancerMTT4850 µg/mL[6]
SiHaCervical CancerMTT4850 µg/mL[6]
HeLaCervical CancerLDH4850 µg/mL[6]
SiHaCervical CancerLDH4855 µg/mL[6]
AGSGastric AdenocarcinomaCellTiter-Glo2482.57 µM[7]
HepG2Hepatocellular CarcinomaMTT24425 µM[8]
PC3Prostate CancerNot Specified48360 µM[9]
MCF-7Breast CancerNot Specified24 / 48200 µmol/L[10]
MDA-MB-231Breast CancerMTT721.46 µg/mL[11]
MDA-MB-436Breast CancerMTT721.70 µg/mL[11]

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell LineConcentration(s)Incubation Time (hours)Observed EffectsReference
T47-DDose-dependentNot SpecifiedIncreased LDH release, inhibition of proliferation (Ki-67)[2][3]
Caco-20 - 2500 µM24 / 48Reduced cell viability (MTS assay)[12]
PC30 - 800 µM48Decreased cell viability[9]
Leukemia CellsNot SpecifiedNot SpecifiedDecreased cell viability, decreased colony formation, increased apoptosis[13]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[16]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: After the incubation period, remove the medium containing this compound. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 - 4 hours at 37°C.[16]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[3]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • This compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Mandatory Visualizations

Signaling Pathways

This compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Carvacrol_Signaling_Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K This compound->PI3K inhibits MAPK MAPK (ERK, p38) This compound->MAPK modulates Mitochondria Mitochondria ROS->Mitochondria damages Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 inhibits Bax ↑ Bax Mitochondria->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) MAPK->CellCycleArrest Caspases ↑ Caspases Bcl2->Caspases inhibits Bax->Caspases activates Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing this compound's cytotoxicity in vitro.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->treat_cells incubate2 Incubate for 24h, 48h, or 72h treat_cells->incubate2 assay Perform Cell Viability Assay (e.g., MTT or LDH) incubate2->assay measure Measure Absorbance assay->measure analyze Analyze Data (Calculate % Viability/Cytotoxicity, Determine IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

References

Protocol for Assessing Carvacrol's Antioxidant Capacity using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for determining the antioxidant capacity of carvacrol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is widely employed to assess the ability of compounds to act as free radical scavengers or hydrogen donors. The protocol is intended for researchers, scientists, and professionals in the fields of drug development, food science, and natural product chemistry.

This compound, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is known for its various biological activities, including its antioxidant properties.[1][2] The DPPH assay is a rapid, simple, and inexpensive method to measure the antioxidant capacity of this compound. The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant to its non-radical form, DPPH-H, which is a pale yellow.[3][4] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging potential of the antioxidant compound.[2][3]

This protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis for determining the DPPH radical scavenging activity of this compound, including the calculation of the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The antioxidant activity of this compound, as determined by the DPPH assay, is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity. The following table summarizes quantitative data for this compound's DPPH scavenging activity from various studies.

CompoundConcentration Range TestedSolventIC50 ValueReference
This compound0.5, 1, 2, and 4 mmol/lEthanolic solutionsNot explicitly stated, but showed notable antioxidative activity[2]
This compound50 to 1000 ppmNot specifiedShowed strong antioxidant activity, greater than thymol[5]
Origanum grosii essential oil (this compound as a major component)Not specifiedNot specified55.40 ± 2.23 µg/mL[6]
This compound derivatives (6g and 6h)1 mg/mL stock solutionDMSOShowed good to moderate scavenging activity

Experimental Protocol

This section details the methodology for assessing the antioxidant capacity of this compound using the DPPH assay.

Materials and Reagents
  • This compound (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade) or Ethanol[3]

  • Ascorbic acid (as a positive control)[3]

  • Distilled water

  • 96-well microplates or spectrophotometer cuvettes[7]

  • Micropipettes and tips

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[3]

  • Analytical balance

  • Volumetric flasks

  • Aluminum foil[3]

Equipment
  • Vortex mixer

  • Spectrophotometer or microplate reader

Procedure

1. Preparation of DPPH Stock Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder using an analytical balance.

  • Dissolve the DPPH in 100 mL of methanol or ethanol (B145695) in a volumetric flask.[3]

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[3][8]

  • Store the stock solution in the dark at 4°C. It is recommended to prepare this solution fresh daily.[3]

2. Preparation of this compound and Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

  • From the stock solution, prepare a series of dilutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a stock solution of the positive control, ascorbic acid (e.g., 1 mg/mL), in methanol or ethanol.

  • From the ascorbic acid stock solution, prepare a series of dilutions at the same concentrations as this compound.

3. DPPH Assay

  • The assay should be performed in a dimly lit area.[7]

  • Pipette 100 µL of each this compound dilution into separate wells of a 96-well microplate.

  • Pipette 100 µL of each ascorbic acid dilution into separate wells to serve as the positive control.

  • Pipette 100 µL of methanol or ethanol into a well to serve as the blank (control).[8]

  • Add 100 µL of the 0.1 mM DPPH working solution to each well.[3]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[3][9]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and ascorbic acid using the following formula:[9][10]

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (blank).

    • A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid sample.

  • Determine the IC50 value. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[9][11]

    • Plot a graph with the percentage of scavenging activity on the y-axis and the corresponding concentrations of this compound on the x-axis.

    • Determine the concentration at which the scavenging activity is 50% from the graph. This can be done by linear regression analysis.[11]

Experimental Workflow

The following diagram illustrates the experimental workflow for the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_this compound Prepare this compound Dilutions add_samples Add Samples/Controls to Microplate prep_this compound->add_samples prep_control Prepare Ascorbic Acid Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_scavenging Calculate % Scavenging Activity measure->calc_scavenging plot_graph Plot % Scavenging vs. Concentration calc_scavenging->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

Signaling Pathway

The DPPH assay is a direct chemical reaction that measures the hydrogen-donating ability of an antioxidant. It does not involve a biological signaling pathway. The antioxidant (this compound) directly reduces the DPPH radical. The mechanism is a direct interaction between the antioxidant and the free radical.

Antioxidant_Mechanism cluster_reaction DPPH Radical Scavenging by this compound DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation This compound This compound-OH Carvacrol_Radical This compound-O• This compound->Carvacrol_Radical H• donation

Caption: this compound donates a hydrogen atom to reduce the DPPH radical.

References

Application of Carvacrol in Animal Feed as a Growth Promoter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in essential oils of oregano, thyme, and other botanicals, has emerged as a promising natural growth promoter for livestock.[1][2] Its multifaceted biological activities, including antimicrobial, antioxidant, and immunomodulatory effects, contribute to improved animal health and performance.[2][3][4] This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing this compound as a feed additive in animal production. The increasing consumer demand for antibiotic-free meat has driven the search for effective alternatives, and this compound stands out as a viable candidate.[5][6]

Mechanism of Action

This compound's growth-promoting effects are attributed to several key mechanisms:

  • Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against pathogenic bacteria such as E. coli, Salmonella, and Clostridium perfringens.[3][6] It disrupts bacterial cell membranes, leading to increased permeability and leakage of cellular contents.[3] This helps maintain a healthy gut microbial balance.

  • Antioxidant Properties: As a potent antioxidant, this compound protects against oxidative stress by scavenging free radicals.[2][7] This can improve cellular health and reduce inflammation.

  • Immunomodulatory Effects: this compound can modulate the immune system, enhancing the animal's ability to resist diseases.[2][3] Studies have shown it can influence cytokine production and lymphocyte activity.[8][9]

  • Improved Gut Health and Nutrient Digestibility: this compound has been shown to improve intestinal morphology by increasing villus height and the villus height to crypt depth ratio.[10] This enhances nutrient absorption and overall gut function. It can also stimulate the secretion of digestive enzymes.[11]

Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted research and development.

Carvacrol_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt/mTOR Pathway This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (ERK, p38, JNK) This compound->MAPK Modulates PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription IkB IκBα IKK->IkB Phosphorylates (Inhibition) IkB->NFkB Inhibits AP1 AP-1 MAPK->AP1 Activates Cell_Proliferation Cell Proliferation & Inflammation AP1->Cell_Proliferation Regulates Transcription Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes

Caption: Key signaling pathways modulated by this compound.

Application Notes

Animal Species and Dosages

This compound has been effectively used in various animal species, primarily poultry and swine. The optimal dosage can vary depending on the animal species, age, health status, and the specific formulation of the this compound product.

Table 1: Summary of this compound Application in Broiler Chickens

Dosage (mg/kg of diet)Key FindingsReference
20Improved body weight gain (BWG), average daily gain (ADG), and feed conversion ratio (FCR); reduced feed intake (FI). Decreased Enterobacteriaceae and Salmonella spp. counts in the gut.[3]
60, 100, 200 (Thymol + this compound)Linearly increased BWG and feed efficiency. Enhanced antioxidant and digestive enzyme activities.[11][12]
100 (in combination with cinnamaldehyde (B126680) and capsicum oleoresin)Increased final body weight, improved FCR, and reduced mortality.[5]
50, 100, 150, 200 (Microencapsulated this compound + Cinnamaldehyde)200 mg/kg showed the best results for metabolizable energy. 100 and 150 mg/kg had the best effects on intestinal and serum antioxidant enzyme response.[13]

Table 2: Summary of this compound Application in Swine

Dosage (mg/kg of diet)Key FindingsReference
100 (this compound)Increased body weight and average daily feed intake (ADFI). Reduced diarrhea rates.[14]
100 (Cinnamaldehyde + this compound)Increased body weight, ADG, and ADFI. Reduced diarrhea rates. Improved intestinal barrier function.[14]
1000 (0.1% complex essential oils including this compound)Enhanced body weight at 14 days and ADG. Improved FCR. Increased villus height and villus:crypt depth ratio.[15][16]
50 (this compound + Thymol)Increased average daily gain in weaned pigs.[17]
Formulation and Administration

This compound is typically administered as a feed additive. Due to its volatile nature and strong odor, microencapsulation is a common method to improve its stability, palatability, and targeted release in the gastrointestinal tract.[13][18]

Experimental Protocols

Protocol 1: Evaluation of this compound on Growth Performance in Broiler Chickens

Objective: To determine the effect of dietary this compound supplementation on the growth performance of broiler chickens.

Experimental Design:

  • Animals: One-day-old male broiler chicks (e.g., Ross 308).

  • Housing: Chicks are randomly allocated to pens with a controlled environment (temperature, humidity, and lighting).

  • Dietary Treatments:

    • Control Group: Basal diet without this compound supplementation.

    • Treatment Groups: Basal diet supplemented with varying levels of this compound (e.g., 20, 40, 60 mg/kg).

  • Replicates: Each treatment group should have a sufficient number of replicates (e.g., 8-10 pens) with an adequate number of birds per replicate (e.g., 15-20 birds).

  • Duration: The trial typically lasts for 35 to 42 days.

Data Collection:

  • Body Weight (BW): Birds are weighed individually or by pen at the start of the trial (day 1) and at regular intervals (e.g., weekly) until the end of the trial.

  • Feed Intake (FI): The amount of feed provided and the remaining feed are recorded for each pen to calculate the average daily feed intake.

  • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain for each period.

  • Mortality: Record daily.

Statistical Analysis: Data are analyzed using appropriate statistical software (e.g., ANOVA) to determine the effect of the treatments.

Growth_Performance_Workflow A Day 1: Chick Allocation & Initial Weighing B Dietary Treatment Period (e.g., 35-42 days) A->B C Weekly Data Collection: - Body Weight - Feed Intake B->C D Daily Mortality Recording B->D E Final Data Collection & Sample Collection B->E C->B D->B F Data Analysis: - BWG, ADG, ADFI, FCR E->F G Conclusion F->G

References

Application Notes and Protocols for Enhancing the Aqueous Solubility of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has garnered significant attention for its broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties. However, its therapeutic potential is often limited by its poor water solubility (approximately 1.25 g/L), which can hinder its bioavailability and application in aqueous formulations.[1][2] This document provides detailed application notes and experimental protocols for several common techniques to improve the aqueous solubility of this compound.

Cyclodextrin Inclusion Complexation

Application Note:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to encapsulate hydrophobic molecules, such as this compound, forming inclusion complexes. This encapsulation shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent water solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. The formation of a 1:1 stoichiometric inclusion complex is often observed.

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex via Co-precipitation

This protocol is based on the ultrasound/microwave-assisted co-precipitation method.[3]

Materials:

  • This compound (≥98% purity)

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Ultrasonic bath

  • Microwave oven

  • Vacuum filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Prepare an aqueous solution of β-CD (e.g., 0.18 mol/L) by dissolving the required amount in deionized water with stirring at 50°C.

  • Dissolve this compound in ethanol to create a concentrated solution.

  • Slowly add the ethanolic this compound solution to the aqueous β-CD solution while maintaining stirring. The molar ratio of β-CD to this compound should be approximately 1:1.[3]

  • Subject the mixture to ultrasonication for a specified period (e.g., 30 minutes) to facilitate the inclusion process.

  • Following ultrasonication, heat the mixture in a microwave oven for a short duration (e.g., 1-2 minutes) to further promote complexation.

  • Allow the solution to cool gradually to room temperature while stirring, which will initiate the co-precipitation of the inclusion complex.

  • Further, cool the mixture to 4°C and leave it for 24 hours to maximize precipitation.[4]

  • Collect the precipitate by vacuum filtration.

  • Wash the collected complex with a small amount of cold deionized water to remove any surface-adsorbed this compound.

  • Dry the final product in a drying oven at a moderate temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

Quantitative Data Summary:

TechniqueCarrierMolar Ratio (this compound:Carrier)Entrapment Efficiency (%)Particle Size (nm)Reference
Kneadingβ-CD1:183.79 ± 2.89441 ± 12
Freeze Dryingβ-CD1:191.31 ± 0.41899 ± 44
Co-precipitationβ-CD1:1~100-[4][5][6]
UltrasoundHP-β-CD---[7]

Experimental Workflow for Cyclodextrin Inclusion Complexation

cluster_prep Solution Preparation cluster_complex Complexation cluster_iso Isolation & Drying prep_cd Dissolve β-CD in Water (50°C) mix Mix Solutions (1:1 Molar Ratio) prep_cd->mix prep_carv Dissolve this compound in Ethanol prep_carv->mix ultrasound Ultrasonication mix->ultrasound microwave Microwave Irradiation ultrasound->microwave cool Cool to Room Temp & 4°C microwave->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry wash->dry finish This compound-CD Complex dry->finish cluster_phase Phase Preparation cluster_emul Emulsification cluster_char Characterization oil_phase Prepare Oil Phase (this compound + Carrier Oil) coarse_emul Form Coarse Emulsion (Stirring) oil_phase->coarse_emul aq_phase Prepare Aqueous Phase (Water + Surfactants) aq_phase->coarse_emul sonication Ultrasonication (Ice Bath) coarse_emul->sonication dls Analyze Droplet Size, PDI, Zeta Potential sonication->dls finish This compound Nanoemulsion dls->finish cluster_film Film Formation cluster_vesicle Vesicle Formation & Sizing cluster_purify Purification dissolve Dissolve Lipids & this compound in Solvent evap Solvent Evaporation (Rotary Evaporator) dissolve->evap hydrate Hydrate Film with Aqueous Buffer evap->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion (Optional) sonicate->extrude purify Remove Unencapsulated this compound extrude->purify finish This compound Liposomes purify->finish cluster_sol Solubilization cluster_evap Solvent Removal cluster_proc Processing dissolve_sd Dissolve this compound & Polymer in Solvent evap_sd Solvent Evaporation dissolve_sd->evap_sd dry_sd Vacuum Drying evap_sd->dry_sd pulverize Pulverize & Sieve dry_sd->pulverize finish_sd This compound Solid Dispersion pulverize->finish_sd

References

Application Notes & Protocols: Methodology for Studying Carvacrol's Effect on Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies used to investigate the anti-biofilm properties of carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme. The following sections detail the experimental protocols for assessing this compound's impact on bacterial biofilm formation, including methods for quantification, visualization, and understanding the underlying molecular mechanisms.

Initial Assessment of Antibacterial Activity

Prior to evaluating its anti-biofilm effects, it is crucial to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against the target bacterial strain(s). These values establish the baseline antibacterial activity and help in selecting appropriate sub-inhibitory concentrations for subsequent biofilm assays, which are essential to distinguish between anti-biofilm and bactericidal effects.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial culture grown to exponential phase (e.g., adjusted to 0.5 McFarland standard)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[2]

  • This compound stock solution (e.g., dissolved in ethanol (B145695) or DMSO)[2]

  • Spectrophotometer (microplate reader)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate. Concentrations can range, for example, from 25 to 150 µg/mL.[1]

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[1]

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.[1]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates with appropriate growth medium

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto an agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Quantification of Biofilm Inhibition and Disruption

The crystal violet (CV) assay is a simple and widely used method to quantify the total biomass of a biofilm.[3][4][5] This assay can be adapted to assess both the inhibition of biofilm formation and the disruption of pre-formed biofilms.

Protocol: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates[2]

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution[6]

  • 30% Acetic acid or 95% Ethanol for solubilization[2][7]

  • Microplate reader

Procedure:

  • Dispense 100 µL of growth medium containing various sub-inhibitory concentrations of this compound into the wells of a 96-well plate.

  • Add 100 µL of the bacterial suspension (adjusted to ~1 x 10^7 CFU/mL) to each well.[3] Include positive (no this compound) and negative (medium only) controls.

  • Incubate the plate for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[3]

  • Gently aspirate the medium and planktonic cells and wash the wells twice with PBS to remove non-adherent cells.[2]

  • Fix the biofilm by adding 100 µL of methanol (B129727) to each well for 15 minutes (optional, but recommended for some strains like P. aeruginosa).[2]

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[7]

  • Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the washing water is clear.

  • Dry the plate, for instance, in an incubator at 37°C for 15 minutes.[4]

  • Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid or 95% ethanol to each well.[2][7]

  • Measure the absorbance at 570-590 nm using a microplate reader.[2][7] The absorbance is proportional to the biofilm biomass.

Protocol: Pre-formed Biofilm Disruption Assay

This protocol evaluates the efficacy of this compound in eradicating established biofilms.

Procedure:

  • Grow biofilms in a 96-well plate as described in steps 1-4 of the Biofilm Inhibition Assay (without the addition of this compound).

  • After the initial incubation period, gently remove the medium.

  • Add 100 µL of fresh medium containing various concentrations of this compound (including MIC and multiples of MIC) to the wells with the pre-formed biofilms.[3]

  • Incubate for a specific period (e.g., 1, 4, 8, or 24 hours).[8]

  • Proceed with washing, staining, solubilization, and absorbance reading as described in steps 4-10 of the Biofilm Inhibition Assay.

Assessment of Metabolic Activity within Biofilms

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is used to determine the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[3]

Protocol: MTT Assay for Biofilm Viability

Materials:

  • Biofilms grown in 96-well plates (as in the disruption assay)

  • MTT solution (e.g., 0.05% in PBS)[3]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Prepare and treat pre-formed biofilms with this compound as described in the disruption assay protocol.

  • After treatment, wash the wells with PBS.

  • Add 100 µL of MTT solution to each well and incubate in the dark for a specified time (e.g., 3 hours) at 37°C.[3]

  • During incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 570 nm. The absorbance is proportional to the number of metabolically active cells.

Visualization of Biofilm Structure

Microscopic techniques are essential for visualizing the effects of this compound on biofilm architecture, thickness, and cell morphology.

Protocol: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of hydrated, living biofilms with minimal sample preparation.[9][10]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides).

  • Fluorescent stains (e.g., LIVE/DEAD BacLight Viability Kit, which uses SYTO 9 to stain live cells green and propidium (B1200493) iodide to stain dead cells red).

  • Confocal microscope.

Procedure:

  • Grow biofilms on sterile glass coverslips placed in a petri dish or multi-well plate, with and without this compound treatment.

  • After the desired incubation period, gently wash the coverslips with PBS to remove planktonic cells.

  • Stain the biofilms with a fluorescent dye cocktail (e.g., LIVE/DEAD stain) according to the manufacturer's instructions.

  • Mount the coverslip on a microscope slide.

  • Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[9][10]

  • Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[9]

Protocol: Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography of the biofilm.

Materials:

  • Biofilms grown on appropriate surfaces.

  • Fixatives (e.g., glutaraldehyde, paraformaldehyde).

  • Dehydrating agents (serial concentrations of ethanol).

  • Critical point dryer.

  • Sputter coater.

  • Scanning electron microscope.

Procedure:

  • Grow and treat biofilms on a suitable substrate.

  • Fix the biofilms with a chemical fixative (e.g., 2.5% glutaraldehyde) for several hours.

  • Wash the samples with buffer.

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Dry the samples using critical point drying.

  • Coat the samples with a conductive material (e.g., gold-palladium) using a sputter coater.

  • Image the samples using an SEM.

Investigation of Molecular Mechanisms

To understand how this compound affects biofilm formation at a molecular level, it is useful to investigate its impact on quorum sensing (QS) and the expression of biofilm-related genes.

Protocol: Quorum Sensing Inhibition - Violacein (B1683560) Assay

This assay is specific for bacteria that use a QS system to regulate pigment production, such as Chromobacterium violaceum. The pigment, violacein, is under the control of QS, and its inhibition can be quantified.[2]

Materials:

  • C. violaceum culture

  • Luria-Bertani (LB) broth

  • This compound

  • Spectrophotometer

Procedure:

  • Inoculate LB broth containing various sub-inhibitory concentrations of this compound with an overnight culture of C. violaceum.

  • Incubate for 24-72 hours at 26-30°C.[2]

  • After incubation, quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment.

Protocol: Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) can be used to measure the change in expression of genes known to be involved in biofilm formation (e.g., adhesion, exopolysaccharide production, and quorum sensing) in response to this compound treatment.[11][12]

Materials:

  • Biofilms grown with and without this compound.

  • RNA extraction kit.

  • Reverse transcriptase for cDNA synthesis.

  • qPCR machine and reagents (e.g., SYBR Green).

  • Primers for target genes and housekeeping genes.

Procedure:

  • Grow biofilms in the presence and absence of sub-inhibitory concentrations of this compound.

  • Harvest the bacterial cells from the biofilm.

  • Extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using primers specific for the target biofilm-related genes (e.g., icaA, icaD in Staphylococcus, cviI in C. violaceum) and a housekeeping gene for normalization.[2][13]

  • Analyze the relative gene expression levels using the ΔΔCt method.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Antibacterial and Anti-biofilm Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (MBIC₅₀ in µg/mL)Pre-formed Biofilm Reduction (%) at MIC
Staphylococcus aureus150[1]30075[1]>90%[1]
Pseudomonas aeruginosa---74-88% inhibition
Salmonella Typhimurium312[3]312[3]-~76% reduction at 4x MIC[3]
Streptococcus pyogenes--125[11]-
Enterococcus faecalis2500[12]--Significant reduction[12]

Note: Values are examples from cited literature and may vary depending on the specific strain and experimental conditions.

Table 2: Effect of this compound on Biofilm Metabolic Activity (MTT Assay)

Bacterial StrainThis compound ConcentrationReduction in Metabolic Activity (%)
S. TyphimuriumMICSignificant reduction
S. Typhimurium2 x MICFurther significant reduction
S. Typhimurium4 x MIC~96% reduction[3]

Table 3: Effect of this compound on Biofilm-Related Gene Expression

Bacterial StrainGeneFunctionEffect of this compound
C. violaceumcviIAHL synthase (QS)Downregulation[2][14]
S. pyogenesluxS, srtBQS, AdhesionDownregulation[11]
E. faecalisEpaI, EspAdhesion, Biofilm formationDownregulation[12]
S. aureussarA, ica, agrGlobal regulator, EPS, QSDownregulation[13]

Visualizations

Diagrams illustrating workflows and signaling pathways can aid in understanding the experimental design and the mechanism of action of this compound.

experimental_workflow cluster_initial Initial Assessment cluster_quantification Biofilm Quantification cluster_visualization Biofilm Visualization cluster_mechanism Mechanism of Action MIC MIC Assay MBC MBC Assay MIC->MBC Inhibition Biofilm Inhibition Assay (Crystal Violet) MIC->Inhibition Select sub-MIC Disruption Pre-formed Biofilm Disruption Assay MIC->Disruption Select MIC, 2xMIC QS Quorum Sensing Inhibition Assay MIC->QS Gene Gene Expression (qRT-PCR) MIC->Gene CLSM Confocal Microscopy (CLSM) Inhibition->CLSM MTT Metabolic Activity (MTT Assay) Disruption->MTT SEM Scanning Electron Microscopy (SEM) Disruption->SEM

Caption: Experimental workflow for studying this compound's anti-biofilm effects.

carvacrol_q_sensing cluster_cell Bacterial Cell (e.g., C. violaceum) This compound This compound cviI cviI gene This compound->cviI Inhibits expression AHL_synthase AHL Synthase cviI->AHL_synthase AHL AHL Signal Molecule AHL_synthase->AHL Produces Violacein Violacein Production AHL->Violacein Induces Biofilm Biofilm Formation AHL->Biofilm Induces

Caption: this compound's proposed mechanism of inhibiting quorum sensing.

References

Application Notes and Protocols: Carvacrol as a Fumigant for Stored Product Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of plants like oregano and thyme, has garnered significant attention as a potential natural alternative to synthetic fumigants for managing stored product pests.[1][2] The extensive use of conventional fumigants such as methyl bromide and phosphine (B1218219) has led to environmental concerns, including ozone depletion, and the development of insect resistance.[3][4] this compound presents a promising, eco-friendly solution, demonstrating a broad range of insecticidal activities, including fumigant, contact, repellent, and antifeedant effects against common stored product insects.[2][5][6] These application notes provide a summary of efficacy data and detailed protocols for laboratory evaluation of this compound as a fumigant.

Mechanism of Action

The primary insecticidal mode of action for this compound is neurotoxicity.[2] It has been shown to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][5]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Transmitter AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh->AChR Binds & Stimulates AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolysis Result Continuous Nerve Stimulation, Paralysis, Death AChR->Result Leads to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Breaks down into This compound This compound This compound->AChE Inhibits

Caption: Proposed mechanism of this compound's neurotoxicity via inhibition of acetylcholinesterase (AChE).

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound as a fumigant and control agent against various stored product pests.

Table 1: Fumigant Toxicity of this compound against Stored Product Pests

Pest Species Life Stage LC50 LC90/LC99 Exposure Time Reference
Tribolium castaneum (Red Flour Beetle) Adult 106.5 µL/L air - 24 h [6][7]
Sitophilus oryzae (Rice Weevil) Adult 69.3 µL/L air - 72 h [8]
Sitophilus granarius (Granary Weevil) Adult 95% mortality at 300 µL/mL 100% mortality at 300 µL/mL (Day 4) 24 h [9]
Plodia interpunctella (Indian Meal Moth) Adult - 100% mortality at 9 µL/L air* 24 h [1]
Ephestia kuehniella (Mediterranean Flour Moth) Adult - 100% mortality at 25 µL/L air* 24 h [1]

Data for essential oil of oregano, where this compound is the main component (70.3%).

Table 2: Contact Toxicity and Other Biological Effects of this compound

Pest Species Effect Type Concentration / Dose Result Reference
Tribolium castaneum Contact Toxicity (LC50) 0.53 mg/g Potent insecticidal activity [6]
Tribolium castaneum Progeny Inhibition 0.53 - 1.17 mg/g Significant inhibition of F1 progeny [6]
Tribolium castaneum Pupal Transformation 40% & 80% of 24h-LC50 Reduced to 53.3% and 40.0% of control [5]
Sitophilus oryzae Contact Toxicity (LC50) 0.117 µL/insect High mortality after 24 h [8]
Sitophilus oryzae Contact Toxicity (LC50) 17.15 µg/cm² Significant toxicity [6][7]
Rhyzopertha dominica Contact Toxicity (LC50) 0.019 mg/cm² Significant toxicity [6][7]
Lasioderma serricorne Contact Toxicity (LC50) 0.012 mg/cm² Significant toxicity [6][7]

| Sitophilus granarius | Contact Toxicity | 0.12 µL/insect | 100% mortality after 24 h |[9] |

Table 3: Repellent and Antifeedant Effects of this compound

Pest Species Effect Type Concentration / Dose Result Reference
Tribolium castaneum Repellency 2 mg/cm² 92% repellency rate [6][7]
Tribolium castaneum Antifeedant 1.17 mg/g 80.7% feeding deterrence [6]
Tribolium castaneum Antifeedant 1, 2, & 4 µL Reduced flour consumption to 74.5%, 39.4%, & 17.6% of control [5]
Sitophilus oryzae Repellency 0.312 µL/cm² 94% repellency after 24 h [8]

| Sitophilus oryzae | Antifeedant | 3.2% | 83.2% Feeding Deterrent Index (FDI) |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on common practices cited in the literature.

Protocol 1: Fumigant Toxicity Bioassay

This protocol determines the lethal concentration of this compound vapor required to kill a target pest population over a specific time.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Acetone or ethanol (B145695) (analytical grade, as a solvent if needed)

  • Airtight glass vials or jars (e.g., 20-50 mL vials or 1 L glass jars) to serve as fumigation chambers.[10][11]

  • Filter paper discs (e.g., Whatman No. 1).

  • Micropipette.

  • Test insects (e.g., 1-2 week old adults of T. castaneum or S. oryzae).

  • Incubator or environmental chamber set to standard conditions (e.g., 27±1°C, 65±5% relative humidity, in darkness).

2. Procedure

  • Insect Preparation: Collect adult insects of a uniform age from the rearing culture. Place a known number of insects (e.g., 10-20) into each fumigation chamber.

  • This compound Application: Apply the desired volume of this compound (or a solution of this compound in a solvent) onto a filter paper disc using a micropipette. A range of concentrations should be tested to establish a dose-response curve.

  • Fumigation: Suspend the treated filter paper inside the chamber, ensuring it does not come into direct contact with the insects. A common method is to attach it to the underside of the lid.

  • Sealing: Immediately and securely seal the chamber.

  • Control Group: Prepare a control chamber containing insects and a filter paper treated only with the solvent (if used) or an untreated filter paper.

  • Incubation: Place all chambers in an incubator under controlled environmental conditions.

  • Mortality Assessment: After the specified exposure period (e.g., 24, 48, or 72 hours), open the chambers in a well-ventilated area. Count the number of dead insects. Insects that do not respond to probing with a fine brush are considered dead.

  • Replication: Perform at least three to four replications for each concentration and the control.

3. Data Analysis

  • Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100.

  • Use probit analysis to calculate the LC50 and LC90 values, which represent the concentrations required to cause 50% and 90% mortality, respectively.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A 1. Select uniform age insects (e.g., 1-2 week old adults) C 3. Place 10-20 insects into fumigation chamber A->C B 2. Prepare serial dilutions of this compound D 4. Apply this compound dose to filter paper B->D E 5. Suspend paper in chamber (no direct contact) C->E D->E F 6. Seal chamber and incubate (e.g., 24h, 27°C, 65% RH) E->F G 7. Count dead insects (no response to probing) F->G H 8. Correct mortality using Abbott's formula G->H I 9. Perform Probit Analysis to determine LC50/LC90 H->I

Caption: A typical experimental workflow for conducting a fumigant toxicity bioassay.

Protocol 2: Repellency Bioassay (Area Preference Method)

This protocol assesses the ability of this compound vapor to repel insects from a treated area.

1. Materials

  • Petri dishes (e.g., 9 cm diameter).

  • Filter paper discs (9 cm diameter).

  • This compound and solvent (e.g., acetone).

  • Micropipette.

2. Procedure

  • Cut a filter paper disc in half.

  • Apply the this compound solution to one half of the disc and the solvent alone to the other half.

  • Allow the solvent to evaporate completely in a fume hood.

  • Reassemble the two halves in the bottom of a Petri dish.

  • Release 20-30 adult insects in the center of the dish and cover it.

  • After a set time (e.g., 2, 4, or 24 hours), count the number of insects on the treated half (Nt) and the control half (Nc).

  • Calculate the Percentage of Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100.

Protocol 3: Antifeedant Bioassay

This protocol measures the deterrence of this compound on insect feeding.

1. Materials

  • Wheat flour, grain, or other appropriate food source.

  • This compound and solvent.

  • Small containers or Petri dishes.

  • Analytical balance.

2. Procedure

  • Prepare food discs or a known weight of grain treated with different concentrations of this compound. A control group should be treated with solvent only.

  • After solvent evaporation, weigh the food source (initial weight).

  • Introduce a known number of pre-starved insects (e.g., starved for 24h) into each container with the food.

  • After a specific feeding period (e.g., 72 hours), remove the insects and any frass.

  • Weigh the remaining food source (final weight).

  • Calculate the weight loss for both treated and control groups.

  • The Feeding Deterrent Index (FDI) can be calculated as: FDI (%) = [(C - T) / C] x 100, where C is the weight of food consumed in the control group and T is the weight consumed in the treated group.[8]

Application Considerations and Limitations

  • Physical Properties: this compound has a relatively high boiling point and low vapor pressure compared to conventional fumigants like phosphine. This can be a barrier to its application in large-scale fumigations, as achieving and maintaining a lethal concentration in a large space can be challenging.[10][12]

  • Sorption: Essential oil components can be absorbed by the stored grain, which may reduce the concentration of the active compound in the air. This can also potentially lead to tainting of the commodity.[10]

  • Residual Toxicity: The residual effect of this compound can be limited. Studies have shown that its toxicity on treated wheat grains diminishes over time, with a significant reduction in mortality after a few days and a complete loss of toxicity by day 12 at lower doses.[6]

  • Target Specificity: While effective against a range of pests, susceptibility can vary between insect species and even between different life stages (e.g., eggs, larvae, adults) of the same species.[10]

Conclusion

This compound demonstrates significant potential as a natural, plant-based fumigant for the control of major stored product pests. Its neurotoxic action, coupled with repellent and antifeedant properties, makes it a multifaceted pest management tool.[2] While laboratory results are promising, further research is required to optimize application methods for large-scale use, investigate potential synergistic effects with other natural compounds, and develop stable formulations to overcome limitations related to its physical properties and residual activity.[10] Its use is particularly promising for small-scale treatments, space fumigations, and as a component in integrated pest management (IPM) programs.[12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of carvacrol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's poor water solubility a problem in experiments?

A1: this compound's lipophilic nature and low water solubility present significant challenges in experimental setups.[1][2][3] This poor solubility can lead to:

  • Difficulty in preparing homogeneous aqueous solutions for in vitro assays.

  • Inaccurate and non-reproducible results due to inconsistent dosing.

  • Low bioavailability in cell-based and in vivo studies, limiting its therapeutic potential.[1]

  • Precipitation of the compound in aqueous media, which can interfere with analytical measurements.

Q2: What are the primary methods to improve the water solubility of this compound?

A2: Several effective techniques can be employed to enhance the aqueous solubility of this compound for experimental use. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins.[4][5][6][7]

  • Liposomal Encapsulation: Incorporating this compound into liposomes, either within the lipid bilayer or, more effectively, by using a water-soluble derivative in the aqueous core.[1]

  • Nanoemulsions: Forming stable oil-in-water nanoemulsions where this compound is dispersed as nanosized droplets.[3][8][9][10][11]

  • Co-solvents and Surfactants: Using water-miscible organic solvents or surfactants to increase this compound's solubility in aqueous solutions.[12][13]

  • Nanoparticle Encapsulation: Utilizing various nanoparticles, such as those made from zein, to encapsulate this compound.[14]

Q3: Which cyclodextrin is most effective for solubilizing this compound?

A3: Studies have shown that modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), are highly effective in forming inclusion complexes with this compound and significantly increasing its water solubility.[4][6] For instance, complexation with HP-β-CD has been shown to increase this compound's aqueous solubility by over 150 times.[6]

Q4: Can I simply dissolve this compound in a solvent like ethanol (B145695) or DMSO and then dilute it in my aqueous experimental medium?

A4: While using co-solvents like ethanol or DMSO is a common practice, it comes with potential drawbacks.[12][15] High concentrations of these solvents can be toxic to cells and may interfere with the biological activity being studied. When diluting a concentrated this compound stock in an aqueous medium, there is a risk of precipitation if the final solvent concentration is not sufficient to maintain solubility. Therefore, this method requires careful optimization and the use of appropriate controls.

Q5: Are there any "ready-to-use" natural solubilizers I can purchase?

A5: Yes, several commercially available natural solubilizers can be used to disperse this compound in aqueous solutions.[16][17][18] These are typically surfactant-based and are designed to be effective at low concentrations with good biocompatibility. Examples include products with INCI names like Caprylyl/Capryl Glucoside and Polyglyceryl-6 Caprylate.[16][17]

Troubleshooting Guides

Issue 1: this compound precipitates out of my cell culture medium.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The co-solvent concentration (if used) may be too low after dilution.

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Determine the minimum effective concentration of this compound required for your experiment to avoid saturation.

    • Increase Co-solvent Concentration (with caution): If using a co-solvent like ethanol, you can try slightly increasing its final concentration. However, always run a vehicle control to ensure the solvent itself is not affecting the cells. The recommended maximum concentration of ethanol in most cell culture experiments is typically below 0.5%.

    • Utilize a Solubilization Technique: For higher this compound concentrations, it is highly recommended to use a formal solubilization method such as cyclodextrin complexation or a nanoemulsion to ensure stability in the aqueous medium.

Issue 2: Inconsistent results in my antimicrobial assays.
  • Possible Cause: Poor dispersion of this compound in the broth or agar (B569324) is leading to localized high and low concentrations.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Vigorously vortex or sonicate the this compound stock solution before adding it to the medium.

    • Use a Surfactant: Incorporate a non-ionic, biocompatible surfactant like Tween 80 at a low concentration (e.g., 0.1-0.5%) in your medium to aid in the dispersion of this compound.[13][19]

    • Prepare a Nanoemulsion: For the most consistent results, preparing a this compound nanoemulsion will provide a stable and uniform dispersion in aqueous media.[3][8]

Issue 3: Low in vivo efficacy despite promising in vitro results.
  • Possible Cause: Poor bioavailability of this compound due to its low water solubility, leading to limited absorption and distribution to the target site.[1]

  • Troubleshooting Steps:

    • Formulation is Key: For in vivo studies, it is crucial to use a formulation that enhances this compound's bioavailability. Simple solutions of this compound are unlikely to be effective.

    • Employ Nano-delivery Systems: Liposomes, nanoemulsions, or cyclodextrin complexes can significantly improve the systemic absorption and bioavailability of this compound.[1][8][20] These formulations can protect this compound from degradation and facilitate its transport across biological membranes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound solubility.

Table 1: Cyclodextrin-Based Solubilization of this compound

Cyclodextrin TypeMethodEntrapment Efficiency (%)Solubility Increase (fold)Reference
β-cyclodextrin (β-CD)Freeze-drying81.20 ± 0.52Not specified[5]
β-cyclodextrin (β-CD)Ultrasound34.02 ± 0.67Not specified[5]
β-cyclodextrin (β-CD)Kneading83.79 ± 2.89Not specified[7]
β-cyclodextrin (β-CD)Freeze-drying91.31 ± 0.41Not specified[7]
Hydroxypropyl-β-CDUltrasoundNot specified151.8[6]
Hydroxypropyl-β-CDMicrowave IrradiationNot specified155.6[6]

Table 2: Liposomal and Nanoemulsion Formulations of this compound

Formulation TypeKey ComponentsEncapsulation Efficiency (%)Particle Size (nm)Reference
LiposomesDPPC, Cholesterol, PEG2000-DSPELow (<5%)Not specified[1]
Liposomes (Optimized)Lecithin, Cholesterol59.0 ± 1.99~180-290[2][21]
NanoemulsionThis compound, MCT, Lecithin, Polysorbate 80Not specified101.0[8]
NanoemulsionThis compound, Coconut oil, Tween 80, Linoleic acidNot specified16-20[22]

Table 3: Solubility of this compound in Different Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water~210.45[12]
Water with 5% Ethanol~21~0.54 - 0.59[12]
2% Reduced-fat MilkNot specified0.18 - 0.25[12]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is adapted from methodologies described in the literature.[5][7]

  • Preparation of Solutions:

    • Prepare a saturated solution of β-cyclodextrin (β-CD) in deionized water by stirring at room temperature.

    • Dissolve this compound in a minimal amount of ethanol (e.g., 95%).

  • Complexation:

    • Slowly add the ethanolic this compound solution to the aqueous β-CD solution while stirring continuously. The molar ratio of this compound to β-CD is typically 1:1.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying:

    • Freeze the resulting aqueous dispersion at -80°C until completely solid.

    • Lyophilize the frozen sample using a freeze-dryer for 48-72 hours until a fine, dry powder is obtained.

  • Characterization (Optional but Recommended):

    • Determine the entrapment efficiency using techniques like HPLC or UV-Vis spectrophotometry after separating the free this compound.

    • Characterize the formation of the inclusion complex using methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: Preparation of this compound Nanoemulsion by Ultrasonication

This protocol is based on general methods for preparing oil-in-water nanoemulsions.[8]

  • Preparation of Phases:

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80 or Polysorbate 80) in deionized water.

    • Oil Phase: Mix this compound with a carrier oil (e.g., medium-chain triglycerides - MCT oil) and a lipophilic surfactant (e.g., Lecithin), if required.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a magnetic stirrer or homogenizer.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator.

    • Perform sonication in an ice bath to prevent overheating and potential degradation of this compound.

    • Sonication time and power should be optimized to achieve the desired droplet size and polydispersity index (PDI). This is typically in the range of 5-15 minutes.

  • Characterization:

    • Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or creaming over time.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Solution Preparation cluster_complex Complexation cluster_dry Drying cluster_char Characterization prep_cd Prepare Saturated β-Cyclodextrin Solution mix Mix Solutions and Stir for 24-48h prep_cd->mix prep_car Dissolve this compound in Ethanol prep_car->mix freeze Freeze at -80°C mix->freeze lyophilize Lyophilize for 48-72h freeze->lyophilize characterize Analyze Entrapment and Complex Formation lyophilize->characterize

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

experimental_workflow_nanoemulsion cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization prep_aq Prepare Aqueous Phase (Water + Surfactant) mix Form Coarse Emulsion (High-Speed Stirring) prep_aq->mix prep_oil Prepare Oil Phase (this compound + Carrier Oil) prep_oil->mix sonicate Ultrasonication (in Ice Bath) mix->sonicate analyze Measure Droplet Size, PDI, and Zeta Potential sonicate->analyze

Caption: Workflow for preparing this compound nanoemulsions via ultrasonication.

References

Technical Support Center: Optimizing Carvacrol Concentration for Effective Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carvacrol. Our aim is to help you navigate the common challenges encountered during in vitro antimicrobial testing and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the determination of this compound's antimicrobial activity.

Problem Potential Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results for the same microbial strain. 1. Solvent Effects: The solvent used to dissolve this compound can influence its activity. For instance, ethanol (B145695) may lead to lower MIC values compared to DMSO.[1] 2. Inoculum Preparation: Inconsistent initial microbial concentration will lead to varied results. 3. This compound Volatility: this compound is volatile, and evaporation from microplates can occur during incubation, altering the effective concentration.1. Standardize Solvent: Use a consistent solvent and concentration across all experiments. Report the solvent and its final concentration in your results. Consider including a solvent-only control. 2. Standardize Inoculum: Ensure a standardized inoculum density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is used for all assays.[2] 3. Seal Plates: Use plate sealers or lids to minimize evaporation during incubation.
This compound does not fully dissolve in the culture medium. Hydrophobicity: this compound is a hydrophobic molecule with low water solubility.[3]1. Use a Co-solvent: Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol, DMSO) before diluting it in the broth. Ensure the final solvent concentration is non-inhibitory to the test microorganism. 2. Use an Emulsifier: Incorporate a non-ionic surfactant like Tween 80 to improve dispersion in aqueous media.[4] Note that the emulsifier itself should be tested for any intrinsic antimicrobial activity.
No clear distinction between bactericidal and bacteriostatic activity. Inadequate Subculturing for MBC: The method for determining the Minimum Bactericidal Concentration (MBC) may not be sensitive enough to detect a 99.9% reduction in viable cells.1. Standardize Plating Volume: After determining the MIC, plate a standardized volume (e.g., 10-20 µL) from each well showing no visible growth onto an appropriate agar (B569324) medium.[5] 2. Ensure Neutralization (if necessary): If there is a concern about carryover of this compound inhibiting growth on the agar plate, wash the cells by centrifugation and resuspension in fresh medium before plating.
Observed antimicrobial effect is weaker than expected based on literature. 1. Strain Variability: Different microbial strains, even within the same species, can exhibit varying susceptibility.[1] 2. Medium Composition: Components in the culture medium (e.g., proteins, fats) can interact with this compound and reduce its bioavailability.[6] 3. pH of the Medium: The pH of the experimental environment can influence the activity of this compound.[7]1. Strain Characterization: Ensure the identity and purity of your microbial strain. If possible, use a reference strain (e.g., from ATCC) for comparison. 2. Consider Medium Effects: Be aware that complex media may require higher concentrations of this compound. For initial screenings, a simpler, defined medium might provide more consistent results. 3. Measure and Control pH: Record the pH of your medium and consider buffering it if significant shifts are expected during microbial growth.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in an MIC assay?

The effective concentration of this compound can vary widely depending on the target microorganism. Based on published data, a broad starting range to consider is from 8 µg/mL to over 4000 µg/mL.[1] For initial experiments, it is advisable to perform a wide range of serial dilutions to capture the MIC.

2. How should I prepare a stock solution of this compound?

Due to its oily nature and poor water solubility, a stock solution of this compound should be prepared in a suitable solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mg/mL stock solution can be prepared and then serially diluted in the desired broth medium. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

3. What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

  • MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][8]

  • MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% or greater reduction in the initial microbial inoculum.[5] It is determined by subculturing from the wells of an MIC assay that show no growth.

4. Can this compound be used in combination with other antimicrobial agents?

Yes, studies have shown that this compound can have synergistic or additive effects when combined with conventional antibiotics (like erythromycin (B1671065) and linezolid) and other natural compounds (like thymol).[1][4][9][10] This can lead to a reduction in the required concentration of both agents. A checkerboard assay is a common method to evaluate these interactions.[1]

5. What are the main factors that can influence the antimicrobial activity of this compound?

Several factors can affect this compound's efficacy, including:

  • pH of the medium: this compound's activity can be pH-dependent.[7]

  • Composition of the medium: The presence of fats and proteins can reduce its activity.[6]

  • Type of solvent used: Different solvents can alter the measured MIC values.[1]

  • Formulation: Encapsulation or the use of emulsifiers can enhance its stability and activity.[4][11]

Data Summary: Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms. Note the variability in values, which can be attributed to different strains, methodologies, and experimental conditions as discussed in the troubleshooting section.

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureus150 - 4000300 - 20000[1][12][13]
Escherichia coli200 - 16000400 - 32000[12][13]
Klebsiella pneumoniae130 - 260130 - 260[14]
Salmonella Pullorum167.4Not Reported[9]
Streptococcus mutans93.4373.6[5]
Streptococcus sanguinis93.4373.6[5]
Candida spp.128 - 512Not Reported[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of this compound.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

  • Subculturing: From each well that shows no visible growth in the MIC assay, take a 20 µL aliquot.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[5]

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.[5]

Visualizations

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear MIC Wells to Agar Plates F->G H Incubate Plates (37°C, 24-48h) G->H I Read MBC (Lowest concentration with no colony growth) H->I

Caption: Workflow for determining MIC and MBC of this compound.

Proposed Mechanism of this compound's Antimicrobial Action

G cluster_membrane Bacterial Cell Membrane cluster_cellular Intracellular Effects This compound This compound Membrane Membrane Disruption & Increased Permeability This compound->Membrane Efflux Efflux Pump Inhibition This compound->Efflux ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Biofilm Inhibition of Biofilm Formation This compound->Biofilm QS Quorum Sensing Interference This compound->QS Depolarization Membrane Depolarization Membrane->Depolarization ATP ATP Depletion Depolarization->ATP Death Bacterial Cell Death ATP->Death ROS->Death Biofilm->Death QS->Biofilm

Caption: Signaling pathway of this compound's antimicrobial action.

References

Technical Support Center: Enhancing Carvacrol Stability in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when stabilizing carvacrol in food systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's instability in food products?

A1: this compound's instability in food matrices stems from several factors. Its high volatility leads to loss during processing and storage.[1] It is also susceptible to degradation from environmental factors such as light, heat, and oxygen.[2][3] Furthermore, its hydrophobic nature and strong aroma can limit its direct application in aqueous food systems and negatively impact sensory qualities.[1][4]

Q2: What are the most effective methods to improve this compound stability?

A2: Encapsulation and nanoemulsification are two of the most effective and widely researched methods to enhance this compound's stability and application in food.[2][4] These techniques protect this compound from degradation, control its release, mask its strong flavor, and improve its solubility in aqueous phases.[1][5]

Q3: How does encapsulation protect this compound?

A3: Encapsulation creates a protective barrier around this compound droplets, shielding them from adverse environmental conditions.[5] This barrier can be composed of various materials, including proteins, polysaccharides, and lipids. The process not only improves stability but can also facilitate a controlled release of this compound, ensuring its antimicrobial and antioxidant effects are prolonged.[6]

Q4: What are the advantages of using nanoemulsions for this compound delivery?

A4: Nanoemulsions are dispersions of oil droplets in water (or vice versa) with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions are often transparent or translucent and exhibit high physical stability against creaming and sedimentation.[7][8] They can enhance the bioavailability and antimicrobial efficacy of this compound.[2][9] The small droplet size provides a larger surface area, which can lead to improved antimicrobial activity.[10]

Q5: Can the antimicrobial activity of this compound be affected by encapsulation?

A5: While encapsulation protects this compound, it can sometimes lead to a lower immediate antimicrobial effect compared to free this compound.[4][5] However, the controlled release from the encapsulated form can provide a longer-lasting antimicrobial action.[6] The overall efficacy depends on the encapsulation material, release kinetics, and the target microorganism.

Troubleshooting Guide

Problem Possible Causes Solutions & Experimental Steps
Rapid degradation of this compound in the food matrix. - Exposure to oxygen, light, or high temperatures.[2][3] - High volatility of free this compound.[1]- Employ Encapsulation: Utilize techniques like spray-drying, complex coacervation, or ionic gelation to create a protective barrier. For instance, complex coacervation with walnut meal protein isolate and gum arabic has shown high encapsulation efficiency.[6] - Formulate Nanoemulsions: Create an oil-in-water nanoemulsion to protect this compound. A stable formulation can be achieved with 3% this compound, 9% surfactants (like Tween 80), and 88% water.[2][9] - Add Antioxidants: Incorporate natural or synthetic antioxidants into the formulation to mitigate oxidative degradation.[11][12]
Poor solubility of this compound in aqueous food systems. - Inherent hydrophobicity of this compound.[1][13]- Nanoemulsification: The small droplet size of nanoemulsions allows for a stable dispersion of this compound in water-based foods.[7][8] Spontaneous emulsification is a low-energy method to produce fine droplets.[7] - Encapsulation with Hydrophilic Wall Materials: Use water-soluble polymers like chitosan, alginate, or gum arabic as encapsulation materials to improve dispersibility.[8][13]
Undesirable strong aroma and taste of this compound in the final product. - The potent, characteristic flavor profile of this compound.[1][4]- Encapsulation: This is a primary method for masking off-flavors. The wall material acts as a physical barrier, preventing the interaction of this compound with taste receptors until it is released.[1][5]
Low encapsulation efficiency. - Inappropriate choice of wall material. - Suboptimal process parameters (e.g., pH, temperature, homogenization speed).[6]- Optimize Wall Material Ratio: For complex coacervation, systematically test different ratios of core to wall material. For example, a 6:1 ratio of walnut meal protein isolate to gum arabic at pH 4.0 has been shown to be optimal.[6] - Control Process Parameters: Adjust the pH to a level that promotes optimal interaction between the core and wall materials. For protein-polysaccharide systems, this is often near the isoelectric point of the protein.[6] Ensure thorough homogenization to create a stable emulsion before encapsulation.[6]
Instability of this compound nanoemulsions (e.g., droplet aggregation, creaming). - Ostwald ripening, where larger droplets grow at the expense of smaller ones.[14] - Inappropriate surfactant concentration or type.[7] - High this compound concentration in the oil phase.[7]- Incorporate a Ripening Inhibitor: Use a highly water-insoluble carrier oil, like medium-chain triglycerides (MCT), in the oil phase to minimize Ostwald ripening.[14][15] - Optimize Surfactant System: Screen different food-grade surfactants (e.g., Tween series) and concentrations to find the optimal balance for small droplet size and long-term stability. Tween 80 is often effective.[7] Increasing surfactant concentration generally leads to smaller droplets.[7] - Adjust this compound-to-Oil Ratio: A lower this compound-to-carrier oil ratio can improve physical stability.[7]

Quantitative Data Summary

Table 1: Comparison of this compound Encapsulation and Nanoemulsion Techniques

Technique Wall/Carrier Material This compound Conc. Particle/Droplet Size Encapsulation Efficiency (EE) / Stability Key Findings Reference
Nanoliposomes (NLC) Eudragit®-270.8 nm98% EEEffective against various bacteria on stainless steel surfaces.[5]
Polymeric Nanocapsules (NCC) Eudragit®-159.3 nm97% EEShowed strong inhibition of Salmonella and E. coli.[5]
Nanoemulsion Bovine Serum Albumin (BSA) & Chitooligosaccharide (COS)4 M< 200 nmHighB1C1-4 M group showed the best environmental tolerance (acid, heat, salinity).[13]
Nanoemulsion Medium Chain Triglyceride (MCT) & Tween 802.5 wt%~55 nmStableOil phase composition significantly impacts droplet size.[7]
Nanoemulsion Surfactants (HLB 11)3%-Stable for 90 daysImproved antimicrobial activity compared to free this compound.[2][9]
Complex Coacervation Walnut Meal Protein Isolate (WMPI) & Gum Arabic (GA)2:1 (this compound:Biopolymers)43.21 µm89.87% EEImproved thermal stability and provided sustained release.[6]
Alginate Beads Alginate, Chitosan, Pullulan3% (loaded into beads)~2 mm78% EEChitosan coating prevented burst release and improved structure.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by Spontaneous Emulsification

This protocol is based on the methodology for creating stable nanoemulsions with minimal energy input.

Materials:

  • This compound

  • Medium Chain Triglyceride (MCT) oil

  • Tween 80 (food-grade non-ionic surfactant)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Pipettes or burette

Procedure:

  • Prepare the Oil Phase: In a beaker, mix this compound and MCT oil at a desired mass ratio (e.g., 2.5:7.5 this compound to MCT for small droplets). Add Tween 80 to the oil mixture. The total surfactant concentration in the final emulsion should be optimized (e.g., 5-20 wt%).

  • Prepare the Aqueous Phase: Add the required volume of deionized water to a separate beaker.

  • Titration and Emulsification: Place the beaker with the aqueous phase on a magnetic stirrer and begin gentle stirring. Slowly titrate the oil phase into the aqueous phase using a pipette or burette.

  • Formation of Nanoemulsion: Continue stirring until the oil phase is completely dispersed and a translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index, and zeta potential to assess its physical stability.

Protocol 2: Encapsulation of this compound by Complex Coacervation

This protocol describes the encapsulation of this compound using a protein and a polysaccharide, based on the principles of electrostatic interaction.

Materials:

  • Walnut Meal Protein Isolate (WMPI)

  • Gum Arabic (GA)

  • This compound

  • Deionized water

  • Acetic acid solution (for pH adjustment)

Equipment:

  • Magnetic stirrer

  • High-shear homogenizer

  • pH meter

  • Beakers

Procedure:

  • Prepare Biopolymer Solutions: Prepare a 1% (w/v) WMPI solution and a 1% (w/v) GA solution in deionized water.

  • Mix Biopolymers: Mix the WMPI and GA solutions at the optimal mass ratio (e.g., 6:1 WMPI to GA) and stir for 2 hours at room temperature.

  • Add this compound: Add the desired amount of this compound to the mixed biopolymer solution (e.g., a 2:1 ratio of this compound to total biopolymers by weight).

  • Homogenization: Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.

  • Induce Coacervation: While stirring at a moderate speed (e.g., 200 rpm), slowly adjust the pH of the emulsion to the optimal point for coacervation (e.g., pH 4.0) using acetic acid solution.

  • Microcapsule Formation: Reduce the stirring speed (e.g., 100 rpm) and place the mixture in an ice bath for 30 minutes to facilitate the formation of microcapsules.

  • Curing: Allow the microcapsules to settle and cure overnight at 4°C.

  • Collection and Drying: The resulting microcapsules can be collected by centrifugation or filtration and then freeze-dried for storage.

Visualizations

Carvacrol_Degradation_Pathways This compound This compound Degradation Degradation Products This compound->Degradation LossOfActivity Loss of Antimicrobial & Antioxidant Activity Degradation->LossOfActivity leads to Oxidation Oxidation (Oxygen) Oxidation->this compound triggers Volatilization Volatilization (Heat) Volatilization->this compound triggers Photodegradation Photodegradation (Light) Photodegradation->this compound triggers

Caption: Primary degradation pathways of this compound in food matrices.

Encapsulation_Workflow cluster_preparation 1. Preparation cluster_emulsification 2. Emulsification cluster_encapsulation 3. Encapsulation cluster_final 4. Final Product Core This compound (Core Material) Emulsion Create O/W Emulsion (Homogenization) Core->Emulsion Wall Wall Material (e.g., Protein, Polysaccharide) Wall->Emulsion Process Encapsulation Process (e.g., Spray Drying, Coacervation) Emulsion->Process Microcapsules This compound Microcapsules Process->Microcapsules

Caption: General experimental workflow for the encapsulation of this compound.

Stabilization_Strategy_Decision_Tree Start Goal: Improve this compound Stability Q1 Is the food matrix aqueous or low-fat? Start->Q1 A1_Yes Nanoemulsification or Hydrophilic Encapsulation Q1->A1_Yes Yes A1_No Is flavor masking a primary concern? Q1->A1_No No A2_Yes Encapsulation (e.g., Complex Coacervation) A1_No->A2_Yes Yes A2_No Is controlled release required? A1_No->A2_No No A3_Yes Encapsulation with functional polymers (e.g., Alginate beads) A2_No->A3_Yes Yes A3_No Consider direct addition with antioxidants A2_No->A3_No No

Caption: Decision tree for selecting a this compound stabilization strategy.

References

Technical Support Center: Clinical Application of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvacrol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges in the clinical application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to the clinical use of this compound?

A1: The primary challenges in the clinical application of this compound include its low water solubility, high volatility, and sensitivity to environmental factors like heat and acidic conditions.[1][2][3] Additionally, its strong, pungent taste and odor can be problematic for oral formulations.[1][2] From a biological standpoint, this compound's low bioavailability due to rapid metabolism and excretion, along with potential dose-dependent toxicity, are significant hurdles.[1][2]

Q2: How can the poor water solubility of this compound be overcome in experimental setups?

A2: this compound is practically insoluble in water but shows good solubility in organic solvents like ethanol (B145695), acetone, and diethyl ether.[1][4] For in vitro assays, stock solutions are typically prepared in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to use a final solvent concentration that does not affect the experimental system. The use of food-grade stabilizers like agar (B569324) or carrageenan can also improve the effectiveness of this compound in aqueous media.[5][6]

Q3: What strategies exist to enhance the bioavailability and stability of this compound for in vivo studies?

A3: Encapsulation technologies are the most promising solution to improve this compound's stability and bioavailability.[1][2][7] Methods such as nanoemulsions, microencapsulation, liposomes, and solid lipid nanoparticles can protect this compound from degradation, improve its solubility, and provide controlled release.[7][8][9] These formulations can also help mask its strong taste and odor.[8]

Q4: Is this compound toxic? What are the safety considerations?

A4: this compound is generally considered safe for consumption at low concentrations and is approved as a food flavoring agent.[1][10] However, at higher doses, it can exhibit toxic effects.[10] In animal studies, high doses have been associated with adverse effects like ataxia and decreased motor activity.[2] In humans, exposure to high concentrations can cause skin irritation and inflammation.[10] Therefore, dose-dependent toxicity studies are essential for any new formulation or application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent antimicrobial activity in vitro. 1. Poor solubility and dispersion in aqueous culture media. 2. High volatility leading to loss of compound during incubation. 3. This compound binding to plasticware.1. Prepare a stock solution in ethanol or DMSO and ensure the final solvent concentration is low and consistent across experiments.[11] 2. Use stabilizers like agar (0.05% w/v) or carrageenan (0.125% w/v) to enhance dispersion.[5][6] 3. Seal plates during incubation to minimize evaporation. 4. Consider using glass or low-binding plates.
Precipitation of this compound upon dilution in aqueous buffer/media. The concentration of this compound exceeds its solubility limit in the final solution.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., ethanol), ensuring it remains within a non-toxic range for the cells or microorganisms being tested.[11] 3. Utilize an encapsulated form of this compound (e.g., nanoemulsion) which has higher aqueous dispersibility.[8]
High variability in results between experimental replicates. 1. Inconsistent preparation of this compound solutions. 2. Degradation of this compound due to improper storage or handling (exposure to light and heat).1. Ensure accurate and consistent pipetting, especially from the stock solution. Vortex solutions thoroughly before use. 2. Store this compound stock solutions in airtight, light-protected containers at 4°C. Prepare fresh dilutions for each experiment.[12][13]
Observed cytotoxicity in control cells treated with the vehicle. The concentration of the solvent (e.g., DMSO, ethanol) is too high and is causing cellular toxicity.1. Determine the maximum tolerable solvent concentration for your specific cell line or microorganism in a preliminary experiment. 2. Ensure the final solvent concentration is kept below this threshold (typically <0.5% for many cell lines).

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄O
Molar Mass 150.22 g/mol
Appearance Colorless to pale yellow liquid[14]
Odor Pungent, warm, oregano-like
Boiling Point 237-238 °C[4]
Melting Point 1 °C[4]
Density 0.976 g/cm³ at 20°C[4]
Solubility in Water Insoluble/Slightly soluble (~1.25 g/L at 25°C)[4][14][15]
Solubility in Solvents Soluble in ethanol, diethyl ether, carbon tetrachloride, acetone[4][14]

Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)Reference(s)
Escherichia coli150 - 256[2][16]
Staphylococcus aureus128 - 4000[16][17]
Pseudomonas aeruginosa128[16]
Salmonella Typhimurium256[16]
Candida albicans128 - 512[2]

Note: MIC values can vary significantly based on the specific strain, methodology, and experimental conditions.

Table 3: Cytotoxicity Data for this compound

Assay TypeCell Line / Animal ModelValueReference(s)
LD₅₀ (Oral) Rat810 mg/kg[2]
LD₅₀ (Intravenous) Mouse80 mg/kg[2]
LD₅₀ (Subcutaneous) Mouse680 mg/kg[18]
IC₅₀ (MTT Assay) Human Breast Cancer (MCF-7)200 µmol/L (~30 µg/mL)[4]
IC₅₀ (MTT Assay) Human Hepatoma (HepG2)425 µM (~64 µg/mL)[19]

Visual Guides: Diagrams and Workflows

Signaling Pathways

carvacrol_mapk_pathway This compound This compound TRPM7 TRPM7 This compound->TRPM7 pERK p-ERK1/2 This compound->pERK inhibits ERK ERK1/2 TRPM7->ERK ERK->pERK Proliferation Cell Proliferation, Migration, Invasion pERK->Proliferation

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

carvacrol_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 inhibits CellCycle Cell Cycle Arrest (G0/G1) pAkt->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's modulation of the PI3K/Akt apoptosis pathway.

carvacrol_nfkb_pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates & promotes degradation NFkB NF-κB (p65) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Inflammation transcription

Caption: this compound's anti-inflammatory effect via the NF-κB pathway.

Experimental & Logical Workflows

nanoformulation_workflow start Start: Develop this compound Nanoformulation char 1. Physicochemical Characterization (Size, Zeta Potential, EE%) start->char stabil 2. Stability Study (Storage, pH, Temp) char->stabil invitro 3. In Vitro Evaluation (Antimicrobial/Cytotoxicity Assay) stabil->invitro invivo 4. In Vivo Evaluation (Animal Model) invitro->invivo pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd tox Toxicity Assessment invivo->tox end End: Data Analysis & Conclusion pkpd->end tox->end

Caption: Experimental workflow for nanoformulation evaluation.

challenges_solutions_logic challenges Challenges Poor Water Solubility Low Stability & High Volatility Low Bioavailability Pungent Taste/Odor solutions Solutions Co-solvents (Ethanol, DMSO) Encapsulation & Nanotechnology Controlled Release Systems Taste-Masking Formulations challenges:f1->solutions:f1 challenges:f1->solutions:f2 challenges:f2->solutions:f2 challenges:f3->solutions:f2 challenges:f3->solutions:f3 challenges:f4->solutions:f4 outcome Improved Clinical Applicability solutions->outcome

Caption: Logical relationship between challenges and solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes

Procedure:

  • Due to this compound's density (~0.976 g/mL), it is more accurate to weigh it rather than pipette by volume for the initial stock.

  • Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance.

  • Carefully add a specific amount of this compound (e.g., 15.02 mg) to the tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 15.02 mg in 1 mL of DMSO).

  • Add the calculated volume of DMSO to the tube containing the this compound.

  • Vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock in the appropriate cell culture medium or buffer immediately before use, ensuring the final DMSO concentration is below the cytotoxic level for your experimental model (typically <0.5%).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial/fungal inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth + inoculum, no this compound) and a negative control (broth only). Also include a vehicle control (broth + inoculum + highest concentration of solvent).

  • Seal the plate and incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[17][20] This can be determined visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and viability of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound dose) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability versus this compound concentration.[9][19][21][22][23]

References

Technical Support Center: Enhancing the Oral Bioavailability of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of carvacrol.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral bioavailability of this compound a research focus?

A1: this compound, a phenolic monoterpenoid found in essential oils of plants like oregano and thyme, exhibits a wide range of therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, its practical application is often limited by its poor water solubility, strong odor, and instability when exposed to air, light, or heat.[3] Furthermore, after oral administration, this compound is rapidly metabolized, primarily in the stomach and duodenum, which reduces its systemic availability and therapeutic efficacy.[3] Enhancing its oral bioavailability is crucial to unlocking its full therapeutic potential.

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

A2: The most promising strategies involve the use of nanoformulations to encapsulate this compound. These formulations can protect this compound from degradation in the gastrointestinal (GI) tract, improve its solubility, and facilitate its absorption. The main types of nanoformulations investigated for this compound delivery include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic drugs like this compound, offering advantages like improved stability and controlled release.[3][4]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a hydrophobic drug, it is incorporated into the phospholipid bilayer.[5]

  • Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of poorly water-soluble drugs.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract, improving drug dissolution and absorption.[8][9]

Q3: How do nanoformulations improve the bioavailability of this compound?

A3: Nanoformulations improve this compound's bioavailability through several mechanisms:

  • Increased Solubility: By encapsulating this compound in a carrier system, its apparent solubility in the aqueous environment of the GI tract is increased.[9]

  • Protection from Degradation: The nano-carrier protects this compound from enzymatic degradation and the harsh pH conditions of the stomach.[4]

  • Enhanced Permeability and Absorption: The small size of nanoparticles allows for better penetration through the mucus layer and enhanced uptake by the intestinal epithelium.[4] Some formulations can also utilize specific absorption pathways, like the lymphatic transport for lipid-based systems.

  • Controlled Release: Nanoformulations can be designed to release this compound in a sustained or targeted manner, leading to a more prolonged therapeutic effect.[3]

Q4: What are the key characterization parameters for this compound nanoformulations?

A4: The critical quality attributes for this compound nanoformulations that need to be characterized include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the stability, dissolution rate, and in vivo performance of the nanoformulation. A smaller particle size and a narrow PDI are generally desirable.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability. Higher absolute zeta potential values suggest better stability due to electrostatic repulsion between particles.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of this compound successfully encapsulated within the nanoparticles, while DL is the weight percentage of the drug in the nanoparticle. High EE and DL are important for therapeutic efficacy and minimizing the required dose.

  • Morphology: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.

  • In Vitro Release Profile: This assesses the rate and extent of this compound release from the nanoformulation under simulated GI conditions.

Troubleshooting Guides

Solid Lipid Nanoparticles (SLNs)
Problem Possible Cause(s) Troubleshooting Steps
Large Particle Size / High PDI - Inefficient homogenization (speed, time, or pressure).- Inappropriate lipid or surfactant concentration.- Aggregation of nanoparticles.- Optimize homogenization parameters (increase speed, time, or pressure).- Adjust the concentration of lipid and surfactant.- Use a combination of surfactants or a stabilizer.- Consider "top-down" (e.g., high-pressure homogenization) or "bottom-up" (e.g., microemulsion) methods for particle size reduction.[10][11]
Low Encapsulation Efficiency - Poor solubility of this compound in the solid lipid matrix.- Drug expulsion during lipid crystallization.- High concentration of surfactant leading to drug partitioning in the aqueous phase.- Select a lipid with higher this compound solubility.- Optimize the this compound-to-lipid ratio.- Use a mixture of lipids to create a less perfect crystal lattice, allowing more space for the drug.- Reduce the surfactant concentration or choose a surfactant with a different HLB value.
Instability (Aggregation/Sedimentation) - Low zeta potential.- Particle growth due to Ostwald ripening.- Polymorphic transitions of the lipid matrix.- Increase the zeta potential by using a charged surfactant or a stabilizer.- Optimize the formulation to achieve a smaller initial particle size.- Use a mixture of lipids to inhibit polymorphic transitions.[3]
Liposomes
Problem Possible Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - this compound concentration exceeds the capacity of the lipid bilayer.- Inappropriate lipid composition.- Issues with the preparation method (e.g., incomplete film hydration).- Optimize the this compound-to-lipid ratio.[12]- Incorporate cholesterol to increase the stability and drug retention in the bilayer.[12]- Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids.[1]- Optimize the hydration time and agitation.
Vesicle Aggregation - Low surface charge.- Inappropriate lipid concentration.- Incorporate a charged lipid (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion.- Optimize the lipid concentration.
Leakage of this compound - Instability of the liposomal membrane.- Storage conditions (temperature, pH).- Include cholesterol in the formulation to enhance membrane rigidity.[13]- Optimize storage conditions (e.g., store at 4°C).- Consider lyophilization for long-term storage.
Nanoemulsions
Problem Possible Cause(s) Troubleshooting Steps
Large Droplet Size / Phase Separation - Insufficient energy input during emulsification.- Inappropriate oil-to-surfactant ratio.- Poor choice of surfactant (incorrect HLB).- Ostwald ripening.- Increase the energy input (e.g., higher sonication power or homogenization pressure).- Optimize the oil and surfactant concentrations.[14]- Select a surfactant or a blend of surfactants with an HLB value appropriate for the oil phase.- Include a hydrophobic carrier oil (like MCT) to minimize Ostwald ripening.[15]
Creaming or Sedimentation - Droplet aggregation due to insufficient stabilization.- Increase the surfactant concentration.- Add a stabilizer (e.g., a polymer).- Reduce the droplet size through optimized emulsification.
Low Stability Over Time - Droplet coalescence or Ostwald ripening.- Optimize the surfactant system for better steric or electrostatic stabilization.- Use a combination of a small-molecule surfactant and a polymer for long-term stability.- Ensure the oil phase is saturated with the dispersed phase to reduce Ostwald ripening.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Possible Cause(s) Troubleshooting Steps
Poor Self-Emulsification - Incorrect ratio of oil, surfactant, and cosurfactant.- Low surfactant concentration.- Inappropriate excipient selection.- Systematically vary the ratios of oil, surfactant, and cosurfactant to find the optimal self-emulsifying region using ternary phase diagrams.- Increase the surfactant concentration.[16]- Select excipients based on the solubility of this compound and their emulsification efficiency.
Drug Precipitation Upon Dilution - The formulation forms a supersaturated solution that is not stable.- The amount of surfactant is insufficient to keep the drug solubilized in the formed emulsion.- Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) to create a supersaturatable SEDDS (S-SEDDS).[17]- Increase the surfactant concentration or use a more efficient solubilizing surfactant.
Inconsistent Droplet Size - Suboptimal formulation composition.- Fine-tune the ratios of the components. The type and concentration of the surfactant and cosurfactant have a significant impact on the resulting droplet size.[16]

Data Presentation: Comparison of this compound Nanoformulations

Formulation Type Typical Particle Size (nm) Typical Encapsulation Efficiency (%) Advantages Disadvantages
Solid Lipid Nanoparticles (SLNs) 100 - 200[3]> 98%[3]- High stability.- Controlled release.- Good biocompatibility.- Potential for drug expulsion during storage.- Lower drug loading capacity compared to other systems.
Liposomes 150 - 300[18]~ 59%[12]- Biocompatible and biodegradable.- Can encapsulate both hydrophilic and lipophilic drugs.- Prone to instability (leakage, aggregation).- Relatively complex manufacturing process.
Nanoemulsions 50 - 200[6][14]~ 84%[15]- High drug loading capacity.- Simple preparation methods.- Good stability.- High amount of surfactant may be required.- Potential for Ostwald ripening.
SEDDS < 200 (upon dilution)[8]N/A (drug is dissolved)- Spontaneous formation of emulsion in the GI tract.- High drug solubilization capacity.- Ease of scale-up.- Requires high concentrations of surfactants, which may cause GI irritation.- Potential for drug precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Preparation of the Lipid Phase:

    • Weigh the solid lipid (e.g., glyceryl monostearate) and this compound.

    • Heat the lipid to 5-10°C above its melting point.

    • Add the this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.

    • Homogenize the resulting pre-emulsion using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes).

  • Nanoparticle Formation:

    • Cool down the hot nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
  • Film Formation:

    • Dissolve the lipids (e.g., soy lecithin (B1663433) and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.[13]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid's phase transition temperature.[1]

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, sonicate the liposome (B1194612) suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.[2]

Protocol 3: Determination of Encapsulation Efficiency (EE)
  • Separation of Free this compound:

    • Separate the unencapsulated this compound from the nanoformulation. This can be achieved by ultracentrifugation, where the nanoparticles form a pellet, leaving the free drug in the supernatant.

  • Quantification:

    • Quantify the amount of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][19]

  • Calculation:

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Visualizations

Experimental_Workflow_SLN cluster_prep Preparation cluster_process Processing cluster_result Result lipid_phase Lipid Phase (Lipid + this compound) Heat above melting point pre_emulsion Pre-emulsion (Mix phases) lipid_phase->pre_emulsion Add dropwise aq_phase Aqueous Phase (Water + Surfactant) Heat to same temperature aq_phase->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling & Stirring homogenization->cooling sln This compound-Loaded SLNs cooling->sln

Caption: Experimental workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

Carvacrol_Metabolism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_excretion Excretion This compound This compound stomach_duodenum Stomach & Duodenum (Rapid Metabolism) This compound->stomach_duodenum Metabolized by CYP450 enzymes absorption Limited Absorption stomach_duodenum->absorption low_bioavailability Low Bioavailability absorption->low_bioavailability urine Urinary Excretion (Metabolites) low_bioavailability->urine

Caption: Simplified metabolic pathway of orally administered this compound leading to low bioavailability.

References

factors affecting the efficacy of carvacrol as an antimicrobial

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvacrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating the antimicrobial properties of this compound.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound's antimicrobial activity?

This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane.[1][2][3] Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane permeability.[4][5] This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and a reduction in ATP synthesis, ultimately resulting in cell death.[1][2][4] The presence of a free hydroxyl group and a delocalized electron system in its structure are crucial for this activity.[4][6]

Why am I observing different Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial species reported in the literature?

Variations in MIC values for this compound are common and can be attributed to several factors:

  • Bacterial Strain Differences: Different strains of the same bacterial species can exhibit varying susceptibility.[4][7]

  • Methodology: The specific method used for MIC determination (e.g., broth microdilution, agar (B569324) dilution) can influence the results.[4]

  • Solvent: The solvent used to dissolve this compound can impact its efficacy. For instance, lower MIC values have been reported when using ethanol (B145695) compared to DMSO.[4]

  • Experimental Conditions: Factors such as incubation temperature, pH of the growth medium, and the presence of food matrix components can alter this compound's activity.[3][8][9]

How does the pH of the medium affect this compound's efficacy?

The pH of the surrounding medium can significantly influence this compound's antimicrobial activity. Generally, this compound is more effective in acidic conditions.[8][10] At a lower pH, this compound's hydrophobicity is increased, enhancing its ability to interact with and disrupt the bacterial cell membrane. For example, one study demonstrated that at pH 4.0, a lower concentration of this compound was needed to inactivate E. coli compared to at pH 7.0.[10]

Can the composition of the essential oil from which this compound is sourced affect my results?

Absolutely. The concentration of this compound in essential oils, such as those from oregano and thyme, can vary significantly depending on the plant's geographic origin, climatic conditions, and harvest time.[11][12][13] Essential oils also contain other compounds like thymol, p-cymene, and γ-terpinene, which can have synergistic or antagonistic effects, thus altering the overall antimicrobial activity compared to pure this compound.[11][14]

I'm observing poor antimicrobial activity of this compound in a food matrix. What could be the reason?

The presence of food components like fats, proteins, and carbohydrates can reduce this compound's efficacy.[3][8] These components can interact with this compound, reducing its availability to act on the bacterial cells.[8] Lipids, in particular, can sequester the hydrophobic this compound molecules, diminishing their antimicrobial effect.[8] Higher concentrations of this compound may be required in food matrices to achieve the same level of inhibition observed in laboratory media.[8]

Troubleshooting Guides

Issue: Inconsistent MIC/MBC Results
Potential Cause Troubleshooting Step
Solvent Interference Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your assay is consistent across all wells and does not inhibit bacterial growth on its own. Run a solvent-only control.
Inoculum Variability Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting cell number.
This compound Volatility Due to its volatile nature, ensure microplates are properly sealed during incubation to prevent evaporation, which could alter the effective concentration.
Incomplete Solubilization Visually inspect your stock solutions and dilutions to ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations. Consider using a different solvent or a small amount of a non-ionic surfactant.
Issue: Low Efficacy in Biofilm Assays
Potential Cause Troubleshooting Step
Reduced Penetration The extracellular polymeric substance (EPS) matrix of biofilms can act as a barrier. Consider combining this compound with enzymes that can degrade the EPS or with other antimicrobials that have better penetration capabilities.
Higher Resistance of Biofilm Bacteria Bacteria within a biofilm are physiologically different and often more resistant than their planktonic counterparts. Higher concentrations of this compound are typically required to inhibit or eradicate biofilms.[7]
Inadequate Contact Time Ensure the contact time between this compound and the biofilm is sufficient. Test different exposure durations to determine the optimal time for biofilm inhibition or disruption.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
Bacterial Species Strain MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)ATCC 33591150[4]
Staphylococcus aureusATCC 6538125[5]
Staphylococcus aureus-15,000[15]
Escherichia coliATCC 10536-[16]
Escherichia coli-7,620[17]
Escherichia coli O157:H7-16,000[15]
Pseudomonas aeruginosaATCC 15442-[16]
Pseudomonas aeruginosaATCC 154425,000 (microcapsules: 1,250)[5]
Listeria monocytogenes--[16]
Salmonella Typhimurium--[8]
Enterococcus faecalisATCC 10541-[16]
Enterococcus faecalis-625[5]
Vancomycin-Resistant Enterococci (VRE)Clinical Isolate15,250[17]
Carbapenem-Resistant Enterobacteriaceae (CRE)Clinical Isolate30,500[17]
Streptococcus mutans-61,000[17]
Streptococcus mitisClinical Isolate1,900[17]
Vibrio parahaemolyticusATCC 17802500[5]
Shewanella putrefaciensATCC 49138500[5]
Pseudomonas fluorescensATCC 13525500[5]

Note: MIC values can vary significantly based on the experimental conditions as detailed in the FAQs.

Table 2: Synergistic Effects of this compound with Antibiotics (Fractional Inhibitory Concentration Index - FICI)
Bacterial Species Antibiotic FICI Interpretation Reference
Staphylococcus aureus (MRSA)Linezolid≤ 0.5Synergy[4]
Staphylococcus aureus (MRSA)Minocycline≤ 0.5Synergy[4]
Staphylococcus aureus (MRSA)Sulfamethoxazole≤ 0.5Synergy[4]
Group A Streptococci (Erythromycin-resistant)Erythromycin≤ 0.5Synergy[1]
Staphylococcus aureusNisin0.281Synergy[16]
Candida guilliermondiiKetoconazole≤ 0.5Synergy[16]
Candida guilliermondiiAmphotericin B≤ 0.5Synergy[16]
Candida parapsilosisFluconazole≤ 0.5Synergy[16]

FICI ≤ 0.5 indicates synergy, >0.5 to 1 indicates an additive effect, >1 to 4 indicates indifference, and >4 indicates antagonism.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 100 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no this compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Seal the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the antibiotic to be tested.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound horizontally and the antibiotic vertically.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Include wells with each agent alone (for MIC determination of individual agents) and a growth control well.

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FICI (FICI = FIC of this compound + FIC of antibiotic).

Visualizations

Carvacrol_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Lipid Bilayer This compound->Membrane Disruption Proton_Motive_Force Dissipation of Proton Motive Force Membrane->Proton_Motive_Force Leakage Leakage of Ions & Cellular Contents Membrane->Leakage ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death Leakage->Cell_Death

Caption: Mechanism of this compound's antimicrobial action.

Experimental_Workflow_MIC A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells B->D C->D E Incubate Plate (18-24h) D->E F Read Results and Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Factors_Affecting_Efficacy cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors cluster_matrix Matrix Effects cluster_formulation Formulation cluster_microbial Microbial Factors cluster_interactions Interactions Carvacrol_Efficacy This compound Efficacy Concentration Concentration Carvacrol_Efficacy->Concentration Purity Purity (vs. Essential Oil) Carvacrol_Efficacy->Purity pH pH Carvacrol_Efficacy->pH Temperature Temperature Carvacrol_Efficacy->Temperature Food_Components Food Components (Lipids, Proteins) Carvacrol_Efficacy->Food_Components Nanoemulsion Nanoemulsion Carvacrol_Efficacy->Nanoemulsion Solvent Solvent Choice Carvacrol_Efficacy->Solvent Bacterial_Strain Bacterial Strain Carvacrol_Efficacy->Bacterial_Strain Biofilm_Formation Biofilm Formation Carvacrol_Efficacy->Biofilm_Formation Synergy Synergy with other Antimicrobials Carvacrol_Efficacy->Synergy

Caption: Key factors influencing this compound's antimicrobial efficacy.

References

Technical Support Center: Optimizing pH for Carvacrol's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvacrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when investigating the pH-dependent antifungal activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound's antifungal activity?

A1: The optimal pH for this compound's antifungal activity is not a single value but is dependent on the target fungal species. For instance, against Aspergillus flavus, this compound at a concentration of 1.0 mM demonstrates complete inhibition of fungal growth at both acidic (pH 4) and alkaline (pH 8) conditions, while its efficacy is reduced at neutral pH.[1] For the model yeast Saccharomyces cerevisiae, a mixture of thymol (B1683141) and this compound showed the highest potency at a slightly acidic pH of 6.4. It is crucial to determine the optimal pH for each specific fungus experimentally.

Q2: How does pH influence the mechanism of action of this compound?

A2: The pH of the environment can influence both the chemical state of this compound and the physiology of the fungal cell, thereby affecting this compound's antifungal action. This compound's primary mechanism involves disrupting the fungal cell membrane's integrity and inhibiting ergosterol (B1671047) synthesis.[1] Furthermore, this compound has been shown to induce cellular stress by disrupting ion homeostasis, leading to an influx of calcium ions (Ca²⁺) and affecting signaling pathways such as the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] The external pH can modulate the charge of the fungal cell surface and the permeability of the cell membrane, which may enhance or reduce the uptake and efficacy of this compound.

Q3: I am observing precipitation of this compound in my growth medium. What can I do?

A3: this compound has low solubility in water, which can lead to precipitation, especially when preparing stock solutions or adding it to aqueous culture media.[1] To address this, this compound is often dissolved in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before being serially diluted in the growth medium.[7][8] It is essential to include a solvent control in your experiments to ensure that the solvent itself does not affect fungal growth. The final concentration of the solvent should be kept to a minimum, typically below 1% (v/v).

Q4: How can I ensure the pH of my culture medium remains stable throughout my experiment?

A4: Maintaining a stable pH is critical for accurately assessing the pH-dependent antifungal activity of this compound. Fungal metabolism can alter the pH of the culture medium over time. To counteract this, it is recommended to use a buffered growth medium. A common choice for antifungal susceptibility testing is RPMI-1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a final pH of 7.0.[9][10][11][12][13] For experiments at other pH values, appropriate biological buffers should be selected based on their pKa values to ensure effective buffering at the desired pH.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Step Supporting Evidence/Rationale
Inaccurate pH of the medium Verify the pH of the buffered medium after preparation and sterilization. Use a calibrated pH meter.The antifungal activity of this compound is pH-dependent.[1] Small variations in pH can lead to significant differences in MIC values.
Unstable pH during incubation Ensure the chosen buffer has an appropriate pKa for the target pH and is used at an adequate concentration to resist pH changes due to fungal metabolism.Fungal growth can acidify or alkalize the medium, altering the experimental conditions and affecting results.[14]
Inconsistent inoculum size Standardize the fungal inoculum concentration using a spectrophotometer or hemocytometer before adding it to the microdilution plate.A higher inoculum density may require a higher concentration of the antifungal agent to achieve inhibition.[15]
This compound precipitation Visually inspect the wells of your microdilution plate for any signs of precipitation after adding the this compound dilutions. If precipitation occurs, consider using a co-solvent or a different method to enhance solubility.The formation of a precipitate reduces the effective concentration of this compound in the medium, leading to inaccurate MIC readings.
Issue 2: No Fungal Growth in Control Wells
Possible Cause Troubleshooting Step Supporting Evidence/Rationale
Inappropriate growth medium or pH for the fungus Ensure the chosen growth medium and pH are suitable for the optimal growth of the specific fungal strain being tested.Some fungi have narrow pH ranges for growth.[16]
Residual solvent toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the control wells is not inhibitory to fungal growth. Run a solvent-only control.High concentrations of some solvents can be toxic to fungi.[7]
Incorrect incubation conditions Verify that the incubation temperature, time, and atmospheric conditions are optimal for the growth of your fungal strain.Fungal growth is sensitive to environmental conditions.[15][17]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciespHThis compound ConcentrationMethodReference
Aspergillus flavus4.01.0 mM (Complete Inhibition)Broth Dilution[1]
Aspergillus flavus6.0> 1.0 mM (Partial Inhibition)Broth Dilution[1]
Aspergillus flavus8.01.0 mM (Complete Inhibition)Broth Dilution[1]
Aspergillus nigerNot Specified64 µg/mLBroth Microdilution[18][19]
Candida albicansNot Specified256 µg/mLBroth Microdilution[20]
Candida albicansNot Specified0.004% - 0.125%Broth Microdilution[21]
Candida non-albicans speciesNot Specified128 - 512 µg/mLBroth Microdilution[8][22]
Sclerotinia sclerotiorumNot SpecifiedEC₅₀ = 43.40 mg/LMycelial Growth Rate[23]
Neopestalotiopsis ellipsosporaNot SpecifiedEC₅₀ = 24.40 mg/LMycelial Growth Rate[24]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the pH-Dependent MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for pH testing.[9][17]

  • Media Preparation:

    • Prepare RPMI-1640 medium with L-glutamine but without sodium bicarbonate.

    • For pH 7.0, buffer the medium with 0.165 M MOPS.[9][10][12][13]

    • For other pH values (e.g., pH 4.0, 5.5, 8.0), use appropriate biological buffers (e.g., citrate-phosphate for acidic pH, Tris-HCl for alkaline pH) at a concentration sufficient to maintain stable pH.

    • Adjust the final pH of the medium using HCl or NaOH.

    • Sterilize the buffered medium by filtration (0.22 µm filter).

  • This compound Stock and Dilution Series Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate pH-buffered RPMI-1640 medium to achieve a range of desired final concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in the pH-buffered RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.[12]

  • Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only). If using a solvent, include a solvent control.

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity) compared to the positive control.[12] This can be assessed visually or by using a microplate reader.

Mandatory Visualizations

Carvacrol_Mechanism_of_Action Conceptual Workflow for pH Optimization of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Buffered Media (e.g., pH 4, 7, 8) SerialDilution Serial Dilution of this compound in 96-well plate Media->SerialDilution This compound Prepare this compound Stock (in DMSO) This compound->SerialDilution Inoculum Prepare Fungal Inoculum (Standardized) Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC Data Compare MICs across different pH values MIC->Data OptimalpH Identify Optimal pH Data->OptimalpH

Experimental workflow for pH optimization.

Fungal_Signaling_Pathway This compound's Effect on Fungal Signaling Pathways This compound This compound Membrane Fungal Cell Membrane (Ergosterol Synthesis Inhibition) This compound->Membrane TOR TOR Pathway (Inhibition) This compound->TOR MAPK MAPK Pathway This compound->MAPK Ion Ion Homeostasis Disruption Membrane->Ion Ca_Influx Ca²⁺ Influx Ion->Ca_Influx Calcineurin Calcineurin Pathway Ca_Influx->Calcineurin Apoptosis Apoptosis / Cell Death Calcineurin->Apoptosis TOR->Apoptosis MAPK->Apoptosis

This compound's impact on fungal signaling.

References

Technical Support Center: Mitigating Carvacrol Cytotoxicity in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of carvacrol in therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments show high cytotoxicity of free this compound to healthy cell lines, limiting its therapeutic window. How can I reduce this off-target toxicity?

A1: High cytotoxicity of this compound to normal cells is a common challenge due to its hydrophobic nature, which allows it to readily interact with cell membranes.[1] Several strategies can be employed to mitigate this issue:

  • Nanoencapsulation: Encapsulating this compound within nanocarriers is a highly effective method to reduce its cytotoxicity.[2][3] This approach shields healthy cells from direct exposure to high concentrations of free this compound, allowing for a more controlled and potentially targeted release.[3][4]

  • Synergistic Combinations: Combining this compound with other bioactive compounds, such as its isomer thymol (B1683141) or conventional chemotherapeutic drugs, can allow for the use of lower, less toxic concentrations of each agent while achieving a potent therapeutic effect.[5][6][7]

  • Formulation as a Nanoemulsion: Formulating this compound into a nanoemulsion can improve its stability and reduce its volatility, which may contribute to a more favorable safety profile.[8][9]

Q2: I am observing poor solubility of this compound in my aqueous culture media, leading to inconsistent results. What can I do to improve its dispersion?

A2: this compound's low water solubility is a known issue that can hinder its effective application in experiments.[3] To address this, consider the following:

  • Use of a Surfactant: Employing a biocompatible surfactant, such as Tween 80, can help to emulsify this compound in aqueous solutions, leading to a more uniform dispersion.[2]

  • Nanoemulsion Formulation: As mentioned above, creating a nanoemulsion of this compound can significantly improve its solubility and stability in aqueous environments.[8][9]

  • Complexation with Cyclodextrins: Beta-cyclodextrins can be used to encapsulate this compound, forming inclusion complexes that enhance its solubility in water.[2][10]

Q3: What are the primary mechanisms by which this compound induces cytotoxicity?

A3: this compound's cytotoxic effects are multifactorial and involve several cellular pathways. Understanding these mechanisms can help in designing strategies to modulate its activity. Key mechanisms include:

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[11][12][13] It can also modulate the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[11][14]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at different phases, such as G0/G1 and G2/M, in various cancer cell lines, thereby inhibiting their proliferation.[13][15]

  • Inhibition of Signaling Pathways: this compound can interfere with key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK pathways.[15][16]

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results.

Possible Cause: Inconsistent this compound concentration due to poor solubility or stability.

Troubleshooting Steps:

  • Ensure Proper Solubilization: Prepare a stock solution of this compound in a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells.

  • Utilize a Carrier: Consider using nanoemulsions or cyclodextrin (B1172386) complexes to improve this compound's solubility and stability in the aqueous medium.[2][8]

  • Vortex Thoroughly: Ensure the final this compound-containing medium is vortexed thoroughly before adding it to the cells to ensure a homogenous distribution.

Problem: Encapsulated this compound shows reduced efficacy compared to free this compound.

Possible Cause: Inefficient release of this compound from the nanocarrier at the target site.

Troubleshooting Steps:

  • Characterize Release Profile: Perform in vitro release studies under conditions that mimic the experimental environment (e.g., pH, temperature) to understand the release kinetics of this compound from your formulation.[17]

  • Optimize Nanoparticle Formulation: Adjust the composition of your nanocarrier (e.g., polymer type, cross-linking density) to achieve a more desirable release profile.

  • Consider Triggered Release: For in vivo applications, design nanocarriers that release this compound in response to specific stimuli present in the target microenvironment (e.g., lower pH in tumors).

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of this compound and the effects of different formulation strategies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineThis compound FormulationIC50 ValueIncubation Time (h)AssayReference
MDA-MB-231Free this compound154.2 µM48MTT[14]
MCF-7Free this compound75.99 µg/mLNot SpecifiedNot Specified[18]
HeLaFree this compound97.31 µg/mLNot SpecifiedNot Specified[18]
SiHaFree this compound50 µg/mL48MTT & LDH[19]
A549This compound Aldehyde>500 µM24MTT[20]
BALB/3T3This compound Aldehyde>500 µM24MTT[20]
MCF-7Thymol/Carvacrol Combination0.92 ± 0.09 µg/mL72MTT[5]
MDA-MB-231Thymol/Carvacrol Combination1.46 ± 0.16 µg/mL72MTT[5]
MDA-MB-436Thymol/Carvacrol Combination1.70 ± 0.22 µg/mL72MTT[5]

Table 2: Effect of Nanoencapsulation on this compound Cytotoxicity

Cell LineFormulationCell Viability (%)ConcentrationReference
3T3Emulsified this compound + Linalool (B1675412)10 ± 11.6 mM[2]
3T3Nanoencapsulated this compound + Linalool31 ± 51.6 mM[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies described in multiple studies.[2][14][19][21]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound (and/or its formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound or its formulations in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[21]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Cytotoxicity Determination using CCK-8 Assay

This protocol is based on the methodology described by Li Wang et al.[22]

Materials:

  • 96-well cell culture plates

  • BSC-1 cells (or other cells of interest)

  • DMEM with 10% FBS

  • This compound (and/or its formulations)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed BSC-1 cells in 96-well plates and culture for 24 hours at 37°C in a 5% CO2 atmosphere.[22]

  • Remove the medium and add this compound at various concentrations to the wells. Include control wells without this compound.[22]

  • Incubate the plates for 24 hours.[22]

  • Replace the supernatant in each well with 100 µL of fresh DMEM.[22]

  • Add 10 µL of CCK-8 solution to each well and incubate for 4 hours, avoiding light.[22]

  • Measure the absorbance at 450 nm using a microplate reader.[22]

  • Calculate cell viability using the formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where As is the absorbance of the experimental group, Ac is the absorbance of the control group, and Ab is the absorbance of the blank.[22]

Visualizations

Experimental_Workflow_for_Cytotoxicity_Reduction cluster_preparation Preparation cluster_treatment In Vitro Treatment cluster_analysis Analysis cluster_outcome Outcome This compound Free this compound Cell_Culture Seeding of Healthy & Cancer Cell Lines This compound->Cell_Culture Nano_Formulation Nanoencapsulation (e.g., Chitosan (B1678972), NLCs) Nano_Formulation->Cell_Culture Combo_Therapy Combination with Other Agents Combo_Therapy->Cell_Culture Incubation Incubation with Test Compounds Cell_Culture->Incubation Cytotoxicity_Assay Cytotoxicity Assays (MTT, CCK-8) Incubation->Cytotoxicity_Assay Data_Analysis IC50 Determination & Viability Calculation Cytotoxicity_Assay->Data_Analysis Reduced_Cytotoxicity Reduced Cytotoxicity in Healthy Cells Data_Analysis->Reduced_Cytotoxicity Enhanced_Efficacy Enhanced Efficacy in Cancer Cells Data_Analysis->Enhanced_Efficacy

Caption: Workflow for evaluating strategies to reduce this compound's cytotoxicity.

Carvacrol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased This compound->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased This compound->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Overcoming the Strong Odor and Taste of Carvacrol in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the strong odor and taste of carvacrol in food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its strong odor and taste a challenge in food applications?

This compound is a natural phenolic compound found in essential oils of plants like oregano and thyme.[1] It is recognized for its potent antimicrobial and antioxidant properties, making it a desirable natural preservative for food.[2][3] However, its strong, pungent odor and taste can negatively impact the sensory properties of food products, often leading to consumer rejection.[4][5] This presents a significant challenge for its incorporation into food formulations at effective concentrations.

Q2: What are the primary methods to overcome the sensory issues of this compound?

The main strategies to mask the strong flavor and odor of this compound include:

  • Microencapsulation: This technique involves entrapping this compound droplets within a protective shell material.[1][6][7] Common methods include spray-drying and complex coacervation.[1][2][3] This not only masks the flavor but can also improve this compound's stability and provide controlled release.[2][6]

  • Nanoemulsions: These are oil-in-water dispersions of this compound with very small droplet sizes (typically less than 200 nm).[8][9][10][11] The small droplet size can reduce the perception of this compound's flavor and improve its water solubility and antimicrobial efficacy.[8][9][12]

  • Inclusion Complexation: This method uses molecules like cyclodextrins to encapsulate individual this compound molecules within their hydrophobic cavity.[13][14][15] This can effectively mask the flavor and increase the stability of this compound.[13]

Q3: How does microencapsulation help in masking the taste and odor of this compound?

Microencapsulation creates a physical barrier around the this compound droplets, preventing them from interacting with taste and smell receptors.[6] The wall material, often a polymer or a combination of protein and polysaccharide, contains the this compound until it is released under specific conditions, such as a change in pH or temperature, or during digestion.[2] This controlled release can prevent the initial burst of strong flavor when the food product is consumed.[6]

Q4: What are the advantages of using nanoemulsions for this compound delivery in food?

Nanoemulsions offer several advantages for incorporating this compound into food products:

  • Improved Water Solubility: this compound is poorly soluble in water, and nanoemulsions allow for its dispersion in aqueous food systems.[9]

  • Enhanced Antimicrobial Activity: The small droplet size provides a larger surface area, which can lead to improved antimicrobial efficacy compared to free this compound.[8][9]

  • Better Stability: Nanoemulsions can be formulated to be stable over long periods.[9][16]

  • Flavor Masking: While not completely eliminating the flavor, the formulation can significantly reduce its intensity.[12]

Q5: Can bitterness-masking agents be used in conjunction with these technologies?

Yes, bitterness-masking agents can be used as a complementary strategy. These agents work by interacting with taste receptors to block the perception of bitterness.[17] They can be incorporated into the formulation alongside microencapsulated this compound or this compound nanoemulsions to further improve the sensory profile of the final product. Examples of masking agents include sweeteners, flavor enhancers, and specific bitterness blockers.[17][18][19]

Troubleshooting Guides

Microencapsulation of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Inappropriate wall material selection.- Incorrect core-to-wall material ratio.- Suboptimal processing parameters (e.g., homogenization speed, inlet air temperature in spray drying).[20]- Select wall materials with good emulsifying and film-forming properties (e.g., gum arabic, maltodextrin (B1146171), whey protein).[1][2][3]- Optimize the core-to-wall ratio; a higher proportion of wall material can improve encapsulation.[21]- Adjust homogenization speed and time to ensure a stable emulsion before drying.[21]- For spray drying, optimize the inlet air temperature; very high temperatures can cause this compound evaporation, while very low temperatures may result in poor drying.[20]
Strong this compound Odor/Taste in Final Product - Low encapsulation efficiency.- Surface oil on the microcapsules.- Ruptured microcapsules during processing or storage.- Improve encapsulation efficiency using the steps above.- Wash the microcapsules with a suitable solvent (e.g., ethanol) to remove surface oil.- Handle the microcapsules gently and store them in appropriate conditions (cool, dry place) to prevent rupture.
Poor Stability of Microcapsules (e.g., clumping, degradation) - Inappropriate wall material.- High water activity in the final powder.- Exposure to high humidity or temperature during storage.- Choose wall materials that provide good protection against environmental factors.- Ensure the final product has a low moisture content and water activity.- Store the microcapsules in airtight containers in a controlled environment.
This compound Nanoemulsions
Issue Possible Cause(s) Troubleshooting Steps
Unstable Nanoemulsion (e.g., creaming, phase separation) - Incorrect surfactant (emulsifier) or surfactant concentration.- Inappropriate oil-to-water ratio.- Insufficient energy input during homogenization.- Select a surfactant or a blend of surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) for this compound.[8][9]- Optimize the surfactant concentration; too little will not stabilize the emulsion, while too much can cause other issues.[11]- Adjust the oil-to-water ratio in the formulation.[8]- Increase the homogenization time or intensity (e.g., sonication power or pressure in high-pressure homogenization).[22]
Large Droplet Size - Insufficient homogenization.- Inappropriate surfactant or concentration.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Optimize homogenization parameters as described above.- Ensure the surfactant is effective at reducing interfacial tension.- Consider using a combination of a soluble and an insoluble surfactant to inhibit Ostwald ripening.
Strong this compound Flavor in the Final Product - High concentration of free this compound not incorporated into droplets.- The nature of the nanoemulsion itself may not completely mask the flavor.- Ensure complete emulsification of the this compound.- Consider combining the nanoemulsion with other taste-masking strategies, such as the addition of sweeteners or flavor agents.[18][19]

Quantitative Data Summary

Table 1: Microencapsulation of this compound - Process Parameters and Outcomes
Wall Material(s)Encapsulation MethodCore:Wall RatioEncapsulation Efficiency (%)Particle Size (µm)Reference
Walnut Meal Protein Isolate & Gum ArabicComplex Coacervation2:1 (w/w)89.8743.21[2][3]
Whey Protein Isolate & High Methoxyl PectinComplex Coacervation1:2 (w/w)77.481.08[21]
Pectin & Sodium AlginateSpray Drying-76.981-3[7]
Sodium Caseinate & MaltodextrinSpray Drying---[1]
Table 2: this compound Nanoemulsions - Formulation and Properties
This compound (%)Surfactant(s) (%)Droplet Size (nm)StabilityReference
39 (HLB 11)~16-20Good for 90 days[9][10][16]
2.5Tween 80 & Ethanol21-[23]
2.5Tween (varied) & MCT~55Dependent on this compound:MCT ratio[11]
1.1Saponin or Polysorbate 8074.7 - 168.2Good droplet size distribution[12]

Experimental Protocols

Protocol 1: Microencapsulation of this compound by Spray Drying

Objective: To encapsulate this compound to mask its flavor and improve its stability.

Materials:

  • This compound

  • Wall materials (e.g., maltodextrin, gum arabic, sodium caseinate)[1]

  • Distilled water

  • High-speed homogenizer

  • Spray dryer

Methodology:

  • Preparation of the Wall Material Solution: Dissolve the chosen wall material(s) in distilled water with continuous stirring until fully hydrated. For example, prepare a 50% (w/v) maltodextrin solution.[1]

  • Preparation of the Emulsion:

    • If using a protein like sodium caseinate, dissolve it in water first.[1]

    • Add this compound to the wall material solution. The ratio of this compound to wall material will need to be optimized for your specific application. A common starting point is a 1:20 ratio of this compound to wall material solids.

    • Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.[1][21]

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the inlet air temperature. This is a critical parameter that needs to be optimized. A starting range could be 130-190°C.[20] The outlet temperature will typically be in the range of 70-90°C.

    • Adjust the feed flow rate to maintain the desired outlet temperature.

    • Collect the resulting powder.

  • Characterization:

    • Determine the encapsulation efficiency by quantifying the total and surface this compound.

    • Analyze the particle size and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).

    • Assess the sensory properties of the microcapsules in a food matrix.

Protocol 2: Preparation of this compound Nanoemulsion by Sonication

Objective: To prepare a stable this compound nanoemulsion with a small droplet size.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, saponin)[12]

  • Carrier oil (e.g., medium-chain triglycerides - MCT), optional[11]

  • Distilled water

  • Probe sonicator

Methodology:

  • Preparation of the Oil Phase: Mix this compound with the carrier oil (if used).

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator.

    • The sonication time and power will need to be optimized. For example, sonicate for 10-20 minutes at a specific power output.[22]

    • Keep the sample in an ice bath during sonication to prevent overheating, which can degrade the this compound and destabilize the emulsion.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the emulsion's stability.

    • Evaluate the long-term stability by monitoring droplet size and for any signs of phase separation over time.[9][16]

Visualizations

Experimental_Workflow_Microencapsulation cluster_prep Preparation cluster_process Processing cluster_analysis Analysis wall_prep Prepare Wall Material Solution emulsion_prep Create this compound Emulsion wall_prep->emulsion_prep Add this compound homogenize High-Speed Homogenization emulsion_prep->homogenize spray_dry Spray Drying homogenize->spray_dry collect_powder Collect Powder spray_dry->collect_powder characterize Characterize Microcapsules collect_powder->characterize

Workflow for this compound microencapsulation by spray drying.

Decision_Tree_Masking_Technique start Start: Need to mask This compound flavor q_system Is the food system aqueous or oil-based? start->q_system q_release Is controlled release required? q_system->q_release Oil-based or can be dispersed nanoemulsion Consider Nanoemulsion q_system->nanoemulsion Aqueous q_stability Is long-term stability critical? q_release->q_stability No microencapsulation Consider Microencapsulation q_release->microencapsulation Yes q_stability->nanoemulsion No cyclodextrin Consider Cyclodextrin Inclusion Complex q_stability->cyclodextrin Yes combine Consider combining with flavor maskers nanoemulsion->combine microencapsulation->combine cyclodextrin->combine

Decision tree for selecting a this compound masking technique.

References

troubleshooting variability in carvacrol synergy assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in carvacrol synergy assay results. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments. What are the common causes for this?

A1: Variability in this compound's MIC values is a frequently reported issue. Several factors can contribute to this inconsistency. The anti-staphylococcal properties of this compound, for instance, have shown MIC values ranging from 150 to 3,810 µg/mL in the literature.[1][2] This variance can be attributed to:

  • Bacterial Strain: Different bacterial strains, even within the same species, can exhibit varying susceptibility to this compound.

  • Solvent Choice: The solvent used to dissolve this compound can significantly impact its apparent activity. For example, using ethanol (B145695) as a solvent has been associated with considerably lower MIC values compared to DMSO.[1][2]

  • Assay Method: Minor differences in experimental technique, such as the specific microdilution method used, can lead to different results.[1][2]

  • Inoculum Preparation: The density and growth phase of the initial bacterial inoculum can affect the outcome of the assay.

  • Culture Medium: The composition of the growth medium, including factors like pH, and the presence of proteins or fats, can influence this compound's activity.[3]

Q2: I am observing inconsistent Fractional Inhibitory Concentration Index (FICI) values in my checkerboard assays. How can I improve reproducibility?

A2: Inconsistent FICI values often stem from subtle variations in the checkerboard assay protocol. The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[4] To improve reproducibility:

  • Precise Pipetting: Inaccurate or inconsistent pipetting, especially during the creation of serial dilutions, is a major source of error.[5][6] Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Control Consistency: Ensure that your positive (bacterial growth) and negative (sterility) controls are consistent across all plates and experiments.[7]

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can concentrate the compounds and affect results. It is recommended to fill the perimeter wells with a sterile liquid like PBS or media and not use them for experimental data.[5][6]

  • Data Analysis: Use a consistent and appropriate method for determining the MIC from your raw data. The MIC is typically defined as the lowest concentration that prevents visible growth, often confirmed by measuring absorbance.[7]

Q3: The synergistic effect of this compound with a specific antibiotic is not what I expected based on the literature. Why might this be?

A3: Discrepancies between your results and published findings can arise from a variety of factors. This compound and its isomer, thymol (B1683141), can exhibit distinct synergistic effects depending on the antibiotic and the bacterial species being tested.[8][9]

  • Different Strains: The synergistic effect may be strain-specific. A combination that is synergistic against one strain may be additive or even indifferent against another.[10]

  • Mechanisms of Action: this compound exerts its antimicrobial effect through multiple mechanisms, including membrane disruption, efflux pump inhibition, and disruption of ATP metabolism.[7][8][9] The specific mechanism of the partner antibiotic and how it complements this compound's action is crucial for synergy.

  • Interpretation of Synergy: Different studies may use slightly different FICI value interpretations. The generally accepted interpretation based on the European Committee on Antimicrobial Susceptibility Testing guidelines is: ≤ 0.5 indicates synergy; > 0.5 to ≤ 1 indicates additivity; > 1 to < 2 indicates no interaction; and ≥ 2 indicates antagonism.[7]

Quantitative Data Summary

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additivity
> 1.0 and < 2.0No Interaction (Indifference)
≥ 2.0Antagonism

Source: European Committee on Antimicrobial Susceptibility Testing guidelines.[7]

Table 2: Reported MIC Values of this compound Against Various Bacteria

BacteriumMIC Range (µg/mL)Reference
Staphylococcus aureus150 - 3,810[1][2]
Escherichia coli241.4[11]
Salmonella pullorum167.4[11]
Klebsiella pneumoniae198.4[11]
Group A Streptococci64 - 256[12]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic interaction between this compound and another antimicrobial agent.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the second test compound (e.g., an antibiotic) in an appropriate solvent (e.g., ethanol or DMSO).

    • Prepare the required bacterial culture medium (e.g., Mueller-Hinton Broth).

    • Culture the test bacterium to the logarithmic growth phase and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Plate Setup:

    • In a 96-well microplate, create a two-dimensional matrix of concentrations.

    • Serially dilute this compound along the rows (e.g., from top to bottom).

    • Serially dilute the second compound along the columns (e.g., from left to right).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells:

      • Drug-free wells for bacterial growth control.

      • Wells with each agent alone to determine their individual MICs.

      • Media-only wells for sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • Data Collection and Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by using a microplate reader to measure optical density.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

    • Calculate the FICI by summing the individual FIC values: FICI = FIC of this compound + FIC of Compound B.

    • Interpret the FICI value according to Table 1.

Visualizations

Synergy_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Antibiotic, Media) plate_setup Set up 96-Well Plate (Checkerboard Dilutions) prep_reagents->plate_setup prep_inoculum Prepare Bacterial Inoculum (Log Phase) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_plate Read Results (Visual or Plate Reader) incubate->read_plate calc_mic Determine MICs (Individual & Combination) read_plate->calc_mic calc_fici Calculate FICI calc_mic->calc_fici interpret Interpret Results (Synergy, Additivity, etc.) calc_fici->interpret

Caption: Workflow for a typical checkerboard synergy assay.

Troubleshooting_Logic cluster_mic MIC Variability cluster_fici FICI Variability cluster_interpretation Unexpected Outcome start Inconsistent Synergy Assay Results check_strain Verify Bacterial Strain start->check_strain pipetting Review Pipetting Technique start->pipetting compare_protocols Compare with Literature Protocol start->compare_protocols check_solvent Check this compound Solvent (e.g., DMSO vs. Ethanol) check_strain->check_solvent standardize_inoculum Standardize Inoculum Prep check_solvent->standardize_inoculum edge_effects Address Edge Effects pipetting->edge_effects controls Validate Controls edge_effects->controls consider_mechanism Consider Mechanisms of Action compare_protocols->consider_mechanism

Caption: Troubleshooting logic for variable this compound synergy assays.

Carvacrol_MoA cluster_effects Mechanisms of Action This compound This compound bacterium Bacterial Cell This compound->bacterium Interacts with membrane Membrane Depolarization & Disruption bacterium->membrane efflux Efflux Pump Inhibition bacterium->efflux atp ATP Metabolism Disruption bacterium->atp oxidative Mitigation of Oxidative Stress bacterium->oxidative synergy Synergy with Antibiotics membrane->synergy efflux->synergy atp->synergy oxidative->synergy

References

Technical Support Center: Optimization of Carvacrol Nanoemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of carvacrol nanoemulsion formulation parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of this compound nanoemulsions.

Issue Potential Cause Recommended Solution
Phase Separation or Creaming 1. Insufficient surfactant concentration. 2. Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. 3. High this compound concentration leading to instability.[1][2]1. Increase the surfactant-to-oil ratio. A common starting point is a 1:1 to 3:1 ratio of surfactant to this compound. 2. For oil-in-water (o/w) nanoemulsions, a higher HLB value (e.g., around 11) is often required.[2] Consider using a blend of high and low HLB surfactants (e.g., Tween 80 and Span 80) to achieve the desired HLB. 3. Reduce the initial this compound concentration. An optimized formulation often contains around 3-5% this compound.[1][2]
Large and Polydisperse Droplet Size (>200 nm, PDI > 0.3) 1. Inefficient homogenization or sonication. 2. Suboptimal formulation parameters (e.g., surfactant or oil concentration). 3. Ostwald ripening, especially with volatile essential oils like this compound.[3][4][5]1. Increase homogenization pressure or sonication time and amplitude. For high-pressure homogenization, multiple cycles may be necessary.[6] 2. Optimize the surfactant and this compound concentrations. A Box-Behnken design can be employed for systematic optimization.[1] 3. Incorporate a less water-soluble carrier oil, such as medium-chain triglycerides (MCT), to minimize Ostwald ripening.[5][7]
Nanoemulsion Instability Over Time (Droplet Growth) 1. Ostwald ripening.[3][4][5] 2. Coalescence due to insufficient surfactant coverage.1. As mentioned above, the addition of a carrier oil like MCT is a common strategy to inhibit Ostwald ripening.[5][7] 2. Ensure adequate surfactant concentration to fully stabilize the newly formed oil droplets during homogenization.
Low Encapsulation Efficiency 1. Poor solubility of this compound in the oil phase. 2. Loss of this compound during the preparation process due to its volatility.1. Ensure complete dissolution of this compound in the oil phase before emulsification. 2. Perform the emulsification process in a closed system or at a controlled, lower temperature to minimize evaporation.
Inconsistent Zeta Potential Readings 1. Contamination of the sample or measurement cell. 2. Incorrect dilution of the sample. 3. pH of the dispersant affecting surface charge.1. Thoroughly clean the measurement cell before each use. 2. Dilute the nanoemulsion with deionized water or an appropriate buffer to a suitable concentration for measurement.[8] 3. Measure and report the pH of the nanoemulsion, as zeta potential is pH-dependent.[9]

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What are the key parameters to consider when formulating a this compound nanoemulsion? A1: The critical parameters include the concentration of this compound (oil phase), the type and concentration of surfactant(s), the oil-to-surfactant ratio, and the aqueous phase composition.[1][2] The choice of preparation method (high-pressure homogenization or ultrasonication) and its parameters (pressure, time, amplitude) also significantly impacts the final product.[6]

  • Q2: Which surfactants are commonly used for this compound nanoemulsions? A2: Non-ionic surfactants are widely used due to their low toxicity. Tween 80 is a popular choice for creating stable oil-in-water (o/w) this compound nanoemulsions.[1][10] Often, a combination of surfactants, such as Tween 80 and Span 80, is used to achieve an optimal Hydrophilic-Lipophilic Balance (HLB) for enhanced stability.[11]

  • Q3: What is the role of a carrier oil like Medium-Chain Triglyceride (MCT) oil? A3: MCT oil is often used as a carrier oil to improve the physical stability of the nanoemulsion by inhibiting Ostwald ripening.[5][7] Ostwald ripening is a major destabilization mechanism for nanoemulsions containing components with some water solubility, like this compound.

  • Q4: What are the main differences between high-pressure homogenization and ultrasonication for preparing this compound nanoemulsions? A4: Both are high-energy methods used to produce nanoemulsions. High-pressure homogenization forces the coarse emulsion through a narrow gap at high pressure, leading to droplet disruption.[12][13] Ultrasonication uses acoustic cavitation to create intense shear forces that break down droplets.[11] The choice between them can depend on the desired scale of production, with high-pressure homogenization often being more suitable for larger volumes.[14]

Characterization

  • Q5: How can I determine the droplet size and polydispersity index (PDI) of my this compound nanoemulsion? A5: Dynamic Light Scattering (DLS) is the most common technique for measuring droplet size and PDI. The sample is diluted in deionized water and analyzed using a Zetasizer or similar instrument.[15] A PDI value below 0.3 generally indicates a narrow size distribution and a more stable nanoemulsion.

  • Q6: Why is zeta potential measurement important? A6: Zeta potential indicates the surface charge of the droplets and is a key indicator of the stability of a colloidal dispersion. A higher absolute zeta potential value (typically > ±30 mV) suggests greater electrostatic repulsion between droplets, which helps prevent aggregation and enhances stability.[11]

  • Q7: How is the encapsulation efficiency of this compound determined? A7: Encapsulation efficiency (EE) is typically determined by separating the free this compound from the nanoemulsion (e.g., by ultracentrifugation) and then quantifying the amount of this compound in the supernatant using a technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16][17][18] The EE is calculated as the percentage of the initial this compound that has been successfully encapsulated.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using Ultrasonication
  • Preparation of Oil Phase: Dissolve a specific amount of this compound (e.g., 3% w/w) in a carrier oil like MCT oil.

  • Preparation of Aqueous Phase: Dissolve the surfactant(s) (e.g., 9% w/w of a Tween 80 and Span 80 blend) in distilled water (e.g., 88% w/w).[2][11]

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Typical parameters are 300 W for a specified duration.[11] The process should be carried out in an ice bath to prevent overheating and potential degradation of this compound.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Protocol 2: Characterization of Droplet Size and Zeta Potential
  • Sample Preparation: Dilute the this compound nanoemulsion with deionized water to a suitable concentration (e.g., until slightly opaque).[8]

  • Instrument Setup: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to warm up for at least 30 minutes.[8]

  • Droplet Size Measurement:

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and set the measurement parameters (e.g., temperature, number of runs).

    • Initiate the measurement to obtain the average droplet size and PDI.

  • Zeta Potential Measurement:

    • Inject the diluted sample into a folded capillary cell (zeta cell), ensuring no air bubbles are present.[8][9]

    • Place the cell in the instrument.

    • Start the measurement to obtain the zeta potential value.

Signaling Pathway Diagram

This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the NF-κB pathway.

Carvacrol_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_this compound Intervention cluster_response Inflammatory Response Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 NF_kB NF-κB TLR4->NF_kB p65_translocation p65 Translocation to Nucleus ERK1_2->p65_translocation NF_kB->p65_translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65_translocation->Pro_inflammatory_Cytokines COX2 COX-2 p65_translocation->COX2 iNOS iNOS p65_translocation->iNOS This compound This compound This compound->ERK1_2 This compound->NF_kB

Caption: this compound's anti-inflammatory mechanism via inhibition of ERK1/2 and NF-κB pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the formulation and characterization of a this compound nanoemulsion.

Carvacrol_Nanoemulsion_Workflow cluster_formulation Formulation cluster_homogenization Homogenization cluster_characterization Characterization cluster_optimization Optimization A 1. Prepare Oil Phase (this compound + Carrier Oil) C 3. Mix to form Coarse Emulsion A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. High-Energy Method (Ultrasonication or High-Pressure Homogenization) C->D E 5. Droplet Size & PDI (DLS) D->E F 6. Zeta Potential D->F G 7. Encapsulation Efficiency D->G H 8. Stability Studies D->H I 9. Adjust Formulation Parameters (Concentrations, Ratios) E->I F->I G->I H->I I->A

Caption: Workflow for this compound nanoemulsion formulation, characterization, and optimization.

References

addressing limitations of carvacrol in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvacrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common limitations and challenges encountered during pre-clinical and clinical investigations of this promising natural compound.

Section 1: Frequently Asked Questions (FAQs) - Addressing this compound's Core Limitations

This section addresses the primary hurdles in translating this compound's potent in vitro activities into successful clinical applications.

Q1: Why is the clinical translation of this compound challenging despite its promising in vitro results?

A: The primary challenges stem from its physicochemical properties. This compound exhibits poor water solubility and, consequently, low and erratic bioavailability.[1][2][3] Its high volatility and pungent taste can also pose formulation and patient compliance issues.[1] Furthermore, while generally considered safe at low doses, understanding its dose-dependent toxicity is crucial for clinical use.[4][5]

Q2: What are the primary mechanisms of action and signaling pathways modulated by this compound?

A: this compound exerts its effects through multiple pathways. Its anti-inflammatory properties are largely attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and the suppression of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7][8] It also demonstrates antioxidant effects by enhancing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[9][10] In cancer models, it has been shown to modulate PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways, leading to apoptosis and cell cycle arrest.[7][11]

Q3: What is known about the safety and toxicity of this compound in humans?

A: A phase I clinical trial in healthy subjects demonstrated that this compound is generally safe and well-tolerated at doses of 1 and 2 mg/kg/day for one month, with no critical adverse reactions or significant changes in hematological, hepatic, or renal function tests.[12][13] However, all measured parameters after treatment remained within the normal range.[12] Preclinical animal studies have established lethal dose (LD50) values, which indicate that toxicity is dose-dependent.[5][14]

Q4: How can the low bioavailability of this compound be improved for clinical efficacy?

A: Overcoming low bioavailability is a key area of research. The most successful strategy is the use of colloidal delivery systems, such as nanoemulsions, solid lipid nanoparticles (SLNs), and encapsulation in polymers like chitosan (B1678972) or PLGA.[1][15][16][17] These nanoformulations protect this compound from degradation, improve its solubility in aqueous environments, and can provide controlled release, thereby enhancing its therapeutic effect.[17][18][19]

Section 2: Troubleshooting Guides

This section provides practical solutions for specific issues you may encounter during your experiments.

Guide 1: Poor Solubility in Aqueous Media
  • Problem: You are observing precipitation or phase separation when adding this compound to your aqueous cell culture medium or buffer.

  • Troubleshooting Steps:

    • Initial Stock Solution: Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).

    • Final Concentration: When diluting the stock into your final aqueous medium, ensure the final solvent concentration is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the this compound itself. This is critical to ensure that the observed effects are due to this compound and not the solvent.

    • Consider Nanoformulation: If solubility issues persist or if you are preparing for in vivo studies, developing a nanoemulsion or nanoparticle formulation is the recommended approach.[2][20] Formulations using surfactants like Tween 80 can also improve solubility.[21]

Guide 2: Inconsistent or Low Efficacy in Animal Models
  • Problem: this compound shows potent effects in your in vitro assays but fails to produce significant results in animal studies. This is often a direct consequence of its low bioavailability.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve issues related to low in vivo efficacy.

    G A Low In Vivo Efficacy Observed B Verify Compound Integrity & Purity A->B C Review Route of Administration (Oral vs. IP) A->C D Quantify this compound in Plasma/ Tissues A->D E Is Plasma Concentration Sufficient? D->E F Increase Dose (Monitor for Toxicity) E->F No G Develop & Test Nanoformulation (e.g., Nanoemulsion, SLN) E->G No H Re-evaluate In Vivo Efficacy E->H Yes F->D G->D

    Caption: Workflow for troubleshooting low in vivo efficacy.

Section 3: Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of this compound Toxicity (LD50 Values in Rodents)

Species Route of Administration LD50 (mg/kg Body Weight) Reference
Rat Oral 810 [14]
Rat Intravenous 80 [14]
Rat Intraperitoneal 73.3 [14]

| Mouse | Subcutaneous | 680 |[5] |

Table 2: Selected Results from Phase I Human Clinical Safety Trial [12][13]

Parameter Group 1 (1 mg/kg/day) Group 2 (2 mg/kg/day)
Duration 1 Month 1 Month
Significant Changes (vs. Baseline) ↓ Calcium, ESR, MCV, Hb, HCT↑ CPK, TG, Phosphorus, LDH, PT, MCH, MCHC ↓ HDL, Total Bilirubin, Amylase, Iron, RBC, HCT↑ FEV1
Adverse Events No critical adverse reactions reported. All post-treatment values remained within normal clinical range. No critical adverse reactions reported. All post-treatment values remained within normal clinical range.

(Abbreviations: ESR: Erythrocyte Sedimentation Rate, MCV: Mean Cell Volume, Hb: Hemoglobin, HCT: Hematocrit, CPK: Creatinine Phosphokinase, TG: Triglyceride, LDH: Lactate Dehydrogenase, PT: Prothrombin Time, MCH(C): Mean Corpuscular Hemoglobin (Concentration), HDL: High-Density Lipoprotein, RBC: Red Blood Cell, FEV1: Forced Expiratory Volume in 1 second)

Table 3: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Microorganism Strain MIC (μg/mL) Reference
Vibrio parahaemolyticus ATCC 17802 500 [10]
Staphylococcus aureus ATCC 6538 125 [10]
Pseudomonas fluorescens ATCC 13525 500 [10]
Candida spp. (various) Clinical Isolates 128 - 512 [1]

| Methicillin-resistant S. aureus | ATCC 33591 | 4000 |[22] |

Section 4: Experimental Protocols & Visualizations

Signaling Pathways

This compound's therapeutic effects are mediated by its interaction with complex cellular signaling networks.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path MyD88/TRAF6 Pathway TLR4->NFkB_path This compound This compound This compound->NFkB_path Inhibits IKK IKK Complex This compound->IKK Inhibits NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Activation NFkB_path->IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, MMPs, Cytokines) Nucleus->Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.[6][8]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ERK ERK1/2 This compound->ERK Inhibits p38 p38 This compound->p38 Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK_out Inflammation Proliferation ERK->MAPK_out p38->MAPK_out JNK JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PI3K_out Cell Survival Growth mTOR->PI3K_out

Caption: this compound modulates MAPK and PI3K/Akt pathways.[6][11]

Experimental Workflow: Nanoencapsulation

Improving this compound's therapeutic profile often requires encapsulation. Below is a generalized workflow for preparing and characterizing this compound-loaded nanoparticles.

G A 1. Phase Preparation A_desc Organic Phase: this compound + Polymer (e.g., PLGA) in solvent (e.g., acetone) Aqueous Phase: Surfactant (e.g., PVA) in water A->A_desc B 2. Emulsification / Nanoprecipitation A->B B_desc Add organic phase to aqueous phase under high shear (sonication or stirring) to form nanoparticles. B->B_desc C 3. Solvent Evaporation B->C C_desc Remove organic solvent via stirring, vacuum, or dialysis. C->C_desc D 4. Purification & Collection C->D D_desc Wash and collect nanoparticles via centrifugation or lyophilization. D->D_desc E 5. Characterization D->E E_desc Size & Zeta Potential (DLS) Encapsulation Efficiency (%EE) Morphology (TEM/SEM) In Vitro Release Profile E->E_desc

Caption: Generalized workflow for this compound nanoencapsulation.[15][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Spectrophotometer (plate reader)

Methodology: [22]

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations (e.g., 4000 µg/mL down to 31.25 µg/mL).

  • Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only). A vehicle control (broth + inoculum + highest concentration of DMSO) should also be included.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol or Methanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Ascorbic acid (positive control)

Methodology: [15]

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of this compound in ethanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the this compound solutions (or ethanol for the control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm. The scavenging of the DPPH radical by this compound leads to a color change from violet to yellow, resulting in a decrease in absorbance.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can then be determined from a dose-response curve.

References

Technical Support Center: Enhancing the Long-Term Stability of Carvacrol-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of carvacrol.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and storage of this compound formulations.

Issue Potential Cause Recommended Solution
Phase Separation or Creaming in Emulsions Insufficient emulsifier concentration, inappropriate emulsifier type (HLB value), or Ostwald ripening.- Increase the concentration of the surfactant. - Select a surfactant or surfactant blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the oil phase. - Reduce the droplet size through high-energy homogenization methods (e.g., ultrasonication, microfluidization) to minimize gravitational separation. - Incorporate a weighting agent or thickener into the aqueous phase.
Precipitation of this compound in Aqueous Formulations Low aqueous solubility of this compound.- Utilize encapsulation technologies such as liposomes, nanoemulsions, or cyclodextrin (B1172386) inclusion complexes to improve solubility.[1][2] - For emulsions, ensure the oil phase composition is optimized to fully dissolve the this compound.
Loss of this compound Content Over Time High volatility of this compound, leading to evaporation. Chemical degradation due to oxidation, light, or heat.- Encapsulation is a primary strategy to reduce volatility.[3] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can be particularly effective.[4] - Store formulations in well-sealed, airtight containers, preferably in a cool, dark place. - For liquid formulations, minimizing the headspace in the container can reduce evaporation. - Incorporate antioxidants into the formulation to prevent oxidative degradation.[5]
Changes in Particle Size or Polydispersity Index (PDI) During Storage Particle aggregation, coalescence, or flocculation.- Optimize the surface charge of particles. A zeta potential of greater than +30 mV or less than -30 mV generally indicates good stability due to electrostatic repulsion.[6] - Incorporate steric stabilizers (e.g., polymers like PVA) that form a protective layer around the particles. - Ensure the formulation is stored at an appropriate temperature, as elevated temperatures can increase particle kinetic energy and collision frequency.
Discoloration or Off-Odor Development Oxidative degradation of this compound.- Protect the formulation from light by using amber-colored or opaque packaging.[7] - Purge the container with an inert gas (e.g., nitrogen) to remove oxygen. - Add antioxidants such as BHT, BHA, or natural antioxidants like tocopherol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of this compound formulations?

A1: The primary factors affecting this compound stability are its inherent volatility, low water solubility, and susceptibility to environmental factors such as light, heat, and oxygen.[3][8] These can lead to physical instability (e.g., phase separation, aggregation) and chemical degradation (e.g., oxidation).

Q2: How can I improve the aqueous solubility of this compound?

A2: Encapsulation technologies are highly effective for improving the aqueous solubility of this compound. Forming inclusion complexes with cyclodextrins, or encapsulating it within nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can significantly enhance its dispersibility and stability in aqueous media.[2][9][10]

Q3: What is the role of zeta potential in the stability of this compound nanoparticles?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For nanoparticle suspensions, a high absolute zeta potential (typically > |30| mV) is desirable as it indicates strong repulsive forces between particles, which prevents aggregation and enhances long-term stability.[6]

Q4: Which encapsulation technique is best for my this compound formulation?

A4: The choice of encapsulation technique depends on the desired application, release profile, and formulation type.

  • Nanoemulsions are suitable for liquid formulations and can improve bioavailability.[11]

  • Liposomes are biocompatible vesicles that can encapsulate both hydrophilic and lipophilic compounds.[6][10]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) offer good physical stability and controlled release of this compound.[4][12]

  • Cyclodextrin inclusion complexes are effective for increasing the solubility and stability of this compound in aqueous solutions.[13][14]

Q5: How does pH influence the stability of this compound formulations?

A5: The pH of the formulation can influence the stability of both the this compound and the delivery system. For instance, the charge on the surface of liposomes and nanoparticles can be pH-dependent, which in turn affects their physical stability.[15] While this compound itself is relatively stable across a range of pH values, extreme pH conditions can potentially promote degradation.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the stability of this compound formulations.

Table 1: Stability of this compound Nanoemulsion Formulations

Formulation DetailsStorage ConditionsDurationInitial Particle Size (nm)Final Particle Size (nm)Encapsulation Efficiency (%)Reference
3% this compound, 9% Surfactants, 88% Water25 ± 3°C90 daysNot ReportedGood stability observed99.45[11]
BSA/COS Nanoemulsion (B1C1-4 M)4°C30 days~180~203 (12.98% increase)High[9]
Spontaneous Nanoemulsion (2.5% this compound, 7.5% MCT)AmbientNot Specified~55Increased over timeNot Reported[17]

Table 2: Stability of this compound Solid Lipid Nanoparticle (SLN) Formulations

Formulation DetailsStorage ConditionsDurationInitial this compound Content (%)Final this compound Content (%)Reference
Free this compound in EthanolNot Specified30 days10080.0
Car-SLNs (PGMP:GMS 2:1)Not Specified30 days100~92 (after 7 days)
Car-SLNs (PGMP:GMS 1:1)Not Specified30 days100>95 (after 7 days)

Table 3: Stability of Liposomal this compound Formulations

Formulation DetailsStorage ConditionsDurationInitial Particle Size (nm)Zeta Potential (mV)Stability FindingReference
Oregano Extract in Liposomes (LE1)4°C and 25°C/60% RH12 months234.3-30.9Good storage stability[6][7]
SL-PC LiposomesNot Specified8 days~150-43 to -50No significant changes in liposomal properties[10]
SL LiposomesNot Specified8 days~160-52 to -57No significant changes in liposomal properties[10]
SFL LiposomesNot Specified8 days~170-33 to -38No significant changes in liposomal properties[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Stability Assessment

This protocol is for determining the concentration of this compound in a formulation and assessing its chemical stability over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the column and system. Optionally, 0.1% formic acid can be added to the aqueous phase.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • For liquid formulations (e.g., nanoemulsions, liposomes), accurately dilute a known amount of the formulation with the mobile phase to a concentration within the calibration curve range. Sonication may be used to ensure complete dissolution.

    • For solid or semi-solid formulations, accurately weigh a portion of the formulation and extract the this compound using a suitable solvent. The extract is then diluted with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection wavelength: 276 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

  • Stability Study: Analyze samples stored under specific conditions (e.g., different temperatures and time points) and compare the this compound concentration to the initial concentration to determine the percentage of degradation.

Determination of Particle Size and Zeta Potential

This protocol describes the measurement of particle size, polydispersity index (PDI), and zeta potential of nanoparticle formulations using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Instrumentation:

  • Zetasizer or similar instrument capable of DLS and ELS measurements.

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for measurement (to avoid multiple scattering effects). The dilution factor will depend on the initial concentration of the formulation.

  • Particle Size and PDI Measurement (DLS):

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement.

    • Record the Z-average diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution.

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample to a zeta potential cell.

    • Ensure there are no air bubbles in the cell.

    • Place the cell in the instrument and perform the measurement.

    • Record the zeta potential value in millivolts (mV).

  • Stability Assessment: Measure particle size, PDI, and zeta potential at different time points during the stability study. Significant changes in these parameters can indicate physical instability such as aggregation or coalescence.

Encapsulation Efficiency (EE) Determination

This protocol outlines a common method for determining the percentage of this compound successfully encapsulated within a delivery system.

Procedure:

  • Separation of Free and Encapsulated this compound:

    • Centrifuge the formulation at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the nanoparticles/liposomes.

    • The supernatant will contain the free, unencapsulated this compound.

  • Quantification of Free this compound:

    • Carefully collect the supernatant.

    • Quantify the amount of this compound in the supernatant using a validated analytical method, such as HPLC (as described in Protocol 1) or UV-Vis spectrophotometry.

  • Quantification of Total this compound:

    • Take a known amount of the original, uncentrifuged formulation.

    • Disrupt the nanoparticles/liposomes to release the encapsulated this compound. This can be done by adding a suitable solvent (e.g., ethanol, methanol) and sonicating.

    • Quantify the total amount of this compound in the disrupted formulation using the same analytical method.

  • Calculation of Encapsulation Efficiency:

    • Use the following formula to calculate the EE: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Visualizations

Carvacrol_Degradation_Pathway This compound This compound Dithis compound Dithis compound This compound->Dithis compound Oxidation Thymoquinone Thymoquinone This compound->Thymoquinone Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, H2O2, Light, Heat) Oxidizing_Agents->this compound Other_Byproducts Other Oxidation Byproducts Thymoquinone->Other_Byproducts Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_0 Formulation Preparation cluster_1 Initial Characterization (T=0) cluster_2 Stability Storage cluster_3 Time-Point Analysis cluster_4 Data Evaluation Formulation Prepare this compound Formulation (e.g., Nanoemulsion, Liposome) Initial_Analysis Perform Initial Analysis: - HPLC (this compound Content) - DLS/ELS (Size, PDI, Zeta Potential) - Visual Inspection Formulation->Initial_Analysis Storage Store Samples under Controlled Conditions (e.g., 4°C, 25°C, 40°C) Initial_Analysis->Storage Time_Point_Analysis Analyze Samples at Pre-defined Time Intervals (e.g., 1, 3, 6 months) Storage->Time_Point_Analysis Time_Point_Analysis->Storage Continue Storage Data_Analysis Compare Time-Point Data to Initial Data to Assess Stability Time_Point_Analysis->Data_Analysis

Caption: General workflow for long-term stability testing of formulations.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Carvacrol and Thymol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and synergistic potential of two potent phenolic isomers.

Carvacrol and thymol (B1683141), two structurally isomeric phenolic monoterpenoids found predominantly in the essential oils of oregano and thyme, have garnered significant attention for their potent antimicrobial activities against a broad spectrum of pathogens.[1] This guide provides a detailed comparison of their antimicrobial efficacy, supported by experimental data, to inform research and development in the pharmaceutical and food industries.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and thymol is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Numerous studies have demonstrated that both this compound and thymol are effective against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Generally, this compound has been reported to exhibit slightly higher antimicrobial activity than thymol.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thymol against various microorganisms

MicroorganismThis compound (µg/mL)Thymol (µg/mL)Reference
Escherichia coli125125[4]
Staphylococcus aureus125250[4]
Enterococcus faecalis250500[5][6]
Klebsiella pneumoniae250500[5][6]
Candida albicans250≥2000[4]
Candida glabrata250≥2000[4]
Candida tropicalis500≥2000[4]
Candida krusei500≥2000[4]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Thymol against various microorganisms

MicroorganismThis compound (µg/mL)Thymol (µg/mL)Reference
Escherichia coli125250[4]
Staphylococcus aureus125250[4]

Mechanism of Antimicrobial Action

The primary mechanism of action for both this compound and thymol involves the disruption of the bacterial cell membrane.[1][7] Their lipophilic nature allows them to partition into the lipid bilayer of the cytoplasmic membrane, leading to increased permeability and depolarization.[8][9] This disruption results in the leakage of intracellular components, such as ions and ATP, and ultimately leads to cell death.[3]

Other proposed mechanisms of action include:

  • Inhibition of efflux pumps[1]

  • Prevention of biofilm formation and disruption of preformed biofilms[1][3]

  • Inhibition of bacterial motility[1]

  • Inhibition of membrane-bound ATPases[1]

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Membrane Membrane_Disruption Membrane Permeabilization & Depolarization Membrane->Membrane_Disruption Disruption Carvacrol_Thymol This compound / Thymol Carvacrol_Thymol->Membrane Leakage Leakage of Intracellular Contents (Ions, ATP) Membrane_Disruption->Leakage Leads to Cell_Death Cell Death Leakage->Cell_Death Results in

Mechanism of bacterial membrane disruption by this compound and thymol.

Synergistic and Additive Effects

This compound and thymol have demonstrated synergistic or additive antimicrobial effects when used in combination with each other or with conventional antibiotics.[5][10] This synergy can lead to a reduction in the required concentration of each compound, potentially minimizing side effects and combating the development of antimicrobial resistance. For instance, a synergistic effect has been observed when this compound or thymol is combined with tetracycline, resulting in a 2 to 8-fold reduction in the required concentration.[10]

Experimental Protocols

The following are generalized methodologies for determining the antimicrobial efficacy of essential oil components like this compound and thymol.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Start Prepare Serial Dilutions of this compound/Thymol in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) Start->Inoculate Step 1 Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Step 2 Observe Visually or spectrophotometrically assess for bacterial growth Incubate->Observe Step 3 Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC Step 4

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and thymol are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC assay to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.

Procedure:

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from each well that showed no visible growth.[12]

  • Plating: The aliquot is plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count.

Conclusion

Both this compound and thymol exhibit potent antimicrobial properties against a wide array of microorganisms, with this compound often demonstrating slightly superior efficacy. Their primary mechanism of action, centered on the disruption of the bacterial cell membrane, makes them promising candidates for the development of new antimicrobial agents. Furthermore, their potential for synergistic activity with other compounds highlights their value in combination therapies, which could be instrumental in addressing the growing challenge of antimicrobial resistance. Researchers and drug development professionals are encouraged to further explore the therapeutic applications of these natural compounds.

References

Carvacrol vs. Eugenol: A Comparative Analysis of Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two prominent phenolic compounds, carvacrol and eugenol (B1671780). Both are isomers of C10H14O and are widely recognized for their significant biological properties. This document summarizes key quantitative data from various antioxidant assays, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of pharmacology and natural product chemistry.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and eugenol have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from comparative studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
This compound267 µg/mL[1]
Eugenol9 µg/mL[1]
Ascorbic Acid (Standard)72.88 ± 2.89 µg/mL[2]
CompoundABTS Radical Scavenging Activity (EC50)Reference
Eugenol146.5 µg/mL[3]
Isoeugenol (isomer of Eugenol)87.9 µg/mL[3]
Trolox (Standard)84.34 µg/mL[3]
CompoundFerric Reducing Antioxidant Power (FRAP)Reference
Eugenol11.2 mmol Fe(II)/g[4]
Isoeugenol (isomer of Eugenol)18.4 mmol Fe(II)/g[4]
Clove Essential Oil (rich in Eugenol)7.66 ± 1.12 µmol Fe(II)/mg[2]

Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.

Mechanistic Insights: Signaling Pathways in Antioxidant Action

Both this compound and eugenol exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway implicated for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound and eugenol, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carvacrol_Eugenol This compound / Eugenol Keap1_Nrf2 Keap1-Nrf2 Complex Carvacrol_Eugenol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Nrf2-ARE antioxidant signaling pathway activated by this compound and eugenol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized for phenolic compounds and should be optimized for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare stock solutions of this compound, eugenol, and a positive control (e.g., ascorbic acid or Trolox) in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (concentration required to inhibit 50% of the DPPH radical) by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless form by the antioxidant is measured by the decrease in absorbance.[8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well plate.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 180 µL of the pre-warmed FRAP reagent to 20 µL of the sample, standard, or blank in a 96-well plate.

    • Incubate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the known concentrations of the standard.

    • The antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe(II)/g).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the sample, standard, or blank (phosphate buffer).

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC values of the samples are expressed as Trolox equivalents.

Experimental Workflow Visualization

The general workflow for assessing the antioxidant activity of this compound and eugenol using these in vitro assays is depicted below.

Antioxidant Assay Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound, Eugenol, Standards) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Assay-Specific Reagent Preparation Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->ORAC Spectro Spectrophotometric / Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of % Inhibition / Reducing Power / AUC Spectro->Calc IC50 Determination of IC50 / TEAC / Equivalents Calc->IC50

References

Carvacrol's Antimicrobial Efficacy: A Comparative Analysis of Planktonic Cells vs. Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of carvacrol's potent antimicrobial properties reveals a significant disparity in its effectiveness against free-floating planktonic bacteria and their resilient, surface-attached biofilm counterparts. While this compound demonstrates robust activity against both forms, substantially higher concentrations are consistently required to inhibit and eradicate established biofilms, highlighting the protective nature of the biofilm matrix.

This compound, a phenolic monoterpenoid and a primary component of essential oils from oregano and thyme, has garnered significant attention from researchers for its broad-spectrum antimicrobial activity.[1][2] This natural compound is effective against a wide range of both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is multifaceted, primarily involving the disruption of the bacterial cytoplasmic membrane, which leads to increased permeability and ultimately cell death.[3][4][5] However, the structural and physiological differences between planktonic cells and biofilms present a formidable challenge to the efficacy of antimicrobial agents like this compound.

Planktonic Susceptibility: A Lower Threshold for Inhibition

Against planktonic cells, this compound exhibits potent bactericidal activity at relatively low concentrations. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death, are key indicators of its effectiveness. Studies have demonstrated that this compound's MIC and MBC values for various planktonic bacteria are often comparable, indicating a strong bactericidal effect.[6]

For instance, against oral pathogens Streptococcus mutans and Streptococcus sanguinis, the MIC of this compound has been reported to be 93.4 μg/mL, with an MBC of 373.6 μg/mL.[6] Similarly, for methicillin-resistant Staphylococcus aureus (MRSA), this compound has shown significant antibacterial effects.[7]

The Biofilm Challenge: A Resilient Barrier to Treatment

In contrast to their planktonic counterparts, bacteria within biofilms exhibit a dramatically increased resistance to antimicrobial agents, and this compound is no exception.[7][8] Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, limiting the penetration of antimicrobials.[9] This protective shield, coupled with the altered metabolic state of biofilm-dwelling bacteria, necessitates significantly higher concentrations of this compound to achieve inhibitory and eradicating effects.

The minimum biofilm inhibitory concentration (MBIC), the lowest concentration to prevent biofilm formation, and the minimum biofilm eradication concentration (MBEC), the concentration required to kill a pre-established biofilm, are consistently higher than the MIC and MBC for planktonic cells.[3] For example, studies have shown that concentrations of this compound needed to impact preformed biofilms can be 2 to 8 times higher than the MIC for planktonic bacteria.[2][10] In some cases, concentrations exceeding 1 mg/mL are required for the total elimination of preformed biofilms.[3]

Quantitative Comparison of this compound's Activity

The following tables summarize the quantitative data from various studies, highlighting the differential susceptibility of planktonic cells and biofilms to this compound.

Table 1: this compound Activity Against Planktonic Cells
Microorganism Strain MIC (μg/mL) MBC (μg/mL)
Streptococcus mutansATCC 2517593.4373.6
Streptococcus sanguinisATCC 1055693.4373.6
Escherichia coli-250250
Staphylococcus aureus-625 (microencapsulated)-
Rapidly Growing Mycobacteria (RGM)Various32 - 51264 - 2048
Pseudomonas aeruginosa-5000-
Enterococcus faecalis-625-
Group A StreptococciClinical Isolates64 - 256-
Table 2: this compound Activity Against Biofilms
Microorganism Biofilm Age MBIC (μg/mL) MBEC (μg/mL)
Staphylococcus aureus-≥ 500> 1000
Escherichia coli-> 125-
Rapidly Growing Mycobacteria (RGM)4 and 8 days-2-8 x MIC
Pectobacterium carotovorum subsp. carotovorum-13303990
Pseudomonas aeruginosa--Significantly higher than MIC
Listeria monocytogenes--Significantly higher than MIC

Mechanisms of Action: Beyond Membrane Disruption in Biofilms

While membrane disruption remains a key mechanism of this compound's action against both planktonic and biofilm bacteria, its anti-biofilm activity also involves other pathways.[4] this compound has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence factor production in many bacteria.[11][12] By inhibiting QS signaling molecules, this compound can effectively suppress the development of biofilms.[11][13] Furthermore, this compound can inhibit the production of EPS, the primary component of the biofilm matrix, thereby weakening the biofilm structure and increasing the susceptibility of the embedded bacteria.[9]

Experimental Protocols

The data presented in this guide are based on established in vitro methodologies for assessing antimicrobial and anti-biofilm activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][14]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)

The anti-biofilm activity of this compound is often assessed using the crystal violet staining method.[8]

  • Biofilm Formation: Bacteria are allowed to form biofilms in a 96-well plate for a specific period (e.g., 24-48 hours).

  • MBIC Assay: For MBIC, various concentrations of this compound are added to the wells along with the bacterial inoculum at the beginning of the incubation period.

  • MBEC Assay: For MBEC, pre-formed biofilms are washed to remove planktonic cells, and then treated with different concentrations of this compound.

  • Staining: After treatment, the wells are washed, and the remaining biofilm is stained with crystal violet.

  • Quantification: The bound crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured to quantify the biofilm biomass.

  • MBIC/MBEC Determination: The MBIC is the lowest concentration that inhibits biofilm formation, while the MBEC is the lowest concentration that eradicates the pre-formed biofilm, as determined by a significant reduction in absorbance compared to the control.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental processes and the molecular interactions, the following diagrams have been generated using the DOT language.

G cluster_planktonic Planktonic Susceptibility Testing cluster_biofilm Biofilm Susceptibility Testing Planktonic_Start Bacterial Culture Planktonic_Inoculum Standardized Inoculum (0.5 McFarland) Planktonic_Start->Planktonic_Inoculum Planktonic_Inoculation Inoculation of wells Planktonic_Inoculum->Planktonic_Inoculation Planktonic_Dilution Serial Dilution of this compound in 96-well plate Planktonic_Dilution->Planktonic_Inoculation Planktonic_Incubation Incubation (e.g., 37°C, 24h) Planktonic_Inoculation->Planktonic_Incubation Planktonic_MIC MIC Determination (Visual Inspection) Planktonic_Incubation->Planktonic_MIC Planktonic_MBC_Plate Plating on Agar Planktonic_MIC->Planktonic_MBC_Plate Planktonic_MBC MBC Determination Planktonic_MBC_Plate->Planktonic_MBC Biofilm_Start Bacterial Culture Biofilm_Formation Biofilm Formation in 96-well plate Biofilm_Start->Biofilm_Formation Biofilm_Wash1 Wash to remove planktonic cells Biofilm_Formation->Biofilm_Wash1 For MBEC Biofilm_MBIC_Treatment Co-incubation with This compound Biofilm_Formation->Biofilm_MBIC_Treatment For MBIC Biofilm_Treatment Treatment with this compound Biofilm_Wash1->Biofilm_Treatment Biofilm_Incubation Incubation Biofilm_Treatment->Biofilm_Incubation Biofilm_Wash2 Wash Biofilm_Incubation->Biofilm_Wash2 Biofilm_Staining Crystal Violet Staining Biofilm_Wash2->Biofilm_Staining Biofilm_Solubilization Solubilization Biofilm_Staining->Biofilm_Solubilization Biofilm_Quantification Absorbance Reading (Quantification) Biofilm_Solubilization->Biofilm_Quantification Biofilm_MBEC MBEC Determination Biofilm_Quantification->Biofilm_MBEC Biofilm_MBIC MBIC Determination Biofilm_Quantification->Biofilm_MBIC Biofilm_MBIC_Treatment->Biofilm_Incubation

Caption: Experimental workflows for planktonic and biofilm susceptibility testing.

G cluster_planktonic This compound Action on Planktonic Cells cluster_biofilm This compound Action on Biofilms Carvacrol_P This compound Membrane_P Bacterial Cell Membrane Carvacrol_P->Membrane_P interacts with Disruption_P Membrane Disruption & Increased Permeability Membrane_P->Disruption_P Leakage_P Leakage of Ions & Cellular Contents Disruption_P->Leakage_P Death_P Cell Death Leakage_P->Death_P Carvacrol_B This compound Membrane_B Bacterial Cell Membrane Carvacrol_B->Membrane_B interacts with QS Quorum Sensing (QS) Signaling Carvacrol_B->QS interferes with EPS Extracellular Polymeric Substance (EPS) Production Carvacrol_B->EPS inhibits Disruption_B Membrane Disruption Membrane_B->Disruption_B Biofilm_Eradication Biofilm Eradication Disruption_B->Biofilm_Eradication at high conc. QS_Inhibition Inhibition of QS QS->QS_Inhibition Biofilm_Inhibition Inhibition of Biofilm Formation & Maturation QS_Inhibition->Biofilm_Inhibition EPS_Inhibition Inhibition of EPS EPS->EPS_Inhibition EPS_Inhibition->Biofilm_Inhibition

References

Free Carvacrol vs. Encapsulated Carvacrol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant attention for its potent antimicrobial, antioxidant, and anti-inflammatory properties. However, its practical application is often limited by its low water solubility, high volatility, and potential for degradation. Encapsulation technologies offer a promising strategy to overcome these limitations, enhancing this compound's stability, bioavailability, and targeted delivery. This guide provides an objective comparison of the efficacy of free this compound versus its encapsulated forms, supported by experimental data and detailed methodologies.

Antimicrobial Efficacy: A Tale of Two Forms

Encapsulation can either enhance or maintain the antimicrobial activity of this compound, depending on the encapsulation technique, wall material, and the target microorganism. While free this compound can exhibit a more immediate and potent effect in some instances due to its direct availability, encapsulated this compound often provides a sustained release, leading to prolonged antimicrobial action.

Key Findings from Experimental Data:

  • Enhanced Activity: Nanoencapsulation has been shown to reduce the Minimum Inhibitory Concentration (MIC) of this compound against certain pathogens. For instance, nanoencapsulated this compound demonstrated a lower MIC (0.31 mg/L) against Salmonella Enteritidis compared to its free form (1.25 mg/L)[1][2]. Similarly, microencapsulated this compound showed a four-fold lower MIC (1.25 mg/mL) against Pseudomonas aeruginosa than free this compound (5 mg/mL)[3].

  • Comparable Activity: In some cases, the antimicrobial efficacy of encapsulated and free this compound is comparable. For example, both free and microencapsulated this compound exhibited the same MIC (0.625 mg/mL) against Enterococcus faecalis[3].

  • Reduced but Sustained Activity: Some studies report that while the immediate antimicrobial effect of encapsulated this compound might be lower than the free form, its controlled release can lead to a more sustained inhibitory effect over time[4][5].

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Free and Encapsulated this compound against Various Microorganisms

MicroorganismFree this compound (mg/mL)Encapsulated this compound (mg/mL)Encapsulation Method/MaterialReference
Pseudomonas aeruginosa51.25Spray drying[3]
Enterococcus faecalis0.6250.625Spray drying[3]
Salmonella Enteritidis0.001250.00031Spray drying[1][2]
Escherichia coliNot specified4.42 (MBC)Polymeric nanocapsules (Eudragit®)[6]
Salmonella spp.Not specified3.53 (MBC)Nanoliposomes[6]
Staphylococcus aureusNot specified5.30 (MBC)Nanoliposomes[6]
Listeria monocytogenesNot specified5.30 (MBC)Nanoliposomes[6]

Note: MBC refers to Minimum Bactericidal Concentration.

Antioxidant and Anti-inflammatory Properties

This compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. Its anti-inflammatory activity is mediated through the modulation of various signaling pathways and the reduction of pro-inflammatory cytokines.[1][7][8] Encapsulation can protect this compound from degradation, potentially enhancing its antioxidant and anti-inflammatory efficacy in vivo.

Dietary supplementation with an encapsulated mixture of thymol (B1683141) and this compound has been shown to improve the antioxidant capacity in broilers. This was evidenced by increased levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px)[9]. Furthermore, this compound has been demonstrated to reduce the levels of pro-inflammatory cytokines like IL-1β and TNF-α, while increasing the levels of the anti-inflammatory cytokine IL-10[10]. The encapsulation of this compound is expected to enhance these effects by improving its stability and bioavailability.

Bioavailability and Stability

A significant advantage of encapsulating this compound is the improvement in its stability and bioavailability.[1] Encapsulation protects this compound from environmental factors such as light, heat, and oxygen, thus preserving its therapeutic properties.[11] Moreover, encapsulation can improve the water solubility of this compound, facilitating its absorption and distribution in biological systems. Various encapsulation techniques, including spray drying, complex coacervation, and nanoencapsulation, have been successfully employed to enhance the stability and controlled release of this compound.[11][12][13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC is the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Two-fold serial dilutions of free and encapsulated this compound are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_this compound Prepare Serial Dilutions of Free & Encapsulated this compound prep_this compound->inoculation incubation Incubate at Optimal Temperature inoculation->incubation observation Observe for Microbial Growth incubation->observation determination Determine MIC observation->determination

Experimental workflow for MIC determination.
Encapsulation via Spray Drying

Spray drying is a widely used technique for encapsulating bioactive compounds.

  • Emulsion Formation: An oil-in-water emulsion is prepared by homogenizing this compound (oil phase) with an aqueous solution containing the wall material (e.g., gum arabic, maltodextrin).

  • Atomization: The emulsion is fed into a spray dryer and atomized into fine droplets.

  • Drying: The droplets are passed through a stream of hot air, which evaporates the water, leading to the formation of solid microcapsules with this compound encapsulated within the wall material.

  • Collection: The dried microcapsules are collected from the drying chamber.

Signaling Pathways Modulated by this compound

This compound's diverse biological activities are attributed to its ability to modulate multiple signaling pathways. Its anticancer effects, for instance, are mediated through the inhibition of pathways like PI3K/Akt/mTOR and MAPK, which are crucial for cancer cell proliferation and survival.[7][14][15] Furthermore, this compound can induce apoptosis (programmed cell death) in cancer cells.[16][17] Its anti-inflammatory effects are linked to the regulation of the NF-κB signaling pathway[16].

signaling_pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects This compound This compound PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis NFkB NF-κB Pathway This compound->NFkB Regulates

References

Carvacrol's In Vivo Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of carvacrol against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from various preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and elucidation of the underlying molecular mechanisms.

This compound, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has demonstrated significant anti-inflammatory properties in a variety of in vivo models.[1][2] This guide synthesizes the available data to facilitate an evidence-based evaluation of this compound as a potential anti-inflammatory agent.

Performance Comparison: this compound vs. NSAIDs

The anti-inflammatory activity of this compound has been evaluated in several preclinical models, most notably the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models in rodents. These studies provide a basis for comparing the efficacy of this compound with standard NSAIDs like indomethacin (B1671933) and diclofenac.

Carrageenan-Induced Paw Edema Model

This widely used model of acute inflammation allows for the quantitative assessment of a compound's ability to reduce edema (swelling).

Table 1: Comparison of Anti-edematous Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Administration RoutePaw Volume Inhibition (%)Key Inflammatory Mediators ReducedReference
This compound50OralNot specified, significant reductionIL-1β, PGE2[1][3][4]
This compound100OralNot specified, significant reductionIL-1β, PGE2, COX-2, IL-1β mRNA[1][3][4]
Indomethacin5IntraperitonealSignificant inhibitionPGE2, TNF-α, IL-1β[5]
Indomethacin10Oral57.66% (at 4h)COX-1, COX-2[6]
DiclofenacNot specifiedNot specifiedComparable to this compound (200 mg/kg)Not specified[3]
Lipopolysaccharide-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, mimicking systemic inflammatory responses.

Table 2: Comparison of Effects on Inflammatory Cytokines in LPS-Induced Inflammation in Rodents

Treatment GroupDose (mg/kg)Animal ModelKey Cytokines/Markers ReducedReference
This compound40, 80MiceIL-6[7]
This compound100RatsIL-1β, TNF-α, IL-6, COX-2, NF-κB
IbuprofenNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo models discussed.

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.[8][9]

G cluster_pre Pre-treatment Phase cluster_treatment Treatment and Induction Phase cluster_measurement Measurement and Analysis Phase acclimatization Acclimatization of Rats/Mice (e.g., 1 week) fasting Overnight Fasting (with access to water) acclimatization->fasting treatment Administration of Test Compound (this compound, NSAID, or Vehicle) fasting->treatment induction Subplantar Injection of Carrageenan (e.g., 1% in saline) into Hind Paw treatment->induction (e.g., 30-60 min prior) measurement Paw Volume Measurement (Plethysmometer) at Various Time Points (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement analysis Data Analysis: Calculation of Paw Edema Inhibition (%) measurement->analysis biochemical Biochemical Analysis (optional): Measurement of Cytokines (TNF-α, IL-1β), PGE2, and MPO in Paw Tissue measurement->biochemical

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are randomly divided into control and treatment groups and are typically fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compound (this compound), reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A solution of 1% carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for the measurement of inflammatory mediators such as TNF-α, IL-1β, PGE2, and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[5][10][11]

Lipopolysaccharide-Induced Systemic Inflammation Protocol

This model is used to study the effects of compounds on systemic inflammation.[7]

G cluster_pre Pre-treatment Phase cluster_treatment Treatment and Induction Phase cluster_analysis Analysis Phase acclimatization Acclimatization of Mice/Rats treatment Administration of Test Compound (this compound, Vehicle) acclimatization->treatment induction Intraperitoneal Injection of LPS treatment->induction (e.g., 2 hours prior) collection Collection of Blood/Tissues at a Specific Time Point Post-LPS induction->collection analysis Measurement of Inflammatory Markers: Cytokines (e.g., IL-6, TNF-α) in Serum/Tissue Homogenates collection->analysis

Detailed Steps:

  • Animal Acclimatization: Animals (typically mice) are acclimatized to the laboratory environment.

  • Grouping and Treatment: Animals are divided into groups and pre-treated with this compound or vehicle.

  • Induction of Inflammation: A solution of LPS is administered via intraperitoneal injection.

  • Sample Collection: At a predetermined time after LPS injection, blood and/or tissues (e.g., liver, lung) are collected.

  • Analysis of Inflammatory Markers: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines such as IL-6 and TNF-α using methods like ELISA.[7]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[3][12][13]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK IκBα IκBα Degradation NFκB_inactive NF-κB (p65/p50) - IκBα (Inactive) NFκB_active NF-κB (p65/p50) (Active) NFκB_translocation NF-κB Translocation NFκB_active->NFκB_translocation This compound This compound Gene_expression Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFκB_translocation->Gene_expression

This compound has been shown to inhibit the activation of the NF-κB pathway, leading to a downstream reduction in the production of pro-inflammatory mediators.[3][12][13] This inhibition is a key mechanism underlying its anti-inflammatory effects.

Conclusion

The available in vivo data demonstrate that this compound possesses significant anti-inflammatory properties, comparable in some models to established NSAIDs. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound as a novel anti-inflammatory agent.

References

Carvacrol vs. Synthetic Food Preservatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for natural food additives has propelled research into plant-derived compounds as viable alternatives to synthetic preservatives. Among these, carvacrol, a phenolic monoterpenoid abundant in the essential oils of oregano and thyme, has garnered significant attention for its potent antimicrobial and antioxidant properties. This guide provides an objective comparison of this compound's performance against common synthetic food preservatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Data Presentation: A Quantitative Comparison

To facilitate a clear and concise comparison, the following tables summarize the antimicrobial and antioxidant efficacy of this compound against several widely used synthetic food preservatives.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data below, compiled from various studies, illustrates the comparative antimicrobial potency. Lower MIC values indicate higher efficacy.

PreservativeEscherichia coli (mg/mL)Salmonella Typhimurium (mg/mL)Listeria monocytogenes (mg/mL)Staphylococcus aureus (mg/mL)
This compound 0.147 - 16.0[1][2]0.194 - 0.6[3][4]0.150[5]0.147 - 15.0[1][2]
Sodium Benzoate (B1203000) 400[6][7]No Inhibition Reported[6][7]>10,000 (at pH 7.0)[8][9]400[6][7]
Potassium Sorbate (B1223678) 400[6][7]No Inhibition Reported[6][7]-400[6][7]

Note: The efficacy of sodium benzoate and potassium sorbate is highly dependent on the pH of the medium, with increased activity in more acidic conditions.

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay - IC50)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. Lower IC50 values indicate greater antioxidant activity.

AntioxidantIC50 (µg/mL)
This compound 55.40 - 249.09[10][11][12]
Butylated Hydroxyanisole (BHA) 35.35 - 112.05[13]
Butylated Hydroxytoluene (BHT) 68.03 - 202.35[13][14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and synthetic preservatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate using a sterile growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under optimal growth conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a solvent like methanol (B129727) or ethanol (B145695) is prepared to a specific concentration, resulting in a deep violet solution.

  • Sample Preparation: The antioxidant compound (this compound or synthetic antioxidants) is dissolved in a suitable solvent and prepared at various concentrations.

  • Reaction and Incubation: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance, indicated by a color change from violet to yellow, is proportional to the radical scavenging activity of the antioxidant.

  • IC50 Calculation: The percentage of DPPH radical scavenging is calculated for each concentration of the antioxidant. The IC50 value is then determined by plotting the percentage of scavenging against the antioxidant concentration.

Mechanisms of Action: Visualized

This compound's Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects primarily by targeting the bacterial cell membrane. Its hydrophobic nature allows it to partition into the lipid bilayer, leading to a cascade of disruptive events.

Carvacrol_Antimicrobial_Mechanism This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Intercalates into MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IonLeakage Ion Leakage (H+, K+) MembraneDisruption->IonLeakage MembranePotential Dissipation of Membrane Potential IonLeakage->MembranePotential ATPSynthesis Inhibition of ATP Synthesis MembranePotential->ATPSynthesis CellDeath Cell Death ATPSynthesis->CellDeath

Caption: this compound's disruption of the bacterial cell membrane leads to cell death.

As depicted, this compound integrates into the bacterial cell membrane, disrupting its structure and increasing its permeability[16][17]. This leads to the leakage of essential ions like potassium (K+) and protons (H+), which in turn dissipates the membrane potential[18][19]. The loss of this potential gradient inhibits crucial cellular processes, most notably ATP synthesis, ultimately resulting in bacterial cell death[19][20][21][22][23].

Synthetic Preservative (BHA) and Fungal (this compound) Impact on MAPK Signaling Pathway

Both the synthetic preservative BHA and the natural compound this compound have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway involved in cellular stress response and regulation.

MAPK_Signaling_Pathway cluster_stress Cellular Stress BHA BHA MAPKKK MAPKKK BHA->MAPKKK Induces This compound This compound (in fungi) This compound->MAPKKK Interferes with MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates CellularResponse Altered Cellular Response (e.g., Apoptosis, Growth Inhibition) MAPK->CellularResponse Regulates

Caption: Interference of BHA and this compound with the MAPK signaling cascade.

The MAPK/ERK pathway is a cascade of proteins that relays signals from the cell surface to the DNA in the nucleus[24]. BHA has been observed to induce this pathway, potentially leading to cellular stress and apoptosis[25]. Similarly, this compound has been shown to affect the MAPK signaling pathway in fungi, contributing to its antifungal activity by interfering with cellular processes like growth and development[26][27].

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for comparing the antimicrobial and antioxidant properties of food preservatives.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_antioxidant Antioxidant Activity Assessment A1 Prepare Bacterial Cultures A3 Broth Microdilution Assay A1->A3 A2 Serial Dilution of Preservatives A2->A3 A4 Incubation A3->A4 A5 Determine MIC A4->A5 DataAnalysis Data Analysis and Comparison A5->DataAnalysis B1 Prepare Preservative Solutions B2 DPPH Assay B1->B2 B3 Spectrophotometric Reading B2->B3 B4 Calculate IC50 B3->B4 B4->DataAnalysis

Caption: Workflow for evaluating antimicrobial and antioxidant efficacy.

This workflow outlines the parallel assessment of antimicrobial and antioxidant activities. For antimicrobial testing, bacterial cultures are prepared and exposed to serial dilutions of the preservatives in a broth microdilution assay to determine the MIC. Concurrently, the antioxidant capacity is evaluated using methods like the DPPH assay to calculate the IC50 value. The resulting data from both experimental arms are then analyzed and compared.

References

Carvacrol's Dichotomous Dance: A Comparative Analysis of its Effects on Prokaryotic and Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, reveals a stark contrast in its effects on prokaryotic and eukaryotic cells. While a potent antimicrobial agent against a broad spectrum of bacteria, its impact on eukaryotic cells is more nuanced, exhibiting selective cytotoxicity and modulation of intricate signaling pathways. This guide provides a detailed comparison of this compound's mechanisms of action, supported by quantitative data and experimental protocols, for researchers, scientists, and drug development professionals.

This compound's lipophilic nature allows it to readily interact with cell membranes, a key factor in its biological activity in both prokaryotic and eukaryotic systems. However, the structural and functional differences between these two cell types lead to distinct downstream consequences.

Prokaryotic Cells: A Tale of Disruption and Demise

In prokaryotic cells, this compound's primary mode of action is the disruption of the cell membrane.[1][2][3] This leads to a cascade of detrimental events, ultimately resulting in cell death. The hydrophobic nature of this compound enables it to partition into the bacterial cytoplasmic membrane, increasing its fluidity and permeability.[2][4] This disruption leads to the leakage of vital intracellular components such as ions (H+ and K+), ATP, nucleic acids, and proteins.[1][5] The dissipation of the proton motive force across the membrane further cripples cellular energy production.[5][6]

This compound's efficacy as an antimicrobial agent is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which vary depending on the bacterial species.

Quantitative Analysis of Antimicrobial Activity
Bacterial SpeciesGram StainMIC (μg/mL)MBC (μg/mL)Reference
Escherichia coliGram-negative150 - 450300 - 450[1][7]
Staphylococcus aureusGram-positive125 - 310-[1][8]
Pseudomonas aeruginosaGram-negative1250-[1]
Listeria monocytogenesGram-positive250250 - 500[1]
Salmonella TyphimuriumGram-negative194 - 600-[9][10]
Vibrio parahaemolyticusGram-negative500-[1]
Shewanella putrefaciensGram-negative500-[1]
Pseudomonas fluorescensGram-negative500-[1]

Note: MIC and MBC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., 10^5 CFU/mL) is prepared in a suitable growth medium.[8]

  • Serial Dilution: this compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G

G cluster_membrane Bacterial Cell Membrane cluster_leakage Leakage of Intracellular Components This compound This compound membrane Disruption of Membrane Integrity This compound->membrane permeability Increased Permeability membrane->permeability pmf Dissipation of Proton Motive Force membrane->pmf ions Ions (H+, K+) permeability->ions atp ATP permeability->atp nucleic_acids Nucleic Acids & Proteins permeability->nucleic_acids death Cell Death pmf->death ions->death atp->death nucleic_acids->death

Eukaryotic Cells: A Complex Interplay of Signaling and Selective Toxicity

In contrast to its broad-spectrum bactericidal activity, this compound's effect on eukaryotic cells is more complex and concentration-dependent. At lower concentrations, it can modulate various cellular signaling pathways, while at higher concentrations, it induces cytotoxicity, particularly in cancer cells.

The primary mechanisms of action in eukaryotic cells include:

  • Induction of Apoptosis: this compound can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[11][12] This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[13]

  • Disruption of Calcium Homeostasis: this compound can induce an overload of calcium ions in the cytoplasm and mitochondria, leading to cellular stress and apoptosis.[13]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS production can lead to oxidative stress, damaging cellular components and contributing to cell death.[12]

  • Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in cell proliferation, survival, and migration, such as the MAPK and PI3K/Akt pathways.[13][14]

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 (µM)Reference
U87Glioblastoma561.3[15]
PANC-1Pancreatic Cancer664.02[16]
HepG2Hepatocellular Carcinoma250[11]
Caco-2Colorectal Adenocarcinoma>700[11][17]
JARChoriocarcinoma~150-200[13]
JEG3Choriocarcinoma~150-200[13]
BSC-1African green monkey kidney epithelial cells~500-600[18]
Human Dermal FibroblastsNormal>90 (non-cytotoxic)[8]
Human Epidermal Keratinocytes (HaCaT)Normal>90 (non-cytotoxic)[8]

Note: IC50 values can vary significantly based on the cell line, exposure time, and the specific assay used.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Eukaryotic cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

G

G cluster_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros ca2 ↑ Intracellular Ca2+ This compound->ca2 mito Mitochondrial Dysfunction This compound->mito mapk MAPK Pathway (p38, JNK, ERK) This compound->mapk pi3k PI3K/Akt Pathway This compound->pi3k ros->mapk ca2->mito apoptosis Apoptosis mito->apoptosis mapk->apoptosis pi3k->apoptosis

Conclusion: A Molecule of Dual Character

References

Carvacrol's Synergy with Conventional Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of carvacrol with conventional antibiotics, supported by experimental data. The following sections detail quantitative outcomes, experimental methodologies, and the underlying mechanisms of this promising combination therapy.

The increasing threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antibiotics. This compound, a phenolic monoterpenoid derived from the essential oils of oregano and thyme, has demonstrated significant antimicrobial properties. When combined with conventional antibiotics, this compound exhibits a synergistic effect, reducing the required antibiotic dosage and potentially overcoming resistance mechanisms. This guide synthesizes data from multiple studies to provide a comprehensive overview of this synergy.

Quantitative Analysis of Synergistic Effects

The synergistic effect of this compound with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and antibiotics, both alone and in combination, against several bacterial strains.

Synergistic Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FICIReference
MinocyclineMRSA (ATCC-33591)2504,0007.862.50.046[1][2][3]
TrimethoprimMRSA (ATCC-33591)4,0004,00012531.250.039[1][2][3]
LinezolidMRSA (ATCC-33591)2504,00025015.61.004 (Additive)[1][2][3]
OxacillinMRSA (Clinical Strains)64-25664-2568-6432-1280.375-0.5[4]
Synergistic Activity Against Other Pathogens
AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FICIReference
ErythromycinErythromycin-resistant Group A Streptococci≥164-256VariesVaries≤0.5[5]
AmoxicillinHelicobacter pylori (ATCC 43504)0.00864Not specifiedNot specified0.75 (Additive)[6]
GentamicinStaphylococcus aureusNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]
ChloramphenicolStaphylococcus aureusNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]
StreptomycinStaphylococcus aureusNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]
GentamicinAcinetobacter baumanniiNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]
ChloramphenicolAcinetobacter baumanniiNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]
StreptomycinAcinetobacter baumanniiNot specifiedNot specifiedNot specifiedNot specified0.25-0.5[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's synergistic effects.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[9][10][11][12]

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the selected antibiotic are prepared. Serial twofold dilutions of each agent are made in a 96-well microtiter plate. This compound dilutions are typically made along the ordinate (rows), and the antibiotic dilutions are made along the abscissa (columns).

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Data Analysis: The lowest concentration of the drug combination that inhibits visible bacterial growth is determined as the MIC of the combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates an indifferent effect; and FICI > 4 indicates antagonism.[1][3]

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14][15][16]

  • Inoculum Preparation: A bacterial culture in the exponential growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Exposure to Antimicrobial Agents: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., MIC, 2x MIC). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Mechanisms of Synergy

The synergistic effect of this compound with conventional antibiotics is attributed to several mechanisms of action that collectively weaken the bacterial defenses and enhance the efficacy of the antibiotic.

Bacterial Membrane Disruption

This compound, being a hydrophobic molecule, readily integrates into the bacterial cell membrane.[17][18] This disrupts the membrane's integrity, leading to increased permeability.[19] The compromised membrane allows for greater influx of the conventional antibiotic into the bacterial cell, reaching its target site in higher concentrations.

cluster_membrane Bacterial Cell Membrane This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption integrates into Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Increased Antibiotic Influx Increased Antibiotic Influx Increased Permeability->Increased Antibiotic Influx Antibiotic Antibiotic Antibiotic->Increased Antibiotic Influx

Caption: this compound disrupts the bacterial membrane, increasing its permeability and facilitating antibiotic influx.

Inhibition of Efflux Pumps

Many bacteria possess efflux pumps that actively expel antibiotics from the cell, contributing to antibiotic resistance. This compound has been shown to inhibit the activity of these efflux pumps.[20][21][22][23][24] By blocking this resistance mechanism, this compound allows the antibiotic to accumulate intracellularly to effective concentrations. Specifically, studies have suggested that this compound can act as a competitive inhibitor of efflux pumps like NorA in S. aureus.[21][22]

cluster_efflux Efflux Pump Mechanism Antibiotic Antibiotic Efflux Pump Efflux Pump Antibiotic->Efflux Pump Antibiotic Expulsion Antibiotic Expulsion Efflux Pump->Antibiotic Expulsion Intracellular Antibiotic Accumulation Intracellular Antibiotic Accumulation Efflux Pump->Intracellular Antibiotic Accumulation This compound This compound This compound->Efflux Pump inhibits

Caption: this compound inhibits bacterial efflux pumps, leading to intracellular antibiotic accumulation.

Interference with ATP Metabolism

This compound can disrupt the bacterial cell's energy metabolism by depleting the intracellular ATP pool.[25] This reduction in available energy can impair various cellular functions, including those required for antibiotic resistance, making the bacteria more susceptible to the action of conventional antibiotics.

This compound This compound ATP Synthesis ATP Synthesis This compound->ATP Synthesis inhibits Reduced Intracellular ATP Reduced Intracellular ATP ATP Synthesis->Reduced Intracellular ATP Impaired Cellular Functions Impaired Cellular Functions Reduced Intracellular ATP->Impaired Cellular Functions Increased Antibiotic Susceptibility Increased Antibiotic Susceptibility Impaired Cellular Functions->Increased Antibiotic Susceptibility

Caption: this compound interferes with ATP synthesis, leading to increased bacterial susceptibility to antibiotics.

Downregulation of Resistance Genes

In the case of MRSA, this compound has been shown to inhibit the expression of the mecA gene, which is responsible for methicillin (B1676495) resistance.[26] It achieves this by interfering with the staphylococcal accessory regulator SarA, which is involved in the regulation of mecA.[26] This mechanism directly targets the genetic basis of resistance, resensitizing the bacteria to β-lactam antibiotics.

This compound This compound SarA regulator SarA regulator This compound->SarA regulator inhibits mecA gene expression mecA gene expression SarA regulator->mecA gene expression regulates PBP2a production PBP2a production mecA gene expression->PBP2a production β-lactam resistance β-lactam resistance PBP2a production->β-lactam resistance

Caption: this compound downregulates the expression of the mecA gene, reducing β-lactam resistance in MRSA.

Conclusion

The synergistic combination of this compound with conventional antibiotics presents a promising avenue for combating antibiotic-resistant bacteria. The data clearly demonstrates a significant reduction in the MICs of various antibiotics when used in conjunction with this compound. The multifaceted mechanisms of action, including membrane disruption, efflux pump inhibition, and interference with cellular metabolism, contribute to this enhanced efficacy. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of these combinations in treating bacterial infections.

References

Carvacrol: A Natural Contender in Insect Pest Management - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concerns over the environmental impact and growing resistance associated with synthetic pesticides have catalyzed the search for effective, biodegradable alternatives. Among the promising natural compounds, carvacrol, a phenolic monoterpenoid abundant in the essential oils of oregano and thyme, has demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the insecticidal activity of this compound with that of commonly used synthetic pesticides, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is typically quantified by its lethal concentration (LC50) or lethal dose (LD50), representing the concentration or dose required to kill 50% of a test population. The following table summarizes the comparative insecticidal activity of this compound and various synthetic pesticides against several key insect pests.

Insect SpeciesLife StageThis compound LC50/LD50Synthetic PesticideSynthetic Pesticide LC50/LD50Reference(s)
Culex pipiens (Common house mosquito)Larvae14 mg/LTemephos (Organophosphate)0.0036 mg/L[1]
Aedes albopictus (Asian tiger mosquito)Larvae31.08 mg/LPermethrin (Pyrethroid)Not directly compared in the same study[2]
Pochazia shantungensis (Planthopper)Nymphs56.74 mg/LThymol (B1683141) (for comparison)28.52 mg/L[3][4]
Tribolium castaneum (Red flour beetle)Adults106.5 µL/L (fumigant)Deltamethrin (Pyrethroid)Not directly compared in the same study
Spodoptera frugiperda (Fall armyworm)Larvae1.120 mg/mL (dietary)Not directly compared in the same study[5]
Haemaphysalis longicornis (Longhorned tick)Larvae3.47 µg/cm³Diethyltoluamide (DEET)Not directly compared in the same study[6]

Note: Direct comparisons of LC50/LD50 values should be made with caution, as experimental conditions can vary between studies. The data presented here is for comparative purposes to illustrate the relative potency.

Experimental Protocols

The following are detailed methodologies for common bioassays used to determine the insecticidal activity of compounds like this compound.

Larval Susceptibility Bioassay (WHO Standard Protocol)

This method is widely used to assess the toxicity of compounds to mosquito larvae.

  • Test Organisms: Late third or early fourth instar larvae of the target mosquito species are used.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetone). Serial dilutions are then made to obtain a range of desired test concentrations.

  • Test Procedure:

    • 25 larvae are placed in a beaker containing 250 mL of de-chlorinated water.

    • The appropriate volume of the this compound test solution is added to the water to achieve the desired final concentration.

    • A control group is maintained with the solvent alone.

    • Each concentration and the control are replicated at least three times.

  • Observation: Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.

  • Data Analysis: The LC50 value is calculated using probit analysis.

Fumigant Toxicity Bioassay for Stored-Product Insects

This assay is used to evaluate the efficacy of volatile compounds against insects that infest stored grains.

  • Test Organisms: Adult stored-product insects (e.g., Tribolium castaneum) are used.

  • Test Chambers: Glass jars with sealed lids are used as fumigation chambers.

  • Test Procedure:

    • A specified number of insects (e.g., 20 adults) are placed in a small cage made of wire mesh, which is then suspended inside the glass jar.

    • A filter paper impregnated with a known concentration of this compound is attached to the underside of the lid.

    • The jar is sealed to create a fumigation chamber.

    • A control group is set up with a filter paper treated only with the solvent.

    • Each concentration and the control are replicated.

  • Observation: Mortality is assessed after a specific exposure period (e.g., 24, 48, or 72 hours).

  • Data Analysis: The LC50 value is determined using probit analysis.

Mechanisms of Action and Signaling Pathways

This compound and synthetic pesticides exert their insecticidal effects through different molecular mechanisms, primarily by targeting the insect's nervous system.

This compound: A Multi-Target Approach

This compound's insecticidal activity is attributed to its ability to interact with multiple targets in the insect nervous system. The two primary mechanisms are:

  • Inhibition of Acetylcholinesterase (AChE): Similar to organophosphate and carbamate (B1207046) insecticides, this compound can inhibit AChE.[7] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve impulses, leading to paralysis and death.[8]

  • Modulation of Octopamine (B1677172) and Tyramine (B21549) Receptors: this compound acts as an agonist or positive allosteric modulator of octopamine and tyramine receptors.[9] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes in insects, including behavior, metabolism, and heart rate.[10] The binding of this compound to these receptors can disrupt normal neuronal signaling. Depending on the receptor subtype, this can lead to an increase in intracellular second messengers like cyclic AMP (camp) or calcium (Ca2+), ultimately causing neuronal hyperexcitation or other disruptive effects.[11][12][13]

G cluster_this compound This compound's Mechanism of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits OctopamineReceptor Octopamine/Tyramine Receptor (GPCR) This compound->OctopamineReceptor Activates Neuronal_Disruption Neuronal Disruption AChE->Neuronal_Disruption Leads to ACh accumulation G_Protein G-Protein OctopamineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AdenylylCyclase->cAMP Produces cAMP->Neuronal_Disruption IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->Neuronal_Disruption

Caption: Signaling pathways affected by this compound in insects.

Synthetic Pesticides: Specific Molecular Targets

Synthetic pesticides generally have more specific modes of action, which can also be the basis for the development of resistance.

  • Pyrethroids (e.g., Permethrin, Deltamethrin): These insecticides target the voltage-gated sodium channels in nerve cell membranes.[14][15] They bind to the channels and prevent them from closing, leading to a persistent influx of sodium ions.[16] This causes a state of hyperexcitability, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.[16]

G cluster_pyrethroid Pyrethroid's Mechanism of Action Pyrethroid Pyrethroid SodiumChannel Voltage-Gated Sodium Channel Pyrethroid->SodiumChannel Binds and keeps open Na_Influx Continuous Na⁺ Influx SodiumChannel->Na_Influx Hyperexcitation Neuronal Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Pyrethroid's disruptive effect on neuronal signaling.

  • Organophosphates (e.g., Chlorpyrifos, Malathion): The primary target of organophosphates is the enzyme acetylcholinesterase (AChE).[8] They phosphorylate the active site of AChE, leading to its irreversible inhibition.[7] This results in the accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors, leading to convulsions, paralysis, and death.[17][18]

G cluster_organophosphate Organophosphate's Mechanism of Action Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally degrades Continuous_Stimulation Continuous Nerve Stimulation ACh->Continuous_Stimulation ACh_Buildup ACh Accumulation ACh_Buildup->Continuous_Stimulation Paralysis Paralysis & Death Continuous_Stimulation->Paralysis

Caption: Organophosphate's inhibition of acetylcholinesterase.

Conclusion

This compound demonstrates significant insecticidal activity against a broad range of insect pests, in some cases comparable to synthetic pesticides. Its multi-target mechanism of action, involving both acetylcholinesterase inhibition and modulation of octopamine/tyramine receptors, may offer an advantage in managing insecticide resistance. While synthetic pesticides often exhibit higher potency at lower concentrations, the environmental and health concerns associated with their use underscore the importance of developing natural alternatives like this compound. Further research focusing on formulation optimization and field trials is crucial to fully realize the potential of this compound as a viable component of integrated pest management strategies.

References

A Comparative Guide to Carvacrol Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a phenolic monoterpenoid and a major constituent of the essential oils of oregano and thyme, has garnered significant attention for its broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties. Accurate and reliable quantification of this compound is paramount for quality control in pharmaceutical formulations, standardization of herbal products, and in-depth pharmacological studies. This guide provides a comparative analysis of three commonly employed analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of these methods is objectively compared, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-FID, and UV-Vis Spectrophotometry based on validated studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Visible Spectrophotometry
Linearity (r²) > 0.997[1][2][3]Not explicitly stated, but method is validated0.999[4]
Accuracy (Recovery) 97.6%[1][2][3]Good agreement with HPLC[1][2][5]> 95%
Precision (RSD%) Intra-day: 1.7-2.6%, Inter-day: 3.6-4.7%[1][2][3]Not explicitly stated, but method is validated< 1.37%
Limit of Detection (LOD) 0.6 µg/mL[1][2][5]Not explicitly stated1.6455 µg/mL[4]
Limit of Quantification (LOQ) 1.8 µg/mL[1][2][5]Not explicitly stated4.9863 µg/mL[4]
Reported Concentration 4.3 ± 0.1% in T. vulgaris essential oil[1][3]4.2 ± 0.1% in T. vulgaris essential oil[1][3]Not applicable for direct comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the three compared techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly precise for the quantitative determination of this compound in various samples, including essential oils.[1][3]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a photodiode array detector.

  • Column: ACE C18 column.[1][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (50:50, v/v).[1][3]

  • Flow Rate: 1 mL/min.[1][3]

  • Detection Wavelength: 274 nm, which is the maximum absorption wavelength for this compound.[1][3]

  • Sample Preparation: Essential oil samples are diluted in a suitable solvent (e.g., methanol) and filtered before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a common and reliable technique for quantifying volatile compounds like this compound in essential oils.[1][2][5]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).[1][2][5]

  • Column: CP-SIL 8 column.[1][2][5]

  • Carrier Gas: Helium.[6]

  • Temperature Program: An optimized temperature program is employed to ensure the separation of this compound from other components in the sample.[6]

  • Sample Preparation: Samples are typically diluted in a volatile solvent before injection.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

A simple, rapid, and sensitive method suitable for quantifying this compound in nanoemulsion formulations.[4]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Acetonitrile is used to recover the analyte from the nanoemulsion.[4]

  • Analytical Wavelength: The maximum absorbance is measured at 275 nm.[4]

  • Quantification: A calibration curve is generated using standard solutions of this compound in acetonitrile.[4]

  • Sample Preparation: The nanoemulsion is treated to release the encapsulated this compound into the acetonitrile solvent.

Cross-Validation Workflow

The cross-validation of different analytical methods is essential to ensure the accuracy and reliability of the quantification results. A logical workflow for this process is depicted below.

Cross-Validation Workflow for this compound Quantification cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Comparison cluster_3 Conclusion Method_Selection Select Analytical Methods (e.g., HPLC, GC, UV-Vis) Method_Development Develop & Optimize Individual Methods Method_Selection->Method_Development Validation_Parameters Validate Each Method for: - Linearity - Accuracy - Precision - LOD & LOQ Method_Development->Validation_Parameters Sample_Analysis Analyze Identical Samples with Each Validated Method Validation_Parameters->Sample_Analysis Data_Comparison Statistically Compare Quantitative Results Sample_Analysis->Data_Comparison Conclusion Determine Method Suitability & Report Findings Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathways and Logical Relationships

To further illustrate the decision-making process in method selection, the following diagram outlines the logical relationships between sample characteristics, analytical requirements, and the choice of quantification method.

Method Selection Logic cluster_sample Sample Characteristics cluster_requirements Analytical Requirements cluster_methods Method Choice Sample_Matrix Sample Matrix (e.g., Essential Oil, Nanoemulsion) HPLC HPLC-UV Sample_Matrix->HPLC Complex matrices GC GC-FID Sample_Matrix->GC Volatile compounds UV_Vis UV-Vis Sample_Matrix->UV_Vis Simple matrices (e.g., nanoemulsions) Carvacrol_Concentration Expected this compound Concentration Sensitivity Required Sensitivity (LOD/LOQ) Carvacrol_Concentration->Sensitivity Sensitivity->HPLC High Sensitivity->GC High Sensitivity->UV_Vis Moderate Specificity Required Specificity Specificity->HPLC High Specificity->GC High

Caption: Decision tree for selecting a this compound quantification method.

References

Comparative Toxicity of Carvacrol Across Model Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount. This guide provides a comparative overview of the toxicity of carvacrol, a naturally occurring monoterpenoid phenol, across various model organisms. The data presented is compiled from numerous studies to offer a comprehensive resource for assessing its potential as a therapeutic agent or its risks as an environmental contaminant.

Quantitative Toxicity Data

The acute and sub-chronic toxicity of this compound has been evaluated in a range of model organisms. The following table summarizes key quantitative data, including median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) values, to facilitate a direct comparison of its toxic potential.

Model OrganismRoute of AdministrationParameterValueToxic Effects Observed
Mammals
Rat (Rattus norvegicus)OralLD50810 mg/kg[1][2][3][4][5]At high doses, ataxia, decreased spontaneous motor activity, and somnolence prior to death.[2]
Oral (90-day study)NOAEL200 mg/kg bw/dayNo treatment-related adverse effects on food/water consumption, body weight, hematology, biochemistry, or histopathology were observed up to the highest dose tested.
Rabbit (Oryctolagus cuniculus)DermalLD502700 mg/kg[1][2]Skin irritation.[1]
Mouse (Mus musculus)IntravenousLD5080 mg/kg bwAtaxia, decreased spontaneous motor activity, somnolence.[2]
IntraperitonealLD5073.3 mg/kg bwAtaxia, decreased spontaneous motor activity, somnolence.[2]
Invertebrates
Fruit Fly (Drosophila melanogaster)OralLC50Not explicitly quantified in the provided results, but demonstrated significant toxicity.Reduced lifespan, increased frequency of dominant lethal mutations, and effects on chromosome polyteny.
Nematode (Caenorhabditis elegans)Aquatic ExposureLC50 (48h)Not explicitly quantified in the provided results, but demonstrated nematicidal activity.Mortality.
Aquatic Organisms
Water Flea (Daphnia magna)Aquatic ExposureNot specifiedNot specifiedIndicated as a sensitive aquatic indicator.
Bioluminescent Bacteria (Vibrio fischeri)Aquatic ExposureNot specifiedNot specifiedIndicated as a sensitive aquatic indicator.

Experimental Protocols

The determination of acute oral toxicity in rodents is a standard procedure in toxicology. The following is a detailed methodology based on the OECD 423 Guideline for the Acute Toxic Class Method, which is commonly employed for such studies.

Acute Oral Toxicity Testing in Rats (OECD 423 Guideline)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Animals: Healthy, young adult rats (typically Wistar or Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Housing and Feeding: The animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld for a period before and shortly after dosing.

Dose Administration:

  • The test substance (this compound) is typically administered as a single oral dose via gavage.

  • The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • A stepwise procedure is used, starting with a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg).

  • A group of three animals is dosed at the selected starting dose.

Observations:

  • Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) several times on the day of dosing and at least once daily for 14 days.

  • Body weights are recorded at the time of dosing (Day 0), and then typically on Days 7 and 14.

  • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Data Analysis: The outcome of the initial dose group determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose may be tested. The results are used to classify the substance into one of the GHS toxicity categories.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in toxicological assessment, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_In_Vivo_Toxicity_Assessment cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization (e.g., 5 days) randomization Randomization into Treatment Groups acclimatization->randomization dosing Single Oral Gavage of this compound randomization->dosing observation Clinical Observation (14 days) dosing->observation body_weight Body Weight Measurement (Day 0, 7, 14) dosing->body_weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD50/NOAEL Determination observation->data_analysis body_weight->data_analysis histopathology Histopathological Examination (if required) necropsy->histopathology necropsy->data_analysis

Experimental workflow for in vivo toxicity assessment.

Signaling Pathways in this compound-Induced Toxicity

The toxicity of this compound is mediated through various cellular signaling pathways. At high concentrations, it can induce oxidative stress and apoptosis. The following diagram illustrates the key pathways involved in this compound-induced cellular toxicity.

Carvacrol_Toxicity_Signaling_Pathways cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_membrane Membrane Interaction cluster_oxidative_stress Oxidative Stress cluster_signaling Signaling Cascades cluster_outcome Toxicological Outcome This compound This compound membrane_permeabilization Increased Membrane Permeability This compound->membrane_permeabilization ros Increased ROS Production This compound->ros mapk MAPK/ERK Activation This compound->mapk pkc PKC Activation This compound->pkc pi3k_akt PI3K/Akt Inhibition This compound->pi3k_akt apoptosis Apoptosis membrane_permeabilization->apoptosis antioxidant_depletion Depletion of Antioxidant Enzymes ros->antioxidant_depletion ros->apoptosis inflammation Inflammation ros->inflammation mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest neurotoxicity Neurotoxicity pkc->neurotoxicity pi3k_akt->apoptosis

Key signaling pathways in this compound-induced toxicity.

References

validating the mechanism of action of carvacrol using gene expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount. This guide provides an objective comparison of carvacrol's effects across different biological systems, supported by experimental data on gene expression. We delve into the molecular pathways modulated by this natural phenolic compound, offering insights into its therapeutic potential.

This compound, a major component of essential oils from oregano and thyme, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Gene expression analysis serves as a powerful tool to elucidate the molecular mechanisms underpinning these effects. This guide synthesizes findings from multiple studies to present a comparative overview of how this compound influences gene expression to exert its biological functions.

Comparative Analysis of this compound's Effect on Gene Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key genes implicated in inflammation, cancer, and microbial pathogenesis. This data provides a quantitative basis for comparing its mechanism of action across these different therapeutic areas.

Anti-inflammatory Effects

This compound has been shown to modulate the expression of various genes involved in the inflammatory response. Studies in different models consistently demonstrate its ability to suppress pro-inflammatory mediators while in some cases enhancing anti-inflammatory pathways.

Target GeneCell/Animal ModelThis compound Concentration/DoseObserved Effect on Gene ExpressionReference
Pro-inflammatory Genes
NF-κBEAE-induced female Lewis rats25 mg/kg daily (intraperitoneally)Significant decrease[1]
IL-1βDiabetic rats100 mg/kgReduction in mRNA expression[2]
IL-17EAE-induced female Lewis rats25 mg/kg daily (intraperitoneally)Significant decrease[1]
IL-17Splenocytes of asthmatic miceHigh concentrationSignificant decrease[3]
IL-4Splenocytes of asthmatic miceAll concentrations testedSignificant decrease[3]
TGF-βSplenocytes of asthmatic miceTwo higher concentrationsSignificant decrease[3]
COX-2Human macrophage-like U937 cells100, 200, 400 µMSuppression of LPS-induced mRNA and protein expression[4]
COX-2In vivo animal study100 mg/kgReduction in mRNA expression[2]
Anti-inflammatory & Regulatory Genes
IFN-γSplenocytes of asthmatic mice300 µg/mlSignificant increase[3]
FOXP3Splenocytes of asthmatic mice150 and 300 µg/mlSignificant increase[3]
MBPEAE-induced female Lewis rats25 mg/kg daily (intraperitoneally)Increased expression[1]
OLIG2EAE-induced female Lewis rats25 mg/kg daily (intraperitoneally)Increased expression[1]
Anticancer Effects

This compound's anticancer activity is linked to its ability to induce apoptosis, inhibit cell proliferation, and reduce metastasis. Gene expression studies reveal its impact on key regulators of these processes.

Target GeneCancer Cell Line/ModelThis compound Concentration/DoseObserved Effect on Gene ExpressionReference
Pro-apoptotic Genes
BaxMCF-7 (breast cancer)400 µM~6.0-fold increase[5]
BaxMDA-MB-231 (breast cancer)400 µM~1.5-fold increase[5]
p53MDA-MB-231 (breast cancer)Not specifiedIncreased expression[6]
Anti-apoptotic Genes
Bcl-2MCF-7 (breast cancer)Not specifiedReduced expression[7]
Bcl-2MDA-MB-231 (breast cancer)400 µM~0.4-fold decrease[5]
Bcl-2Gastric cancer cell lineNot specified8-fold decrease[8]
Other Cancer-Related Genes
NFKB1MCF-7 and MDA-MB-231Not specifiedIncreased expression in both[5]
ABCG2MCF-7Not specifiedUpregulated[5]
ABCG2MDA-MB-231Not specifiedDownregulated[5]
Matrix Metalloproteinase 2 & 9Various cancer cellsNot specifiedReduced expression[7]
Antimicrobial Effects

This compound's antimicrobial properties are partly attributed to its ability to interfere with bacterial virulence and biofilm formation through the modulation of gene expression.

Target GeneBacterial StrainThis compound ConcentrationObserved Effect on Gene ExpressionReference
LuxSStreptococcus pyogenesNot specifiedReduction in expression[9]
mepAMethicillin-resistant Staphylococcus aureus (MRSA)Not specifiedDown-regulation[10][11]
Virulence GenesSalmonella typhimurium0.47 mMDownregulation[12]

Signaling Pathways Modulated by this compound

Gene expression data has been instrumental in identifying the signaling pathways that this compound targets. The following diagrams illustrate the key pathways involved in its anti-inflammatory and anticancer effects.

Carvacrol_Anti_Inflammatory_Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB This compound->NFkB Inhibits AntiInflammatory_Cytokines Anti-inflammatory & Regulatory Genes (IFN-γ, FOXP3) This compound->AntiInflammatory_Cytokines Promotes COX2 COX-2 PPARg->COX2 Suppresses ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-17, IL-4, TGF-β) NFkB->ProInflammatory_Cytokines Induces NFkB->COX2 Induces Inflammation Inflammation ProInflammatory_Cytokines->Inflammation COX2->Inflammation AntiInflammatory_Cytokines->Inflammation Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Carvacrol_Anticancer_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K_Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes MOMP Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's pro-apoptotic signaling pathway in cancer cells.

Experimental Protocols

Validating the mechanism of action of this compound through gene expression analysis typically involves the following key experiments.

Cell Culture and Treatment
  • Cell Lines: Appropriate cell lines are selected based on the research question (e.g., macrophage cell lines for inflammation, cancer cell lines for oncology studies, or bacterial cultures for antimicrobial assays).

  • Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods. A vehicle control (solvent only) is always included.

RNA Isolation and Quantification
  • Total RNA Extraction: Total RNA is isolated from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qPCR):

    • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification in real-time.

    • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).[12]

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: RNA-seq libraries are prepared from the isolated RNA, which involves fragmentation, reverse transcription to cDNA, and ligation of adapters.

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

    • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression levels of all genes are quantified. Differentially expressed genes between this compound-treated and control groups are identified.

The following diagram illustrates a typical workflow for gene expression analysis to validate this compound's mechanism of action.

Gene_Expression_Workflow Start Cell/Bacterial Culture + this compound Treatment RNA_Isolation Total RNA Isolation Start->RNA_Isolation QC RNA Quality & Quantity Assessment RNA_Isolation->QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis RNA_Seq RNA Sequencing (RNA-Seq) QC->RNA_Seq or qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Conclusion Mechanism of Action Validation Pathway_Analysis->Conclusion

Caption: Experimental workflow for gene expression analysis.

Conclusion

The analysis of gene expression provides compelling evidence for the multifaceted mechanism of action of this compound. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and microbial virulence underscores its potential as a therapeutic agent. This guide offers a comparative framework for understanding these effects at the molecular level, providing valuable information for researchers and professionals in the field of drug discovery and development. Further transcriptomic and metabolomic studies will continue to unravel the complex biological activities of this promising natural compound.[13]

References

Carvacrol's Efficacy in Food Preservation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvacrol, a phenolic monoterpene found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant attention for its potent antimicrobial and antioxidant properties. Its potential as a natural food preservative is a subject of extensive research. This guide provides a comparative analysis of this compound's efficacy across various food models, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of this compound's Efficacy

The effectiveness of this compound as an antimicrobial and antioxidant agent varies depending on the food matrix, the target microorganism, and the concentration used. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Foodborne Pathogens

Food ModelTarget MicroorganismMIC (mg/mL)Reference
Meat & Poultry Escherichia coli O157:H70.25[1]
Salmonella Typhimurium0.25[1]
Staphylococcus aureus0.5[1]
Listeria monocytogenes0.5[1]
Vibrio parahaemolyticus0.5[2]
Shewanella putrefaciens0.5[2]
Pseudomonas fluorescens0.5[2]
Dairy Listeria monocytogenes1.6 mM[3]
Fruits & Vegetables Escherichia coli O157:H70.25[1]
Salmonella enterica subsp. enterica serovar Typhimurium0.25[1]
Staphylococcus aureus0.5[1]
Listeria monocytogenes0.5[1]
Penicillium funiculosum0.25[1]
Saccharomyces cerevisiae0.25[1]
Aspergillus niger0.50[1]
Aspergillus carbonarius0.5[4]
Penicillium roqueforti0.25[4]

Table 2: Log Reduction of Microbial Counts by this compound in Food Models

Food ModelTarget MicroorganismThis compound ConcentrationLog Reduction (CFU/g or cm²)Storage ConditionsReference
Beef Carcass Cuts Escherichia coli O15730 mg/mL1.410 min contact time[5]
Cattle Hide Escherichia coli O15730 mg/mL1.5810 min contact time[5]
Minced Beef Lactic acid bacteria0.2% Oregano oil (high this compound) + 0.5% caprylic acid + 0.1% citric acid1.53°C for 10 days (vacuum packed)[6]
Minced Beef Psychrotrophic bacteria0.2% Oregano oil (high this compound) + 0.5% caprylic acid + 0.1% citric acid>2.53°C for 10 days (vacuum packed)[6]
Minced Beef Listeria monocytogenes0.2% Oregano oil (high this compound) + 0.5% caprylic acid + 0.1% citric acid>2.53°C for 10 days (vacuum packed)[6]
Fresh Green Salad (Vapor Phase) Escherichia coli105 mg/L of air~0.56°C for 48 h[7]
Fresh Green Salad (Vapor Phase) Salmonella serovar Typhimurium105 mg/L of air~0.56°C for 48 h[7]
Fresh Green Salad (Vapor Phase) E. coli & Salmonella52 mg/L this compound + 52 mg/L thymol (B1683141)~2.56°C for 48 h[7]
Vacuum Packed Beef Burgers Listeria monocytogenes0.1-0.4%Not specified, but less effective than chitosan3 ± 1 °C for 16 days[8]
Antioxidant Activity

The antioxidant activity of this compound is crucial for preventing lipid oxidation, which is a major cause of quality deterioration in many food products.

Table 3: Antioxidant Efficacy of this compound in Food Models

Food ModelAssayThis compound ConcentrationKey FindingsReference
Broiler Meat (Thigh) TBARS (Thiobarbituric Acid Reactive Substances)150 mg/kg in feedSignificantly lower TBARS values compared to control after 5 and 10 days of storage at 4°C.[9][9]
Wine-based Marinades for Chicken and Beef DPPH (2,2-diphenyl-1-picrylhydrazyl) & ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))1000 mg/L (in combination with thymol and organic acids)Marinades with this compound showed high antioxidant activity.[10][10]
In vitroMetal Chelating Activity (MCA)IC50: 50.29 µL/mLThis compound exhibited strong metal chelating activity.[11][11]
In vitroNitric Oxide Scavenging Activity (NOSA)IC50: 127.61 µL/mLThis compound demonstrated nitric oxide scavenging capabilities.[11][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: this compound is often dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then serially diluted in a liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) in a 96-well microplate.[12]

  • Inoculum Preparation: The target microorganism is cultured to a specific concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Incubation: The microplate containing the serially diluted this compound and the microbial inoculum is incubated under optimal growth conditions (e.g., 37°C for 24 hours).[12]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[3]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, which has a deep violet color.[13]

  • The this compound sample is added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.[13][14] The percentage of scavenging activity is then calculated.

ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14]

  • The resulting blue-green ABTS•+ solution is diluted to a specific absorbance.

  • The this compound sample is added to the ABTS•+ solution.

  • The reduction in absorbance at a specific wavelength is measured after a set incubation time, indicating the scavenging activity.[10]

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay is commonly used to measure lipid peroxidation in food matrices, particularly meat.[15]

  • A sample of the food product is homogenized and reacted with a solution of thiobarbituric acid (TBA).

  • The mixture is heated to facilitate the reaction between TBA and malondialdehyde (MDA), a secondary product of lipid oxidation.

  • The resulting pink-colored complex is measured spectrophotometrically. The absorbance is proportional to the concentration of TBARS.[9]

Mechanisms of Action and Signaling Pathways

This compound exerts its antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and interfering with cellular processes.

Membrane Disruption

This compound's hydrophobic nature allows it to partition into the bacterial cytoplasmic membrane, leading to a cascade of disruptive events.

Membrane_Disruption This compound This compound OuterMembrane Outer Membrane (Gram-negative) This compound->OuterMembrane Disrupts LPS CytoplasmicMembrane Cytoplasmic Membrane This compound->CytoplasmicMembrane Partitions into OuterMembrane->CytoplasmicMembrane Gains access to Permeability Increased Membrane Permeability CytoplasmicMembrane->Permeability Disorganizes IonGradients Dissipation of Ion Gradients (H+, K+) Permeability->IonGradients CellularLeakage Leakage of Cellular Components (Ions, ATP, Nucleic Acids) Permeability->CellularLeakage PMF Loss of Proton Motive Force (PMF) IonGradients->PMF ATP Depletion of Intracellular ATP PMF->ATP CellDeath Cell Death ATP->CellDeath CellularLeakage->CellDeath Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AhyI AhyI Synthase AHL AHL Signal Molecule AhyI->AHL Produces AhyR AhyR Receptor AHL->AhyR Binds to AHL_AhyR AHL-AhyR Complex AhyR->AHL_AhyR VirulenceGenes Virulence Gene Expression AHL_AhyR->VirulenceGenes Activates Biofilm Biofilm Formation VirulenceGenes->Biofilm VirulenceFactors Virulence Factors VirulenceGenes->VirulenceFactors This compound This compound This compound->AhyI Downregulates ahyI gene This compound->AhyR Downregulates ahyR gene

References

A Comparative Analysis of the Safety and Toxicity Profiles of Carvacrol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide evaluating the safety and toxicity of the natural phenolic compound carvacrol in comparison to its synthetic and semi-synthetic derivatives was published today. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of experimental data to inform future research and development of this compound-based compounds.

This compound, a major constituent of the essential oils of oregano and thyme, is recognized for its broad-spectrum biological activities, including antimicrobial, antioxidant, and anticancer properties. Its favorable safety profile at low concentrations has led to its approval as a food additive by the Federal Drug Administration (FDA). However, as interest in its therapeutic potential grows, a thorough understanding of its toxicological profile and that of its derivatives is crucial. This guide synthesizes in vitro and in vivo toxicity data to offer a comparative perspective.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of this compound and a selection of its derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Its Derivatives on Various Cell Lines

Compound/DerivativeCell LineIC50 ValueReference
This compound SH-SY5Y (Neuroblastoma)374.1 µM[1]
A549 (Lung Carcinoma)500 - 1000 µM[2]
HepG2 (Hepatocellular Carcinoma)200 µM[3]
PC-3 (Prostate Carcinoma)46.71 µM[4]
DU 145 (Prostate Carcinoma)84.39 µM[4]
AGS (Gastric Carcinoma)82.57 µM[4]
This compound-Artesunate Hybrid (Ester) MCF-7 (Breast Adenocarcinoma)0.47 µM[5]
MCF-12A (Normal Breast Epithelial)0.75 µM[5]
Morita-Baylis-Hillman Adducts (Acrylate Derivatives) SH-SY5Y (Neuroblastoma)9.79 - 64.72 µM[1]
Copper–Schiff Base Complex of this compound A549 (Lung Carcinoma)66.17 µM[2]
BALB-3T3 (Normal Fibroblast)> 500 µg/mL (low toxicity)[2]
Acetylthis compound Zebrafish Larvae (Mortality)> 70 µM[6]
Thymol/Carvacrol Mixture (1:1) MCF-7 (Breast Adenocarcinoma)0.92 µg/mL[7]
MDA-MB-231 (Breast Adenocarcinoma)1.46 µg/mL[7]

Table 2: In Vivo Acute Toxicity (LD50) of this compound

Administration RouteAnimal ModelLD50 ValueReference
Oral (gavage)Rat810 mg/kg[3]
IntravenousMouse80.00 mg/kg[3]
IntraperitonealMouse73.30 mg/kg[3]
DermalRabbit2700 mg/kg[3]
SubcutaneousMouse680 mg/kg[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.[9]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[7]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[6]

  • Washing: The wells are washed four times with distilled or de-ionized water to remove the TCA.[7]

  • Staining: 100 µL of Sulforhodamine B solution is added to each well, and the plate is incubated at room temperature for 30 minutes in the dark.[7]

  • Removal of Unbound Dye: The unbound SRB is removed by washing the plates four times with 1% acetic acid.[7]

  • Solubilization and Measurement: The protein-bound dye is solubilized by adding 200 µL of 10 mM Tris base solution to each well. The plate is shaken for 5-10 minutes, and the optical density is read at 565 nm with a microplate reader.[10][11]

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)

This method, known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance.[3][12]

  • Animals: The study is typically conducted using a single sex of rodents, preferably females.[3] The animals are fasted prior to dosing.

  • Dosing: A single animal is dosed with the test substance via gavage. The initial dose is selected to be just below the best preliminary estimate of the LD50.[3]

  • Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour intervals. If the previous animal survives, the next animal receives a higher dose. If the previous animal dies, the next animal receives a lower dose.[3]

  • Observation: Animals are observed closely for the first 4 hours after dosing and then daily for a total of 14 days. Observations include signs of toxicity and mortality. Body weight is recorded at least weekly.[3]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[3]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[3]

Mechanistic Insights into this compound-Induced Toxicity

This compound's cytotoxic effects, particularly in cancer cells, are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways implicated in this process include the intrinsic (mitochondrial) pathway and the MAPK/ERK pathway.

This compound-Induced Apoptosis Signaling Pathway

Carvacrol_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ This compound->Bax MAPK MAPK Pathway This compound->MAPK Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Bcl2->Mito_Potential Inhibits Bax->Mito_Potential Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis ERK ERK1/2 Phosphorylation ↓ MAPK->ERK p38 p38 Phosphorylation ↑ MAPK->p38 ERK->Apoptosis Modulates p38->Apoptosis Modulates

References

Safety Operating Guide

Proper Disposal of Carvacrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carvacrol is a critical component of laboratory safety and environmental responsibility. As a compound classified with specific health hazards, it requires a handling and disposal protocol that adheres to strict regulatory guidelines. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Spill Response

Before disposal, ensure all handling of this compound is performed while wearing appropriate Personal Protective Equipment (PPE), including protective gloves and eye/face protection[1][2].

In the event of a spill:

  • Evacuate and Ventilate: Keep personnel away from the spill and ensure the area is well-ventilated[3].

  • Containment: Stop the flow of material if it is safe to do so. Use dikes or other barriers to prevent the spill from spreading and from entering drains or surface water[1][3][4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or diatomaceous earth[1][3].

  • Collection: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal[2][3].

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination[1].

This compound Hazard and Identification Data

Accurate identification is the first step in proper waste management. All waste containers must be labeled with the chemical name and its associated hazards. The following table summarizes key identification and classification data for this compound.

Identifier/ClassificationData
CAS Number 499-75-2[1][2][4][5]
EC Number 207-889-6[2][5]
UN Number UN2810[5][6]
Hazard Statements H302: Harmful if swallowed[2][5]. H315: Causes skin irritation[2][5]. H318: Causes serious eye damage[2]. May cause an allergic skin reaction[5].
Transport Hazard Class 6.1 (Toxic substances)[5]

Standard Disposal Protocol for this compound Waste

This compound must be disposed of as hazardous chemical waste. It must not be disposed of with household garbage or poured down the drain[6]. The primary procedure is collection by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.

Methodology for Segregation and Collection:

  • Designate a Waste Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[7][8]. The original manufacturer's container is an acceptable option[8].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" along with its hazard characteristics (e.g., Toxic, Irritant)[2][9].

  • Accumulate Waste:

    • Collect all this compound-contaminated materials, including unused or expired product, reaction byproducts, and contaminated solids (like silica (B1680970) gel or absorbent materials), in the designated waste container[9].

    • Keep the waste container closed at all times except when adding waste[8].

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials[1][7]. Use secondary containment bins to prevent spills[7][8].

  • Disposal of Contaminated Labware and PPE:

    • Sharps: Chemically contaminated sharps (pipette tips, needles) must be placed in a labeled, puncture-resistant sharps container and disposed of as hazardous waste[7].

    • Solid Waste: Gloves, bench paper, and other contaminated disposable items should be collected in a clearly labeled bag or container for hazardous waste disposal[7].

  • Managing Empty Containers:

    • A container that once held this compound must be handled as hazardous waste unless properly decontaminated[4].

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[10].

    • Once triple-rinsed, deface or remove the original label. The clean container can then be disposed of as regular glass or plastic waste according to your facility's procedures[9][10].

  • Arrange for Pickup:

    • Once the waste container is full (no more than ¾ full) or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS office[7][10].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Identification cluster_type Waste Characterization cluster_action Handling & Collection cluster_container Containerization cluster_end Final Disposal start This compound identified for disposal is_spill Is it a spill? start->is_spill waste_type Determine Waste Type is_spill->waste_type No spill_protocol Follow Spill Response Protocol: 1. Contain 2. Absorb 3. Collect for disposal is_spill->spill_protocol Yes liquid_waste Liquid Waste: Unused/expired this compound, contaminated solvents, rinsate. waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated gloves, wipes, absorbent materials, silica. waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container store Store waste in designated Satellite Accumulation Area spill_protocol->store collect_liquid Collect in labeled, sealed hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in separate, labeled solid hazardous waste container. solid_waste->collect_solid decontaminate Triple-rinse container. Collect rinsate as liquid waste. empty_container->decontaminate collect_liquid->store collect_solid->store decontaminate->collect_liquid Rinsate dispose_container Deface label & dispose of clean container in appropriate lab trash. decontaminate->dispose_container Cleaned Container request_pickup Request pickup from EHS / Hazardous Waste Contractor store->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Carvacrol, a monoterpenoid phenol (B47542) commonly found in the essential oils of oregano and thyme. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound presents several hazards; it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage.[1][2][3][4][5] It may also cause an allergic skin reaction.[1] Understanding and implementing the correct personal protective equipment (PPE) and handling protocols is the first line of defense against these risks.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound. It is essential to always wear the appropriate PPE to prevent exposure.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid forms of this compound.[6] Always use unlined, elbow-length gloves to protect the wrists.[6] Leather and cotton gloves are unsuitable as they absorb chemicals.[6]
Eyes/Face Safety glasses with side shields, snug-fitting goggles, or a face shieldFor low-exposure situations, safety glasses with brow and side shields are acceptable.[6] When pouring or mixing concentrates, or in situations with a high risk of splash, snug-fitting, non-fogging goggles or a full-face shield should be worn.[6][7]
Body Protective clothingA long-sleeved lab coat or chemical-resistant coveralls should be worn to protect the skin.[8][9]
Respiratory NIOSH- or CEN-certified respiratorA respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling mist or vapor.[3][10]
Feet Chemical-resistant bootsUnlined, chemical-resistant boots that cover the ankles should be worn, with pant legs outside the boots to prevent chemicals from entering.[6]

Procedural Guidance for Handling and Disposal

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3] Do not breathe mist or vapor.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10][11] The recommended storage temperature is between 15–25 °C.[5]

Spill and Emergency Procedures:

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1][3] Rinse the mouth with water.[1][3] Do NOT induce vomiting.[4]

  • Spills: In the event of a spill, evacuate the area.[8] Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[2][12][13] Place the absorbed material into a suitable, labeled container for disposal.[2][13] Ventilate the affected area.[2]

Disposal Plan:

This compound and its container must be disposed of as hazardous waste.[14] All disposal activities must be in accordance with local, regional, and national regulations.[1][11] Do not allow the substance to enter drains or waterways.[12][13]

Operational Workflow for Handling this compound

G Operational Workflow for Handling this compound A Preparation - Review SDS - Ensure proper ventilation B Don Personal Protective Equipment (PPE) - Gloves - Eye/Face Protection - Lab Coat A->B C Handling this compound - Weighing/Measuring - Mixing/Reacting B->C D Post-Handling - Decontaminate work area - Doff PPE correctly C->D F Emergency Response (If spill or exposure occurs) C->F E Waste Disposal - Collect in labeled, sealed container - Dispose as hazardous waste D->E

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvacrol
Reactant of Route 2
Reactant of Route 2
Carvacrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.